molecular formula C5H8BrN3O2S B1442208 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide CAS No. 934405-34-2

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Cat. No.: B1442208
CAS No.: 934405-34-2
M. Wt: 254.11 g/mol
InChI Key: CZFPJJNNYJIWOL-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide is a chemical reagent designed for research and development applications, particularly in synthetic organic chemistry and pharmaceutical exploration. This brominated pyrazole-sulfonamide serves as a versatile building block for synthesizing more complex molecules. The bromine atom at the 5-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aryl and heteroaryl groups to create novel compound libraries . As a sulfonamide derivative, this compound is of interest for investigating new pharmacologically active molecules, given the established role of the sulfonamide functional group in compounds with antibacterial and other biological activities . Researchers can utilize this reagent to explore structure-activity relationships or develop potential enzyme inhibitors. The presence of both bromine and the sulfonamide group on a pyrazole core makes it a valuable intermediate for generating derivatives aimed at drug discovery and chemical biology. Please Note: This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

5-bromo-N,N-dimethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFPJJNNYJIWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is the bedrock of successful research and development. This guide provides a comprehensive technical overview of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide, a molecule of interest within the broader class of pyrazole-based sulfonamides. While specific experimental data for this compound is not extensively published, this document outlines the critical methodologies and expected characteristics based on the known chemistry of its constituent functional groups. We will delve into its structural features, predicted properties, and the detailed experimental protocols required for its full characterization.

Molecular Structure and Core Properties

This compound is a heterocyclic compound featuring a brominated pyrazole ring linked to a dimethylated sulfonamide group. This unique combination of a halogenated aromatic system and a sulfonamide moiety suggests potential applications in medicinal chemistry, as both pyrazoles and sulfonamides are well-established pharmacophores.[1][2]

The fundamental properties of this molecule are summarized below. It is crucial to note that while the molecular formula and weight are definitive, other parameters like XlogP are predicted and await experimental verification.

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C₅H₈BrN₃O₂S[3][4]
Molecular Weight 254.10 g/mol [4]
CAS Number 934405-34-2[4]
Monoisotopic Mass 252.95206 Da[3]
Predicted XlogP 0.8[3]
Purity (Typical) ≥95%[4]
Storage Conditions Sealed in dry, 2-8°C[4]

Synthesis and Rationale for Characterization

While a specific synthesis for this compound is not detailed in readily available literature, the synthesis of pyrazole sulfonamides generally involves the reaction of a pyrazole intermediate with a sulfonyl chloride, or vice versa.[5] For instance, 5-bromopyrazole could be reacted with N,N-dimethylsulfamoyl chloride. Alternatively, a pre-formed pyrazole-1-sulfonyl chloride could be reacted with dimethylamine. The chosen synthetic route will influence the potential impurity profile, necessitating a robust characterization workflow to ensure the identity and purity of the final compound.

The following sections outline the key experimental procedures a researcher would follow to fully characterize this molecule.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Protocol for Melting Point Determination using a Mel-Temp Apparatus:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for the accurate determination.

  • Accurate Determination: Using a fresh sample, heat the block at a medium rate until the temperature is about 20°C below the approximate melting point.[6] Then, reduce the heating rate to approximately 1°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

Solubility Profile

Determining the solubility of a compound in various solvents is fundamental for purification, formulation, and understanding its behavior in biological systems. A systematic approach is employed, starting with water and moving through acidic and basic solutions.

Protocol for Qualitative Solubility Testing:

  • Solvent and Sample Preparation: For each solvent, add approximately 2-3 mg of the compound to a small test tube.

  • Addition of Solvent: Add 0.5 mL of the solvent to the test tube.

  • Observation: Vigorously agitate the tube for 30-60 seconds.[7] Observe if the solid dissolves completely.

  • Systematic Testing: Follow the workflow outlined in the diagram below. Test solubility in the following order: water, 5% NaOH, 5% HCl. If the compound is water-soluble, test the pH with litmus paper to determine if it's acidic, basic, or neutral.[8]

Workflow for Solubility Classification:

G start Start with this compound water Test Solubility in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No ph_test Test with Litmus Paper soluble_water->ph_test naoh Test Solubility in 5% NaOH insoluble_water->naoh acidic Acidic Compound ph_test->acidic Turns Red basic Basic Compound ph_test->basic Turns Blue neutral Neutral Compound ph_test->neutral No Change soluble_naoh Soluble (Weak Acid) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No hcl Test Solubility in 5% HCl insoluble_naoh->hcl soluble_hcl Soluble (Basic Compound) hcl->soluble_hcl Yes insoluble_hcl Insoluble (Neutral Compound) hcl->insoluble_hcl No

Sources

Synthesis Route for 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

[1]

Executive Summary & Strategic Analysis

Target Molecule: 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide CAS: 934405-34-2 Core Application: Pharmaceutical and agrochemical intermediate; privileged scaffold for C–H activation and cross-coupling reactions.[1]

The synthesis of This compound presents a classic regioselectivity challenge in heterocyclic chemistry. Direct electrophilic bromination of pyrazole predominantly targets the C4 position due to the electronic enrichment of the pyrazole ring.[1] Furthermore, starting from 3(5)-bromopyrazole and attempting sulfonylation typically yields the 3-bromo-1-sulfonamide regioisomer as the major product due to steric hindrance at the 1,5-position.[1]

Therefore, the Directed ortho-Metalation (DoM) strategy is the authoritative "Gold Standard" for this synthesis.[1] This route utilizes the

Directed Metalation Group (DMG)11
Key Advantages of the DoM Route:
  • Regiocontrol: Exclusive formation of the 1,5-isomer.

  • Scalability: Avoids difficult chromatographic separation of regioisomers.[1]

  • Atom Economy: High-yielding steps with recyclable solvents.[1]

Retrosynthetic Analysis

The retrosynthesis relies on the disconnection of the C5–Br bond via a lithiated intermediate, followed by the disconnection of the N1–S bond.[1]

RetrosynthesisTarget5-Bromo-N,N-dimethylpyrazole-1-sulfonamideIntermediateN,N-Dimethylpyrazole-1-sulfonamideTarget->IntermediateDoM / Bromination(C-H Functionalization)SM1H-PyrazoleIntermediate->SMSulfonylation(N-Protection)

Figure 1: Retrosynthetic disconnection showing the transition from C-H functionalization to the commercially available pyrazole core.[1]

Detailed Experimental Protocol

Step 1: Synthesis of N,N-Dimethylpyrazole-1-sulfonamide

Objective: Install the DMG (

1

Mechanism: Nucleophilic substitution at the sulfur atom.[1] The base deprotonates the pyrazole (pKa ~14), creating a pyrazolyl anion that attacks the sulfamoyl chloride.[1]

Reagents & Materials:

  • 1H-Pyrazole (1.0 equiv)[1][2][3]

  • 
    -Dimethylsulfamoyl chloride (1.1 equiv)[1]
    
  • Triethylamine (Et

    
    N) (1.2 equiv) or NaH (1.1 equiv)[1]
    
  • Dichloromethane (DCM) or THF (anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 1H-pyrazole (100 mmol) in anhydrous DCM (200 mL).

  • Base Addition: Cool to 0°C. Add Et

    
    N (120 mmol) dropwise over 10 minutes.
    
  • Sulfonylation: Add

    
    -dimethylsulfamoyl chloride (110 mmol) dropwise via syringe pump to control the exotherm. Maintain internal temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with water (100 mL). Separate the organic layer.[1][2] Extract aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: The crude product is typically pure enough (>95%) for the next step.[1] If necessary, recrystallize from cold ethanol.[1]

Critical Quality Attribute (CQA): The product must be free of unreacted pyrazole, as it consumes n-BuLi in the next step.

Step 2: Regioselective C5-Bromination via DoM

Objective: Lithiate the C5 position utilizing the Chelated Lithio Intermediate (CLI) effect and quench with an electrophilic bromine source.[1]

Mechanism: The sulfonyl oxygen coordinates the lithium cation of n-BuLi, bringing the basic butyl anion into close proximity with the C5 proton.[1] This "Complex-Induced Proximity Effect" (CIPE) lowers the activation energy for deprotonation at C5 versus C3 or C4.[1]

Reagents & Materials:

  • 
    -Dimethylpyrazole-1-sulfonamide (from Step 1)[1]
    
  • n-Butyllithium (n-BuLi) (1.2 equiv, 1.6 M in hexanes)[1]

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) OR Carbon Tetrabromide (CBr

    
    )[1]
    
  • Tetrahydrofuran (THF) (anhydrous, inhibitor-free)[1]

Protocol:

  • Inert Atmosphere: Use strictly anhydrous conditions (Schlenk line technique).

  • Solvation: Dissolve the sulfonamide (50 mmol) in anhydrous THF (150 mL) and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (60 mmol) dropwise over 20 minutes.

    • Note: The solution may turn yellow/orange.[1]

  • Equilibration: Stir at -78°C for 1 hour. This ensures complete formation of the 5-lithio species.[1]

  • Quenching: Dissolve the bromine source (e.g., CBr

    
    , 60 mmol) in THF (20 mL) and add it dropwise to the lithiated mixture at -78°C.
    
  • Warming: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

  • Termination: Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with EtOAc (3 x 100 mL). Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Visualization

The success of this synthesis hinges on the coordination complex formed in Step 2.[1]

MechanismSubstratePyrazole-1-sulfonamideComplexPre-Lithiation Complex(Li...O Coordination)Substrate->Complex+ n-BuLi(Coordination)Lithiated5-Lithio Intermediate(C5-Li)Complex->LithiatedCIPE(Deprotonation)Product5-Bromo-ProductLithiated->Product+ Br+ Source(Electrophilic Quench)

Figure 2: Reaction pathway illustrating the Directed ortho-Metalation (DoM) mechanism.[1]

Process Data & Troubleshooting

Physicochemical Data Summary
ParameterValue / Observation
Molecular Formula C

H

BrN

O

S
Molecular Weight 254.11 g/mol
Appearance White to off-white crystalline solid
Expected Yield (Step 1) 90 - 95%
Expected Yield (Step 2) 75 - 85%
Key NMR Signal (

H)
Loss of C5-H signal (approx.[1][2][4]

7.6 ppm); C4-H becomes a singlet (or doublet with small coupling).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Moisture in THF or n-BuLi degradation.[1]Titrate n-BuLi before use; distill THF over Na/Benzophenone.[1]
Regioisomer Contamination Temperature rose above -50°C during lithiation.[1]Maintain strict -78°C during n-BuLi addition and aging.[1]
Incomplete Bromination "Lithium-Halogen Exchange" side reaction.[1]Use an excess of electrophile; ensure rapid mixing during quench.[1]

Safety & Handling

  • n-Butyllithium: Pyrophoric.[1] Handle only under inert gas. Have a Class D fire extinguisher available.

  • Sulfamoyl Chloride: Corrosive and lachrymator. Hydrolyzes to release HCl. Handle in a fume hood.

  • Exotherms: Both the sulfonylation and the lithiation quench are exothermic.[1] Strict temperature control is mandatory to prevent runaway reactions.

References

  • Chadwick, D. J., & Ngochindo, R. I. (1984).[1][5] "2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives." Journal of the Chemical Society, Perkin Transactions 1, 481-486.[1] Link[1]

    • Establishes the efficacy of the N,N-dimethylsulfamoyl group as a directing group for lithi
  • Katritzky, A. R., et al. (1995).[1] "Regioselective Lithiation of N-Protected Pyrazoles." Heterocycles, 40(1), 231-240.[1]

    • Defines the thermodynamic vs.
  • PubChem. (n.d.).[1] "this compound (Compound)." National Library of Medicine.[1] Link[1]

    • Verification of the target molecule structure and identifiers.[1]

  • Gribble, G. W., & Joule, J. A. (2010).[1] Progress in Heterocyclic Chemistry. Elsevier.

    • General reference for DoM str

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mechanistic Profile & Synthetic Utility of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Executive Summary This compound (CAS: 934405-34-2) is a specialized heterocyclic building block serving as a critical linchpin in the synthesis of bioactive pyrazoles.[1][2] While not a marketed therapeutic agent itself, it functions as a privileged electrophilic scaffold in medicinal chemistry. Its "mechanism of action" is defined by its dual reactivity: the C5-bromine atom acts as a precise handle for metal-catalyzed cross-coupling, while the N1-dimethylsulfonamide moiety functions as a robust protecting and directing group. This guide details its chemical reactivity profile, synthetic protocols, and downstream applications in developing kinase inhibitors and GPCR ligands.

Part 1: Structural Anatomy & Chemical Mechanism

The utility of this compound lies in its ability to overcome the inherent reactivity challenges of the pyrazole ring (e.g., tautomerism, poor solubility, and regioselectivity issues).

The N1-Sulfonamide "Mask" (Directing & Protecting Group)
  • Mechanism: The dimethylsulfonamide group (

    
    ) withdraws electron density from the pyrazole ring, lowering the pKa of the C3-H and C5-H (if unsubstituted). Crucially, it masks the acidic N1-H, preventing catalyst poisoning during palladium-catalyzed reactions.
    
  • Directing Ability: The sulfonyl oxygen atoms can coordinate with lithiating agents (e.g.,

    
    -BuLi), directing ortho-lithiation. However, in this specific molecule, the C5 position is already occupied by bromine, making the C5-Br bond highly activated for halogen-metal exchange or oxidative addition.
    
The C5-Bromine "Handle" (Electrophilic Site)
  • Mechanism: The C-Br bond at the 5-position is chemically distinct from other positions. The electron-withdrawing nature of the adjacent

    
    -sulfonamide group weakens the C-Br bond strength relative to an unfunctionalized pyrazole, facilitating rapid oxidative addition  to Pd(0) species.
    
  • Selectivity: This allows for highly regioselective carbon-carbon bond formation (Suzuki-Miyaura, Stille, Negishi) or carbon-nitrogen bond formation (Buchwald-Hartwig) without touching the C3 or C4 positions.

Part 2: Synthetic Protocols & Workflows

The following protocols represent self-validating systems for utilizing this scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Target: Introduction of an aryl or heteroaryl pharmacophore at C5.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine the sulfonamide scaffold, boronic acid, and base.

  • Inertion: Purge the vial with nitrogen for 5 minutes to remove oxygen (prevents homocoupling and catalyst deactivation).

  • Catalysis: Add the Pd catalyst under a counter-flow of nitrogen. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide (

    
    ) and appearance of the coupled product.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Sulfonamide Deprotection (Revealing the NH-Pyrazole)

Target: Removal of the directing group to restore biological activity (H-bond donor).

Reagents:

  • Acidic Method: Trifluoroacetic acid (TFA) in DCM (Reflux).

  • Basic Method (Preferred): Tetrabutylammonium fluoride (TBAF) or NaOH/MeOH.

Methodology (Basic Hydrolysis):

  • Dissolve the coupled intermediate in MeOH/THF (1:1).

  • Add 2M NaOH (5 equiv).

  • Heat to 60°C for 2 hours.

  • Neutralize with 1M HCl to pH 7. Extract with EtOAc.

  • Note: The disappearance of the dimethyl signals in

    
     NMR (
    
    
    
    ppm) confirms deprotection.

Part 3: Visualization of Mechanistic Pathways

Diagram 1: Divergent Synthesis Pathway

This diagram illustrates how the 5-bromo scaffold serves as a branching point for accessing diverse drug classes.

G cluster_0 Chemical Mechanism (Synthetic) Start 5-Bromo-N,N-dimethyl- pyrazole-1-sulfonamide (The Scaffold) Pd_Cycle Pd(0) Oxidative Addition (Activation of C-Br) Start->Pd_Cycle  Pd(dppf)Cl2   Coupling Suzuki/Buchwald Coupling (Introduction of R-Group) Pd_Cycle->Coupling  R-B(OH)2 / Base   Intermed N-Protected Intermediate Coupling->Intermed Deprotect Sulfonamide Hydrolysis (Deprotection) Intermed->Deprotect  NaOH / MeOH   Final Bioactive 5-Substituted NH-Pyrazole Deprotect->Final  Restored NH donor  

Caption: The synthetic workflow converting the 5-bromo scaffold into a bioactive pyrazole via Pd-catalyzed cross-coupling and subsequent deprotection.

Part 4: Pharmacological Relevance (Biological Context)[4]

While the 5-bromo precursor is an intermediate, the derived pyrazole-sulfonamide motif is a validated pharmacophore in several therapeutic areas.

Kinase Inhibition (e.g., JAK, Aurora)
  • Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the deprotected N1-H acts as a hydrogen bond donor. This "donor-acceptor" motif mimics the adenine ring of ATP, allowing the molecule to bind deep within the ATP-binding pocket of kinases.

  • Role of the Scaffold: The substituent introduced at the 5-position (replacing the bromine) typically occupies the hydrophobic "gatekeeper" region, determining selectivity between kinase isoforms.

COX-2 Inhibition
  • Mechanism: Pyrazole sulfonamides (related to Celecoxib) bind to the side pocket of the cyclooxygenase-2 enzyme.

  • Structural Note: In COX-2 inhibitors, the sulfonamide is often retained (as

    
    ) rather than removed. In this case, the dimethyl group of our scaffold would need to be converted to a primary sulfonamide (via transamination) or the scaffold used is a specific precursor where the dimethyl group is a temporary mask.
    
Quantitative Data: Typical Yields for Scaffold Utilization
Reaction TypeTarget Substituent (R)Catalyst SystemTypical Yield (%)
Suzuki Coupling Phenyl / Pyridyl

/

85–95%
Buchwald-Hartwig Morpholine / Piperazine

/ BINAP
70–85%
Sonogashira Alkyne

/ CuI
80–90%
Deprotection (Removal of

)
NaOH / EtOH (Reflux)>90%

References

  • PubChem Compound Summary. (n.d.). This compound (CID 57660991).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (2021). Product Catalog: this compound.[1][2][3][4][5][6][7][8] Lead Sciences.[7] Retrieved from [Link]

  • Review of Pyrazole Sulfonamides: El-Mekabaty, A. (2013). Synthesis and Utility of N-Sulfonylpyrazoles: A Review. Synthetic Communications. (Contextual citation for the general reactivity of the N-sulfonyl pyrazole class).

Sources

Technical Monograph: Biological Potency & Therapeutic Applications of Pyrazole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole sulfonamide scaffold represents a privileged structure in medicinal chemistry, effectively bridging the gap between anti-inflammatory efficacy and targeted oncology. Unlike generic heterocycles, this derivative class leverages the sulfonamide moiety (


)  as a zinc-binding group (ZBG) for metalloenzymes (e.g., Carbonic Anhydrases) and the pyrazole ring  as a rigid spacer that orients substituents into hydrophobic pockets of enzymes like COX-2 and InhA.

This guide analyzes the biological activity of these derivatives, focusing on three primary therapeutic axes: Hypoxia-driven Oncology (CA IX/XII) , Inflammation (COX-2/5-LOX) , and Antimicrobial Resistance (InhA) .

Chemical Architecture & SAR Analysis

The biological potency of pyrazole sulfonamides is not random; it is a direct function of electronic and steric modulation around the central pharmacophore.

The Pharmacophore Triad
  • The Zinc-Binding Anchor (Sulfonamide): Essential for inhibiting metalloenzymes. In Carbonic Anhydrase (CA) inhibition, the ionized sulfonamide nitrogen coordinates directly with the catalytic Zn

    
     ion.[1]
    
  • The Rigid Spacer (Pyrazole): Prevents the "floppiness" seen in aliphatic chains, ensuring the side chains remain in a bioactive conformation.

  • The Selectivity Gate (C3/C5 Substituents):

    • Bulky Aryl Groups (C5): Enhance selectivity for the larger hydrophobic pockets of COX-2 (Val523) compared to COX-1 (Ile523).

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
       or 
      
      
      
      on the phenyl ring attached to the pyrazole increase lipophilicity and potency against solid tumors.
Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core Pyrazole Sulfonamide Scaffold R1 N1-Phenyl Sulfonamide (Zn2+ Binding / H-Bonding) Core->R1 R3 C3-Substituent (Steric Bulk/Selectivity) Core->R3 R5 C5-Substituent (Hydrophobic Interaction) Core->R5 CA_Act Carbonic Anhydrase Inhibition (Zn2+) R1->CA_Act Primary Driver Anti_TB InhA Inhibition (Mycobacterium) R3->Anti_TB Electronic Effects COX_Act COX-2 Selectivity (Val523 Pocket) R5->COX_Act Steric Fit

Figure 1: SAR Map illustrating the functional roles of specific substitutions on the pyrazole sulfonamide core.

Therapeutic Axis A: Oncology & Hypoxia Regulation

Target: Carbonic Anhydrases (hCA IX and XII).[1][2][3][4]

Tumor cells often exist in hypoxic environments, leading to acidosis. Transmembrane isoforms hCA IX and XII are overexpressed in these conditions to regulate pH and ensure cell survival.

  • Mechanism: Pyrazole sulfonamides inhibit the catalytic hydration of

    
     to bicarbonate. This disrupts the pH gradient, leading to intracellular acidification and apoptosis of the tumor cell.
    
  • Key Insight: Derivatives incorporating 1,3-benzodioxol moieties at the pyrazole C5 position have shown nanomolar potency (

    
    ) against hCA IX, superior to the standard Acetazolamide [1].
    
Quantitative Data: CA Isoform Selectivity
Compound DerivativehCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (IX/II)
Acetazolamide (Std)25012250.48
Compound 4b (Benzodioxol)85.46.94.2 1.64
Compound 9g (Chloroquinoline)>100054018.5 29.1

Table 1: Inhibition constants (


) demonstrating the superior selectivity of pyrazole sulfonamide hybrids for tumor-associated isoforms (IX) over cytosolic ones (I, II) [1, 2].

Therapeutic Axis B: Inflammation (Dual COX-2 / 5-LOX Inhibition)

Target: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[5]

Traditional NSAIDs often cause gastric toxicity by inhibiting COX-1. Pyrazole sulfonamides (similar to Celecoxib) target the larger active site of COX-2. However, newer derivatives also target 5-LOX, preventing the "shunt" of arachidonic acid into the leukotriene pathway, which is responsible for asthma and allergic reactions.

  • Causality: The sulfonamide group inserts into the COX-2 side pocket (hydrophilic), while the pyrazole ring facilitates

    
     stacking with Tyr355.
    
  • Pathway Visualization:

COX_Pathway cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammation) AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Pain/Inflammation) COX1->PGs COX2->PGs LTs Leukotrienes (Bronchoconstriction) LOX5->LTs Drug Pyrazole Sulfonamide Derivative Drug->COX1 Weak/No Inhibition Drug->COX2 Selective Inhibition (IC50 < 0.4 µM) Drug->LOX5 Dual Inhibition

Figure 2: Dual inhibition mechanism preventing the arachidonic acid metabolic shunt.

Experimental Protocols

Protocol A: Stopped-Flow Hydrase Assay

Purpose: To determine the inhibition constant (


) of derivatives against CA isoforms.
Principle:  Measures the rate of the physiological reaction 

by monitoring the acidification of the medium using a pH indicator.

Workflow:

  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 mins).
  • Enzyme Incubation:

    • Incubate purified hCA isozyme (10–50 nM) with the test compound (0.1 nM – 10 µM) for 15 minutes at 25°C.

  • Kinetic Measurement:

    • Load the Enzyme-Inhibitor mix and the

      
       substrate into a stopped-flow spectrophotometer (e.g., Applied Photophysics).
      
    • Rapidly mix (1:1 ratio).

    • Monitor absorbance decay at 557 nm (Phenol Red transition).

  • Calculation:

    • Determine the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
Protocol B: COX-2 Inhibition Screening (Colorimetric)

Purpose: To quantify the selectivity index (SI) of the derivative.

Workflow:

  • Assay Setup: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Reaction:

    • Add 150 µL Assay Buffer (0.1 M Tris-HCl, pH 8.0) to reaction wells.

    • Add 10 µL Heme + 10 µL COX-2 Enzyme (human recombinant).

    • Add 10 µL Test Compound (dissolved in DMSO).

    • Incubate for 5 minutes at 25°C.

  • Initiation:

    • Add 10 µL Arachidonic Acid (substrate) and 10 µL TMPD (colorimetric substrate).

  • Detection:

    • Incubate for 5 minutes.

    • Measure absorbance at 590 nm .

    • Self-Validation: Include Celecoxib (positive control) and Solvent-only (100% activity) wells.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Repeat with COX-1 enzyme to calculate SI (

      
      ).
      

Future Perspectives: Hybrids & PROTACs

The future of pyrazole sulfonamides lies in molecular hybridization .

  • Antitubercular Hybrids: Coupling pyrazole sulfonamides with 7-chloroquinoline (an antimalarial scaffold) has yielded compounds with MIC values of 10.2 µg/mL against M. tuberculosis H37Rv, targeting the InhA reductase [3].

  • PROTACs: Utilizing the sulfonamide moiety as the E3 ligase recruiter (via Cereblon) and the pyrazole arm to bind the target protein, facilitating targeted protein degradation.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. NIH / PubMed. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2. Molecules. [Link][6]

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents. PubMed Central. [Link]

Sources

In Silico ADME/T Profiling of Sulfonamide-Bearing Pyrazolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hybridization of sulfonamide and pyrazolone pharmacophores represents a high-potential strategy in modern medicinal chemistry, particularly for developing multi-target agents (e.g., COX-2 inhibitors, Carbonic Anhydrase inhibitors, and antimicrobial agents).[1][2][3] However, this scaffold combination introduces complex pharmacokinetic challenges: the solubility issues inherent to sulfonamides and the hepatotoxicity/agranulocytosis risks historically associated with the pyrazolone core (e.g., metamizole).[2]

This guide provides a rigorous, self-validating in silico workflow to profile these derivatives. It moves beyond basic software usage to explain the causality between specific structural motifs and their predicted ADME/T endpoints.

Part 1: The Chemical Space & Structural Rationale

Before initiating simulations, one must understand the physicochemical conflict within this scaffold.[2]

  • The Sulfonamide Moiety (

    
    ):  Acts as a weak acid (
    
    
    
    ).[2] It drives Carbonic Anhydrase (CA) inhibition but often suffers from poor aqueous solubility and crystalluria risk.[2]
  • The Pyrazolone Core: Often exists in tautomeric equilibrium (keto-enol). It provides analgesic/anti-inflammatory potency but is a structural alert for redox cycling and hepatotoxicity.

The Profiling Goal: To identify derivatives where the pyrazolone ring improves the lipophilicity profile of the sulfonamide without triggering CYP-mediated bioactivation or hERG channel blockage.

Visualization: The Scaffold-Toxicity Logic

The following diagram illustrates the structural logic and associated risks that must be profiled.

ScaffoldLogic Hybrid Sulfonamide-Pyrazolone Hybrid Sulfonamide Sulfonamide Moiety (Weak Acid) Hybrid->Sulfonamide Pyrazolone Pyrazolone Core (Tautomeric) Hybrid->Pyrazolone Risk1 Risk: Crystalluria (Low Solubility) Sulfonamide->Risk1 acidic pH precipitation Risk3 Risk: SJS/Hypersensitivity Sulfonamide->Risk3 aromatic amine metab. Risk2 Risk: Hepatotoxicity (Redox Cycling) Pyrazolone->Risk2 ring oxidation Target Target: Balanced LogP/LogS & CYP Stability Risk1->Target optimize via R-groups Risk2->Target block metabolic hotspots

Caption: Structural decomposition of the hybrid scaffold highlighting the specific ADME/T risks associated with each pharmacophore.

Part 2: The In Silico Workflow (Protocol)

This protocol utilizes a consensus approach using SwissADME (pharmacokinetics) and ProTox-II (toxicity), validated by field standards.[2]

Step 1: Ligand Preparation & Tautomer Check

Pyrazolones exhibit tautomerism (CH-form, OH-form, NH-form).[2] Standard SMILES strings often default to a single form, which can skew LogP predictions.[2]

  • Protocol:

    • Generate canonical SMILES for your derivatives.[4]

    • Crucial: Use a tool like LigPrep or Standardizer (ChemAxon) to generate the dominant tautomer at physiological pH (7.4).[2]

    • Why? The enol form of pyrazolone is more polar than the keto form. Using the wrong tautomer will result in false BBB permeability predictions.

Step 2: Physicochemical Screening (SwissADME)[2]
  • Input: Canonical SMILES.

  • Key Parameters to Monitor:

ParameterThreshold/RuleRelevance to Sulfonamide-Pyrazolones
LogP (Lipophilicity) 1.5 < LogP < 4.0Sulfonamides are often too polar. Pyrazolone substitution should aim to raise LogP to ~2.5 for optimal oral bioavailability.
LogS (Solubility) > -4.0 (mol/L)Critical. Sulfonamides risk renal crystallization.[2] If LogS < -6, the compound is likely insoluble and unsafe.
TPSA < 140 ŲSum of polar atoms (N, O, S).[2] High TPSA in this hybrid often limits BBB penetration.
GI Absorption "High"Required for oral administration.
Step 3: Toxicity Profiling (ProTox-II)

This is the most critical step for this specific scaffold due to the historical toxicity of pyrazolones (e.g., aminopyrine).[2]

  • Protocol:

    • Submit SMILES to ProTox-II server.

    • Focus Areas:

      • Hepatotoxicity: Pyrazolones can form reactive metabolites. A probability score > 0.7 indicates high risk.

      • Carcinogenicity: Check for Ames toxicity (mutagenicity).[2]

      • Immunotoxicity: Sulfonamides are known sensitizers.

Visualization: The Integrated Workflow

The following diagram details the step-by-step experimental flow.

Workflow Start Start: Candidate Structures Prep 1. Ligand Prep (Tautomer @ pH 7.4) Start->Prep PhysChem 2. SwissADME Screening (Lipinski, Veber, LogS) Prep->PhysChem Filter1 Passes Solubility? PhysChem->Filter1 Tox 3. ProTox-II Profiling (Hepato, Carcino, hERG) Filter1->Tox Yes Discard Discard / Redesign Filter1->Discard No (LogS < -6) Filter2 Safe LD50 Class? Tox->Filter2 Docking 4. Molecular Docking (Target: hCA / COX-2) Filter2->Docking Class 4-6 Filter2->Discard Class 1-3 Final Lead Candidate Docking->Final

Caption: Decision tree for filtering sulfonamide-pyrazolone hybrids. Note the early rejection based on solubility (LogS).

Part 3: Scientific Deep Dive & Interpretation

The Solubility-Permeability Trade-off

Sulfonamide-bearing pyrazolones often face a "solubility cliff."

  • Mechanism: The sulfonamide

    
     group is a strong hydrogen bond acceptor, and the 
    
    
    
    is a donor. This creates a high crystal lattice energy, reducing solubility.[2]
  • In Silico Fix: Look for ESOL Class predictions in SwissADME. If the compound is "Moderately Soluble," check if the pyrazolone ring has bulky hydrophobic groups (e.g., phenyl).[2] If so, consider adding a solubilizing group (e.g., morpholine) to the pyrazolone side chain to disrupt crystal packing without destroying Lipinski compliance.[2]

Metabolic Stability (CYP450)[2]
  • The Risk: The pyrazolone ring is susceptible to oxidation by CYP2C9 and CYP3A4 .

  • Prediction: Use SwissADME's "CYP Inhibitor" output.

    • Result: If your molecule is a predicted Inhibitor of CYP2C9, it poses a drug-drug interaction (DDI) risk, as sulfonamides are also cleared via this pathway.[2]

    • Action: Modify the pyrazolone C-4 position.[5] Substitution here often blocks the metabolic "soft spot."

hERG Inhibition (Cardiotoxicity)[2]
  • Context: Many sulfonamide derivatives have been withdrawn due to QT prolongation (hERG blockage).[2]

  • Protocol: Use pkCSM or ProTox-II to predict hERG inhibition.

  • Structural Alert: A basic nitrogen (often found in pyrazolone side chains) linked by a lipophilic chain to an aromatic ring is a classic hERG pharmacophore.[2] Ensure the linker length is minimized to reduce this risk.

References

  • Lolak, N., et al. (2025). "Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study."[2][6] Chemistry & Biodiversity. [2]

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[2] Scientific Reports. [2]

  • Banerjee, P., et al. (2018). "ProTox-II: a webserver for the prediction of toxicity of chemicals." Nucleic Acids Research.

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures."[2] Journal of Medicinal Chemistry. [2]

  • Desai, N. C., et al. (2024). "Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole."[2] Results in Chemistry.

Sources

discovery and evolution of pyrazole sulfonamides as NAAA inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Non-Covalent Inhibition

The modulation of N-acylethanolamine acid amidase (NAAA) represents a high-value target for treating chronic pain and inflammation.[1][2][3][4][5] NAAA is the primary lysosomal enzyme responsible for hydrolyzing Palmitoylethanolamide (PEA) , an endogenous lipid mediator that exerts potent anti-inflammatory effects via PPAR-α activation.[6]

Historically, the development of NAAA inhibitors was dominated by covalent inhibitors (e.g.,


-lactones like ARN077) which, despite their potency, suffered from poor chemical stability and limited systemic bioavailability.

This guide details the discovery and structural evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides , a breakthrough class of non-covalent NAAA inhibitors.[1][2][4][7] These compounds, exemplified by the lead candidate ARN19689 , combine high potency (low nanomolar IC


) with metabolic stability, enabling oral administration and systemic therapeutic activity.

Biological Rationale: The PEA-NAAA Axis

To understand the significance of this chemical series, one must first grasp the signaling pathway it modulates. Unlike Fatty Acid Amide Hydrolase (FAAH), which operates at alkaline pH, NAAA functions exclusively in the acidic environment of the lysosome.

Pathway Visualization

The following diagram illustrates the catalytic role of NAAA and the downstream effects of its inhibition.

NAAA_Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme (Lysosomal, pH 4.5) PEA->NAAA Substrate PPAR PPAR-α Activation PEA->PPAR Accumulation Hydrolysis Hydrolysis NAAA->Hydrolysis Products Palmitic Acid + Ethanolamine Hydrolysis->Products Inhibitor Pyrazole Sulfonamide (ARN19689) Inhibitor->NAAA Non-Covalent Inhibition Effect Anti-Inflammatory Analgesic Effects PPAR->Effect Signaling

Figure 1: The NAAA-PEA signaling axis.[1][2][3][6][7][8][9] Inhibition of NAAA prevents PEA degradation, enhancing PPAR-α mediated anti-inflammatory signaling.[2][6]

Discovery Phase: From Screening to Scaffold

The discovery of the pyrazole sulfonamide class emerged from a need to move away from the reactive electrophiles (warheads) typical of early NAAA inhibitors.

The Limitation of Covalent Inhibitors

Early inhibitors like (S)-OOPP and ARN077 relied on a


-lactone ring to covalently modify the catalytic cysteine (Cys126) of NAAA. While effective in vitro, these compounds were:
  • Chemically Instable: Rapid hydrolysis in plasma.

  • Promiscuous: Potential for off-target acylation of other cysteine proteases.

Identification of the Sulfonamide Hit

Through High-Throughput Screening (HTS) using a fluorogenic NAAA assay, researchers identified a sulfonamide-based hit lacking the reactive warhead. This hit featured a pyrazole moiety linked to a rigid azabicyclo[3.2.1]octane core.[1][2][4]

Key Advantages of the Hit:

  • Mechanism: Reversible, non-covalent binding (confirmed by Activity-Based Protein Profiling - ABPP).

  • Stability: The sulfonamide bond is chemically inert under physiological conditions compared to esters or lactones.

Structural Evolution & SAR (Structure-Activity Relationship)

The optimization from the initial hit to the lead compound ARN19689 involved rigorous modification of three zones: the Pyrazole Ring, the Linker/Core, and the Sulfonamide Tail.

SAR Logic Flow

The following diagram details the decision tree used to optimize the scaffold.

SAR_Evolution Hit Initial Hit (Micromolar Potency) Zone1 Zone 1: Azabicyclo Core (Rigidification) Hit->Zone1 Zone2 Zone 2: Pyrazole Substituents (Lipophilicity Tuning) Hit->Zone2 Zone3 Zone 3: Sulfonamide Tail (Selectivity) Hit->Zone3 Opt1 Optimization: Endo vs Exo Result: Endo-configuration preferred Zone1->Opt1 Opt2 Optimization: Alkyl Chains Result: Linear chains > Branched Zone2->Opt2 Lead Lead Compound: ARN19689 (IC50 = 42 nM) Zone3->Lead Opt1->Lead Opt2->Lead

Figure 2: SAR evolution workflow transforming the initial hit into the lead candidate ARN19689.

Key Structural Insights
  • The Core (Azabicyclo[3.2.1]octane):

    • The endo-configuration of the substituent on the bridgehead was critical for fitting into the narrow hydrophobic channel of the NAAA active site. Exo-isomers showed significantly reduced potency (IC

      
       > 8 
      
      
      
      M).
  • The Pyrazole Ring:

    • Acts as a bioisostere for the amide bond found in natural substrates (PEA).

    • Substitution with an ethoxymethyl group provided the optimal balance of solubility and hydrophobic interaction.

  • The Sulfonamide Tail:

    • Introduction of linear alkyl chains (e.g., n-butyl, n-hexyl) on the phenyl ring improved potency, likely by mimicking the palmitoyl chain of PEA.

Comparative Potency Data
Compound IDCore ConfigurationR-Group (Pyrazole)R-Group (Sulfonamide)h-NAAA IC

(

M)
Mechanism
Hit (ARN16186) EndoMethylPhenyl0.230Non-covalent
Exo-Analog ExoMethylPhenyl8.71Non-covalent
ARN19689 Endo Ethoxymethyl Pyrazinyloxy 0.042 Non-covalent
ARN077

-lactone
N/AN/A0.007Covalent

Table 1: SAR summary showing the impact of stereochemistry and substitution on potency. Note that while ARN077 is more potent, it lacks the stability of ARN19689.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the biochemical assay used for validation.

Protocol A: General Synthesis of Pyrazole Sulfonamides

Rationale: The formation of the sulfonamide bond is the final convergent step, allowing for the generation of diverse libraries.

  • Starting Material: 8-azabicyclo[3.2.1]octan-3-amine derivative (protected).

  • Sulfonylation:

    • Dissolve the amine (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Triethylamine (TEA, 2.0 eq) as a base to scavenge HCl.

    • Cool to 0°C under nitrogen atmosphere.

    • Dropwise add the appropriate Pyrazole Sulfonyl Chloride (1.1 eq).

    • Warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Quench with water. Extract with DCM (3x).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: Verify structure via

    
    H-NMR and LC-MS (Target mass [M+H]
    
    
    
    ).
Protocol B: Fluorogenic NAAA Activity Assay

Rationale: A robust, self-validating assay is required to determine IC


 values without interference from other hydrolases.
  • Buffer System: 100 mM Citrate-Phosphate buffer, pH 4.5 (Essential for NAAA activity; FAAH is inactive at this pH).

  • Substrate: N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA , 5

    
    M).
    
  • Enzyme Source: HEK293 cells stably overexpressing human NAAA (lysosomal fraction).[7]

  • Procedure:

    • Incubate enzyme (2

      
      g protein) with test compound (DMSO stock) for 30 min at 37°C.
      
    • Add PAMCA substrate to initiate reaction.

    • Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 45 min.

  • Control: Use ARN077 (1

    
    M) as a positive control for 100% inhibition.
    

Mechanism of Action & Selectivity

Non-Covalent Validation (ABPP)

The non-covalent nature of ARN19689 was confirmed using Activity-Based Protein Profiling (ABPP) .

  • Experiment: Lysosomes were treated with ARN19689, followed by a covalent probe (ARN14686).

  • Result: ARN19689 prevented the binding of the probe, but unlike covalent inhibitors, the enzyme activity could be recovered after extensive dialysis, proving reversibility.

Selectivity Profile

A critical requirement for clinical safety is avoiding "off-target" lipid modulation.

  • FAAH (Fatty Acid Amide Hydrolase): >30

    
    M IC
    
    
    
    (Selectivity Index > 1000x).
  • Acid Ceramidase (AC): >30

    
    M IC
    
    
    
    (Crucial, as AC shares structural homology with NAAA).

Future Outlook

The discovery of pyrazole sulfonamides like ARN19689 marks a pivotal transition in NAAA pharmacology. By solving the stability issues inherent to


-lactones, these compounds open the door to:
  • Systemic Pain Management: Oral formulations for neuropathic pain.

  • Chronic Inflammation: Potential applications in ulcerative colitis (where local PEA levels are depressed).

  • Neuroprotection: Investigation into neurodegenerative disorders where neuroinflammation is a driver.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. (2021).[1][2][4][7]

  • Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. PNAS. (2009).

  • N-acylethanolamine acid amidase (NAAA): structure, function, and inhibition. Biological Chemistry. (2020).

  • QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides NAAA Inhibitors. Letters in Drug Design & Discovery. (2024).

Sources

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide Solubility and Stability Document Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 934405-34-2) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its dual-functional reactivity , it features an electrophilic bromine handle at the C5 position (amenable to cross-coupling) and a dimethylsulfonamide moiety at the N1 position.

Crucially, the N1-sulfonamide group acts as both a lipophilic masking group (improving solubility in organic media) and an electron-withdrawing directing group (activating the C5 position for nucleophilic attack or metallation). This guide details the solubility limits and stability windows required to manipulate this compound without premature degradation.

Physicochemical Profile

PropertyValue / Description
CAS Number 934405-34-2
Molecular Formula C₅H₈BrN₃O₂S
Molecular Weight 254.10 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~1.5 – 1.8 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 4 Acceptors
Key Structural Feature N-Sulfonyl Bond: The bond between the pyrazole nitrogen and the sulfur atom is the primary site of hydrolytic instability.

Solubility Guide

The solubility of this compound is dictated by the lipophilic dimethylsulfonamide tail, which disrupts the crystal lattice typical of unsubstituted pyrazoles.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Ideal for stock solutions and cross-coupling reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Preferred for extraction and transport.
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–30 mg/mL)Suitable for crystallization or chromatography.
Alcohols Methanol, EthanolModerate (Soluble w/ heat)Caution: Potential for nucleophilic attack at the sulfonyl group under reflux.
Aqueous Water, PBS (pH 7.4)Negligible (<0.1 mg/mL)Requires co-solvent (e.g., 5% DMSO) for biological assays.
Alkanes Hexanes, HeptaneInsoluble Excellent anti-solvent for precipitation.
Protocol: Solubility Determination Workflow

To validate solubility for a specific assay or reaction:

  • Weighing: Dispense 5.0 mg of compound into a clear borosilicate vial.

  • Titration: Add solvent in 100 µL increments at 25°C.

  • Sonication: Sonicate for 30 seconds between additions.

  • Endpoint: Visual clarity without particulate matter.

    • Calculation: Solubility (mg/mL) = 5.0 mg / Total Vol (mL).

Stability & Reactivity Profile

The stability of this compound hinges on the N-Sulfonyl bond (N1-SO₂) . Unlike C-sulfonamides (which are extremely robust), N-sulfonamides on electron-deficient heterocycles are susceptible to nucleophilic cleavage.

Stability Stress Factors
  • Hydrolytic Stability (pH Dependent):

    • Acidic (pH < 2): Stable. The electron-withdrawing nature of the pyrazole ring stabilizes the sulfonamide against acid-catalyzed hydrolysis at room temperature.

    • Neutral (pH 7): Stable. No degradation observed over 24 hours in aqueous/organic co-solvent mixtures.

    • Basic (pH > 10): Labile. Strong bases (NaOH, LiOH, alkoxides) will attack the sulfur atom, cleaving the sulfonamide and releasing the free 5-bromo-1H-pyrazole.

  • Thermal Stability:

    • Stable up to ~100°C in inert solvents (Toluene, DMF).

    • Avoid prolonged reflux in nucleophilic solvents (alcohols, amines) >80°C.

  • Photostability:

    • Generally stable to ambient light. Store in amber vials to prevent slow debromination over months.

Reactivity & Pathway Visualization

The following diagram illustrates the "Reactivity Divergence" where the compound can either undergo functionalization (Path A) or deprotection (Path B).

ReactivityPathways Compound 5-Bromo-N,N-dimethyl pyrazole-1-sulfonamide Suzuki C-C Coupling (Suzuki/Stille) Compound->Suzuki Pd(0), Ar-B(OH)2 Weak Base (K2CO3) Deprotection N-Desulfonylation (Hydrolysis) Compound->Deprotection Strong Base (NaOH) or Nucleophile Product_A 5-Aryl-N,N-dimethyl pyrazole-1-sulfonamide Suzuki->Product_A Retains Sulfonamide Product_B 5-Bromo-1H-pyrazole (Free NH) Deprotection->Product_B Cleaves Sulfonamide

Caption: Divergent reactivity pathways. Path A (Green) utilizes the Br-handle while retaining the sulfonamide. Path B (Red) removes the sulfonamide group.

Experimental Protocols

Protocol: Chemoselective Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the C5 position without cleaving the labile N-sulfonamide group.

Rationale: Use a weak inorganic base (Carbonate or Phosphate) rather than a strong hydroxide or alkoxide to prevent N-desulfonylation.

  • Charge Reactor: In a nitrogen-purged vial, combine:

    • This compound (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 80°C for 4–6 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

  • Result: The N-sulfonamide group remains intact; the Br is replaced by the Aryl group.

Protocol: Controlled Deprotection (Removal of Sulfonamide)

Objective: Remove the directing group to yield the free 5-substituted pyrazole.

  • Dissolution: Dissolve the sulfonamide intermediate in Methanol (0.2 M).

  • Reagent: Add NaOH (2M aqueous solution, 3.0 equiv).

  • Reaction: Reflux (65°C) for 1–2 hours.

  • Monitoring: TLC/LCMS will show the disappearance of the starting material and the formation of a more polar product (free NH-pyrazole).

  • Neutralization: Acidify carefully with 1M HCl to pH 7 to precipitate or extract the product.

Storage & Handling Recommendations

  • Storage: Store at 2–8°C in a tightly sealed container. The compound is hygroscopic; moisture ingress can accelerate slow hydrolysis over long periods.

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Safety: The sulfonamide moiety may cause allergic reactions in sensitized individuals (sulfonamide sensitivity). Handle in a fume hood.

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Lead Sciences. (n.d.). Product Information: this compound. Retrieved January 29, 2026, from [Link]

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide. Current Chemistry Letters. Retrieved January 29, 2026, from [Link]

An In-depth Technical Guide to the Theoretical and Experimental Analysis of N,N-dimethylpyrazole-1-sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theoretical and experimental exploration of N,N-dimethylpyrazole-1-sulfonamide compounds. It moves beyond a simple recitation of facts to offer a narrative grounded in scientific integrity, explaining the rationale behind methodological choices and providing actionable protocols.

Introduction: The Significance of the Pyrazole Sulfonamide Scaffold

The fusion of a pyrazole ring and a sulfonamide moiety creates a pharmacophore of significant interest in medicinal chemistry. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous FDA-approved drugs due to its ability to engage in various biological interactions.[1] The sulfonamide group, a classic functional group in drug discovery, is renowned for its role in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2] The combination of these two entities in pyrazole sulfonamide derivatives has led to the discovery of compounds with a broad spectrum of biological activities, such as carbonic anhydrase inhibition, antitubercular effects, and potential as herbicides.[3][4][5] This guide will focus on the N,N-dimethyl substituted variant, exploring its synthesis, characterization, and, most critically, the theoretical studies that elucidate its structure-activity relationships (SAR).

Part 1: Synthesis and Spectroscopic Characterization

A robust theoretical investigation is built upon a solid foundation of well-characterized compounds. The synthesis of N,N-dimethylpyrazole-1-sulfonamide derivatives typically follows established synthetic routes, which are then verified by a suite of spectroscopic techniques.

General Synthetic Protocol

The synthesis of the target compounds often involves a multi-step process. A common approach begins with the formation of a pyrazole ring, followed by the introduction of the sulfonamide group.

Step-by-Step Synthesis:

  • Pyrazole Ring Formation: A common method for synthesizing the pyrazole core is the reaction of a 1,3-dicarbonyl compound with hydrazine hydrate. For substituted pyrazoles, appropriately substituted dicarbonyl compounds and hydrazines are used.

  • Sulfonylation: The formed pyrazole is then reacted with a sulfonyl chloride, in this case, N,N-dimethylsulfamoyl chloride, in the presence of a base such as pyridine or triethylamine, to yield the final N,N-dimethylpyrazole-1-sulfonamide product.

Diagram of a Representative Synthetic Scheme

Synthetic Scheme 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Substituted Pyrazole 1,3-Dicarbonyl->Pyrazole + Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole + FinalProduct N,N-dimethylpyrazole-1-sulfonamide Pyrazole->FinalProduct + SulfonylChloride N,N-dimethylsulfamoyl chloride SulfonylChloride->FinalProduct + Base Base (e.g., Pyridine) Base->FinalProduct catalyst

Caption: A generalized synthetic route to N,N-dimethylpyrazole-1-sulfonamide.

Spectroscopic Characterization: The Experimental Proof

The unambiguous identification of the synthesized compounds is paramount. A combination of spectroscopic methods is employed to confirm the chemical structure.

Technique Key Observables for N,N-dimethylpyrazole-1-sulfonamide Significance
FT-IR Asymmetric and symmetric stretching vibrations of the SO₂ group (typically around 1397–1320 cm⁻¹ and 1167–1144 cm⁻¹, respectively).[3]Confirms the presence of the sulfonamide moiety.
¹H NMR Characteristic signals for the pyrazole ring protons, and a singlet corresponding to the two methyl groups of the N,N-dimethylsulfonamide.[4][6]Provides information on the electronic environment of the protons and confirms the N,N-dimethyl substitution.
¹³C NMR Resonances for the carbons of the pyrazole ring and the N,N-dimethyl groups.[4][7]Elucidates the carbon framework of the molecule.
Mass Spec The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound.[4]Confirms the molecular weight and elemental composition.

Part 2: In-Depth Theoretical Studies

Theoretical studies provide invaluable insights into the molecular properties, reactivity, and potential biological activity of N,N-dimethylpyrazole-1-sulfonamide compounds, guiding further experimental work and drug design efforts.

Density Functional Theory (DFT) Calculations: Unveiling Molecular Properties

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8][9] For N,N-dimethylpyrazole-1-sulfonamide, DFT calculations can predict a range of properties.

Workflow for DFT Analysis:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is crucial as the geometry dictates the molecule's properties.

  • Frequency Calculations: These calculations confirm that the optimized structure is a true minimum on the potential energy surface and provide theoretical vibrational frequencies for comparison with experimental IR spectra.[10]

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.[9]

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.[8]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and intramolecular interactions.[11]

Diagram of the Theoretical Studies Workflow

Theoretical Workflow Start Synthesized Compound DFT Density Functional Theory (DFT) Calculations Start->DFT Docking Molecular Docking Start->Docking GeoOpt Geometry Optimization DFT->GeoOpt FreqCalc Frequency Calculations GeoOpt->FreqCalc ElecProp Electronic Properties FreqCalc->ElecProp HOMOLUMO HOMO-LUMO Analysis ElecProp->HOMOLUMO MEP Molecular Electrostatic Potential (MEP) ElecProp->MEP NBO Natural Bond Orbital (NBO) ElecProp->NBO BindingMode Predict Binding Mode & Affinity Docking->BindingMode TargetID Identify Biological Target TargetID->Docking SAR Structure-Activity Relationship (SAR) BindingMode->SAR

Caption: Workflow for theoretical studies of N,N-dimethylpyrazole-1-sulfonamide.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.

Protocol for Molecular Docking:

  • Target Selection and Preparation: A relevant biological target (e.g., an enzyme like carbonic anhydrase) is chosen based on the known activities of similar compounds.[3][12] The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of the N,N-dimethylpyrazole-1-sulfonamide is prepared, often using the optimized geometry from DFT calculations.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein.

  • Analysis of Results: The predicted binding poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This provides a rationale for the compound's potential biological activity.[4]

Part 3: Bridging Theory and Experiment

The true power of these studies lies in the synergy between theoretical predictions and experimental validation.

Theoretical Prediction Experimental Validation Significance
DFT-calculated vibrational frequenciesExperimental FT-IR spectrumConfirms the accuracy of the computational model and aids in the interpretation of the experimental spectrum.
Predicted biological activity from molecular dockingIn vitro biological assays (e.g., enzyme inhibition assays, antimicrobial testing)Validates the computational predictions and confirms the biological activity of the compound.
Structure-Activity Relationships (SAR) from theoretical studiesSynthesis and testing of new analogsGuides the design of more potent and selective compounds.

Conclusion and Future Directions

The integrated approach of synthesis, spectroscopic characterization, and in-depth theoretical studies provides a powerful framework for the investigation of N,N-dimethylpyrazole-1-sulfonamide compounds. Theoretical calculations offer a predictive lens to understand molecular properties and biological interactions, thereby accelerating the drug discovery process. Future work should focus on the synthesis of a library of N,N-dimethylpyrazole-1-sulfonamide derivatives with diverse substitutions on the pyrazole ring to build robust SAR models. Furthermore, more advanced computational techniques like molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing a more realistic picture of the binding event.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - NIH.
  • Sulfonamide compounds incorporating pyrazole with biological activities.
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.
  • Synthesis, Molecular Docking, And Antitumor Evaluation of Some New Pyrazole, Pyridine, And Thiazole Derivatives Incorporating Sulfonamide Residue.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No Source Found].
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • Synthesis, Crystal Structure, and DFT Studies on (E)-N'-((4-(4-(4-formyl-1-phenyl- 1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazol-1-yl)phenyl)sulfonyl)-N,N-.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide. PubChem.
  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI.
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. PMC.
  • N,n-dimethyl-1h-pyrazole-4-sulfonamide (C5H9N3O2S). PubChemLite.
  • N,1-dimethyl-1H-pyrazole-4-sulfonamide | 1152896-45-1. ChemicalBook.
  • Comprehensive DFT study of 3-(2-furyl)
  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity.
  • Synthesis, spectroscopic studies and DFT/TD-DFT/PCM calculations of molecular structure, spectroscopic characterization and NBO of charge transfer complex between 5-amino-1,3-dimethylpyrazole (5-ADMP) with chloranilic acid (CLA) in different solvents.
  • Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl).

Sources

spectroscopic analysis (NMR, IR, Mass Spec) of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Spectroscopic Characterization of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide: A Technical Guide for Structural Validation

Executive Summary This technical guide provides a rigorous analytical framework for the structural elucidation of This compound . As a critical scaffold in medicinal chemistry—often serving as a precursor for p38 MAP kinase inhibitors and COX-2 inhibitors—the integrity of this intermediate is paramount.

The guide addresses the primary synthetic challenge: distinguishing the desired 1,5-substituted isomer from the thermodynamically favored 1,3-isomer . By synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), this protocol establishes a self-validating system for confirmation.

Part 1: Structural Context & Synthetic Relevance[1][2][3][4][5]

The sulfonyl group on the pyrazole nitrogen (


) is not merely a protecting group; it is a directing group . In the synthesis of 5-substituted pyrazoles, the sulfonamide moiety directs lithiation or electrophilic attack to the 5-position due to the "Coordination Induced Proximity Effect" (CIPE). However, thermal rearrangement can lead to the 1,3-isomer. Therefore, spectroscopic analysis must confirm not just the presence of atoms, but their topology.
Analytical Workflow

The following workflow ensures efficient use of resources, moving from rapid verification (IR/MS) to detailed structural proof (NMR).

AnalyticalWorkflow Sample Crude Sample IR FT-IR (Functional Group Check) Sample->IR Rapid Screen MS LC-MS (Isotope & MW Check) IR->MS If Sulfonyl Present NMR 1H/13C NMR (Regioisomer Proof) MS->NMR If Br Pattern Confirmed NMR->Sample Recrystallize if Mixed Isomers Release Batch Release NMR->Release If 1,5-Isomer Confirmed

Figure 1: Sequential analytical workflow designed to filter out failed syntheses early (via IR/MS) before investing in time-consuming NMR acquisition.

Part 2: Mass Spectrometry (The Molecular Fingerprint)

Mass spectrometry provides the most definitive confirmation of the bromine atom due to its unique isotopic abundance.

Theoretical Data:

  • Formula:

    
    
    
  • Molecular Weight: ~254.10 g/mol

Isotopic Pattern Analysis (The "Smoking Gun")

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%). Unlike Chlorine (3:1 ratio), Bromine displays a 1:1 intensity ratio between the molecular ion (

) and the M+2 peak.
  • Observation: In ESI+ mode (Positive Electrospray Ionization), look for two peaks of nearly equal height at m/z 254 and m/z 256 (

    
    ).
    
  • Validation Rule: If the M+2 peak is absent or <10% of the base peak, the bromine has been lost (likely debrominated during reaction workup).

Fragmentation Pathways

Sulfonamides exhibit a characteristic neutral loss of sulfur dioxide (


, 64 Da).[1]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 254/256 Frag1 Desulfonylation [M - SO2]+ m/z ~190/192 Parent->Frag1 Loss of SO2 (-64 Da) Frag2 Loss of NMe2 [Py-Br Fragment]+ Parent->Frag2 Amide Bond Cleavage Frag1->Frag2 Secondary Decay

Figure 2: Primary fragmentation pathway in ESI-MS/MS. The persistence of the doublet isotope pattern in fragments confirms the Br remains attached to the pyrazole ring.

Part 3: Infrared Spectroscopy (Functional Group Validation)

IR is used primarily to confirm the integrity of the sulfonamide linkage (


).
Functional GroupVibration ModeWavenumber (

)
Diagnostic Value
Sulfonamide (

)
Asymmetric Stretch1350 – 1370 High. Strong, sharp band. Confirms

integrity.
Sulfonamide (

)
Symmetric Stretch1150 – 1170 High. Paired with the asymmetric band.
C=N (Pyrazole) Ring Stretch1580 – 1600Medium.[2] Typical for heteroaromatics.
C-Br Aryl-Halide Stretch600 – 800Low/Medium. Often obscured in the fingerprint region.

Protocol Note: Use ATR (Attenuated Total Reflectance) on the neat solid. No KBr pellet is required.

Part 4: Nuclear Magnetic Resonance (Structural Elucidation)

This is the decisive step for regiochemistry. We must distinguish the 5-Bromo isomer from the 3-Bromo isomer.

1H NMR Prediction (DMSO- , 400 MHz)
Proton EnvironmentMultiplicityIntegrationChemical Shift (

)
Coupling (

)
Structural Logic

Singlet6H2.85 – 2.95 ppm -Methyls on sulfonamide N are magnetically equivalent due to free rotation.
Pyrazole H-4 Doublet1H6.40 – 6.60 ppm ~1.8 HzElectron-rich position; shielded.
Pyrazole H-3 Doublet1H7.60 – 7.80 ppm ~1.8 HzAdjacent to Nitrogen (

); deshielded.

Critical Discrimination Logic (1,5 vs 1,3):

  • In 5-Bromo-1-sulfonamide (Target): The protons are at positions 3 and 4.[3] They are vicinal (neighbors). The coupling constant

    
     is typically 1.5 – 2.0 Hz .
    
  • In 3-Bromo-1-sulfonamide (Impurity): The protons are at positions 4 and 5.

    
     is also similar, BUT the chemical shift environment changes drastically.
    
  • NOE Experiment (The Gold Standard): Irradiate the

    
     singlet (~2.9 ppm).
    
    • If 5-Bromo (Target): No enhancement of ring protons (Br blocks the interaction).

    • If 3-Bromo (Impurity): You will see NOE enhancement of the H-5 proton, which is spatially close to the sulfonamide group.

13C NMR Prediction (DMSO- )
  • 
    :  ~38 ppm (Aliphatic).
    
  • C-4 (H-attached): ~108-112 ppm (Shielded).

  • C-5 (Br-attached): ~115-125 ppm. Note: Carbon attached to Br is often shifted upfield relative to C-H due to the "Heavy Atom Effect," but the ipso-effect of Nitrogen counteracts this.

  • C-3 (H-attached): ~140-145 ppm (Deshielded by adjacent N).

Part 5: Integrated Characterization Protocol

Objective: Validate batch purity >98% and confirm 1,5-regiochemistry.

Step 1: Sample Preparation

  • Dissolve ~5 mg of solid in 0.6 mL DMSO-

    
     (preferred over 
    
    
    
    for sulfonamide solubility).
  • Ensure the solution is clear; filter if necessary to prevent line broadening.

Step 2: Data Acquisition

  • Run 1H NMR (16 scans): Check for the characteristic 1:1 doublet ratio in the aromatic region and the clean singlet at ~2.9 ppm.

  • Run LC-MS (ESI+): Confirm the [254/256] doublet. If you see [175/177], you have lost the sulfonamide group (

    
    ).
    
  • Run NOE (Optional but Recommended): If the synthetic route allows for thermal rearrangement, perform a 1D-NOE targeting the methyl group to rule out the 1,3-isomer.

Step 3: Quality Criteria

  • Purity: No extraneous peaks in the 2.5–3.5 ppm region (impurity methyls).

  • Solvent Residuals: Note DMSO peak at 2.50 ppm and

    
     at 3.33 ppm.
    
  • Stoichiometry: Integration of Pyrazole H : Methyl H must be exactly 1:3 (actually 2H : 6H).

References

  • General Pyrazole Sulfonamide Synthesis & NMR

    • Synthesis and biological evaluation of pyrazole-4-sulfonamide derivatives. (2023).[4][5][6][7][8] Current Chemistry Letters.

    • Source:

  • Mass Spectrometry of Sulfonamides

    • Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.Rapid Communications in Mass Spectrometry.

    • Source:

  • Regiochemistry of Pyrazoles

    • NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives. (2015). Carbohydrate Polymers.

    • Source:

  • IR Characteristic Bands

    • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives. (2025).[9][2][10][11] ACS Omega.

    • Source:

Sources

Technical Guide: Safety and Handling of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

[1]

Executive Summary

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide (CAS: 934405-34-2) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2] Its structural duality—containing both a reactive aryl bromide and a sulfonamide protecting/directing group—necessitates a handling protocol that addresses both acute local irritation and potential systemic sensitization.

This guide provides a risk-based framework for handling this compound, moving beyond generic MSDS data to operationalize safety in a drug discovery context.

Chemical Identity & Physicochemical Profile[3][4][5]

Understanding the physical state is the first step in exposure control. As a solid intermediate, the primary vector for exposure is dust inhalation during weighing and transfer.

PropertySpecificationOperational Implication
CAS Number 934405-34-2Use for inventory tracking and waste labeling.[1]
Formula C₅H₈BrN₃O₂SHalogenated waste stream required.
Mol. Weight 254.11 g/mol N/A
Physical State Off-white to pale yellow solidHigh dust generation potential during static weighing.
Solubility DMSO, Methanol, DCMUse compatible gloves (Nitrile/Neoprene) for solution handling.
Storage 2-8°C, Inert AtmosphereMoisture sensitive; store under Argon/Nitrogen.

Hazard Identification & Toxicology (SAR Analysis)

Note: Specific toxicological data (LD50) for this exact CAS is limited. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the parent pyrazole and sulfonamide moieties.

Core Hazards (GHS Classification Basis)
  • Skin/Eye Irritation (H315/H319): The halogenated pyrazole core is an alkylating irritant. Contact with mucous membranes will cause immediate inflammation.

  • Respiratory Irritation (H335): Inhalation of dust triggers upper respiratory tract irritation.

  • Sensitization (H317 - Precautionary): The sulfonamide moiety (

    
    ) poses a risk of delayed hypersensitivity reactions (allergic dermatitis) in susceptible individuals.[1]
    
The "Hidden" Hazard: Hydrolysis

Under strong acidic or basic conditions (often used in workups), the sulfonamide group can hydrolyze, potentially releasing dimethylamine (a volatile base) and the corresponding pyrazole sulfonic acid .[1] This alters the waste profile and PPE requirements during the quench phase.

Engineering Controls & Hierarchy of Defense

To ensure researcher safety, we employ a "Zone of Control" strategy. Reliance on PPE alone is a critical failure mode for this compound due to its sensitization potential.

Diagram 1: Exposure Control Strategy

This diagram illustrates the decision matrix for containment based on the operation being performed.[1]

ControlHierarchyStartOperation TypeSolidHandlingSolid Handling(Weighing > 10mg)Start->SolidHandlingSolutionHandlingSolution Handling(Reaction/Workup)Start->SolutionHandlingStorageStorage/TransportStart->StorageIsoControl: Isolator/GloveboxReason: Zero Dust ToleranceSolidHandling->IsoHigh Potency/SensitizerHoodControl: Fume Hood (Face Vel > 0.5m/s)+ Static Dissipative BalanceSolidHandling->HoodStandard R&DSolutionHandling->HoodDoubleContainControl: Secondary Containment(Sealed Vial + Desiccant)Storage->DoubleContain

Caption: Decision logic for selecting engineering controls. Solid handling requires stricter containment due to dust inhalation risks.

Operational Protocol: The Self-Validating Workflow

This protocol uses a Suzuki-Miyaura Coupling setup as the context, as this is the most common application of this compound.

The Principle of Self-Validation

A self-validating system includes "Checkpoints" where the chemist must verify the system state before proceeding.[1] If a checkpoint fails (e.g., solvent color change, pressure drop), the operation aborts safely.[1]

Step-by-Step Methodology
Phase 1: Preparation (The "Dry" Phase)[1]
  • PPE Setup: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Weighing:

    • Checkpoint: Verify balance stability. If the balance drifts, static charge is present. Use an ionizing gun before opening the source container.

    • Weigh the pyrazole sulfonamide into a dried reaction vial.

    • Causality: Moisture interferes with cross-coupling catalysts. Weighing into the final vessel reduces transfer losses and exposure steps.

Phase 2: Reaction Assembly (The "Inert" Phase)[1]
  • Solvation: Add anhydrous solvent (e.g., 1,4-Dioxane or DMF) via syringe through a septum.

  • Degassing: Sparge with Argon for 5-10 minutes.

    • Checkpoint: Oxygen ruins Pd-catalysts. Proper sparging is validated when the solvent volume remains constant (no rapid evaporation) but bubbling is vigorous.

  • Catalyst Addition: Add the Palladium catalyst and Base (e.g.,

    
    ) quickly against a counter-flow of Argon.
    
Phase 3: Quenching & Workup (The "Risk" Phase)[1]
  • Cooling: Allow the mixture to return to room temperature.

  • Quench: Dilute with EtOAc, then add water or saturated

    
    .
    
    • Critical Warning: If using strong acid to remove the sulfonamide group later, evolve this step in a separate vessel. The sulfonamide cleavage releases heat.

  • Waste: Segregate the aqueous layer into "Halogenated/Organic" waste streams due to the Bromine content and residual Palladium.

Diagram 2: Synthesis Workflow & Safety Checkpoints

WorkflowWeigh1. Weigh Solid(Static Control)Solvate2. Solvate & Degas(Closed System)Weigh->SolvateCheck1Checkpoint:O2 Exclusion?Solvate->Check1React3. Reaction(Heat/Stir)Quench4. Quench(Exotherm Control)React->QuenchCheck1->SolvateFail (Re-sparge)Check1->ReactPassWaste5. Disposal(Halo-Organic)Quench->Waste

Caption: Operational workflow for synthesis. The 'O2 Exclusion' checkpoint is critical for both safety (flammability) and chemical success.

Emergency Response & Waste Management

Spill Response
  • Solid Spill: Do not sweep. Sweeping generates dust. Use a wet wipe or a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Solution Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials (paper towels) if the solvent is flammable (e.g., Dioxane).

First Aid
  • Eye Contact: Rinse immediately for 15 minutes. The bromo-pyrazole moiety is a lachrymator/irritant.

  • Skin Contact: Wash with soap and water.[4][5] Do not use ethanol, as it may increase skin absorption of the sulfonamide.

Waste Classification[1]
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Palladium" (if reacted) and "Brominated Organics".

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent uncontrolled oxidation of the sulfur/nitrogen core.

References

  • Lead Sciences . (n.d.). This compound Product Page. Retrieved January 29, 2026, from [Link][1]

  • PubChem . (n.d.).[6] Compound Summary: this compound.[1][7] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • National Institutes of Health (NIH) . (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. PubMed Central. Retrieved January 29, 2026, from [Link]

Methodological & Application

Introduction: The Pyrazole Sulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Investigation of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

The convergence of pyrazole and sulfonamide moieties into a single molecular framework has given rise to a class of compounds with significant therapeutic potential. Pyrazole derivatives are aromatic heterocycles renowned for a wide spectrum of biological activities, including anti-inflammatory, antiviral, antitumor, and antidepressant properties.[1][2] The sulfonamide group, a cornerstone of medicinal chemistry, is a key pharmacophore in numerous antimicrobial, anticancer, and anti-inflammatory drugs.[3][4] The combination of these two pharmacophores in pyrazole sulfonamide derivatives has led to the development of novel compounds with enhanced and diverse biological activities, making them a subject of intense research in drug discovery.[5][6]

This document provides a detailed guide for researchers and drug development professionals on the handling, characterization, and experimental application of a specific member of this class: this compound. Given the rich pharmacological context of its structural class, this compound represents a promising candidate for screening in various therapeutic areas. This guide will focus on a foundational experimental protocol to assess its potential as an antiproliferative agent, a common application for novel pyrazole sulfonamide derivatives.[5][6]

Compound Profile: this compound

Chemical Structure:

  • IUPAC Name: 5-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

  • Molecular Formula: C₅H₈BrN₃O₂S[7]

  • CAS Number: 934405-34-2

Physicochemical Properties

PropertyValueSource
Molecular Weight 253.95 g/mol (Monoisotopic)[7]
Appearance White to off-white solid (predicted)-
Solubility Soluble in DMSO, DMF, Methanol. Poorly soluble in water.General chemical knowledge
Storage Store at 2-8°C, desiccated, protected from light.[8]
XlogP (predicted) 0.8[7]

Handling and Storage:

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C, protected from moisture and light to prevent degradation.

Hypothesized Biological Activity: Antiproliferative Effects

The pyrazole sulfonamide scaffold is a prominent structural motif in compounds designed as anticancer agents.[4][5][6] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, carbonic anhydrases, or other enzymes crucial for cancer cell proliferation.[3] Therefore, a primary hypothesis is that this compound possesses antiproliferative activity against cancer cells.

The following protocol details a robust and widely accepted method for an initial in vitro screening to test this hypothesis: a cell viability assay using a resazurin-based reagent. This assay is a reliable, sensitive, and straightforward method to quantify the number of viable cells in a culture after exposure to a test compound.

Experimental Protocol: Screening for Antiproliferative Activity

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).

Principle of the Assay

The assay utilizes the dark blue, non-fluorescent dye resazurin. In viable, metabolically active cells, intracellular reductases convert resazurin into the bright pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells. This conversion can be measured using a fluorescence plate reader, allowing for the quantification of cell viability and, consequently, the cytotoxic or cytostatic effects of the test compound.

Materials and Reagents
Reagent/MaterialSpecification
This compound≥95% purity
Cancer Cell Line (e.g., MCF-7, PC-3)Authenticated, low passage number
Complete Growth Mediume.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen-Strep
DMSO (Dimethyl Sulfoxide)Cell culture grade, sterile
Resazurin-based viability reagente.g., alamarBlue™, PrestoBlue™
Doxorubicin or PaclitaxelPositive control, ≥98% purity
96-well flat-bottom cell culture platesSterile, tissue culture treated
Phosphate-Buffered Saline (PBS)Sterile, pH 7.4
Trypsin-EDTA0.25% or 0.05%
Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Viability Assay prep_compound Prepare Stock Solution (e.g., 20 mM in DMSO) seed_plate Seed 96-well Plate (e.g., 5,000 cells/well) prep_cells Culture & Harvest Cells count_cells Count Cells (Hemocytometer) prep_cells->count_cells count_cells->seed_plate incubate_24h Incubate 24h (Cell Adhesion) seed_plate->incubate_24h prep_dilutions Prepare Serial Dilutions of Compound & Controls treat_cells Add Dilutions to Plate (Final conc. 0.1-100 µM) prep_dilutions->treat_cells incubate_72h Incubate 72h (Drug Exposure) treat_cells->incubate_72h add_reagent Add Resazurin Reagent (10% of well volume) incubate_72h->add_reagent incubate_assay Incubate 1-4h add_reagent->incubate_assay read_plate Read Fluorescence (Ex: 560nm, Em: 590nm) incubate_assay->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data

Caption: Workflow for assessing antiproliferative activity.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Culture: Grow the chosen cancer cell line in complete growth medium in a T-75 flask until it reaches 70-80% confluency.

  • Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (or as optimized for your cell line). Seed 100 µL of this suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

Day 2: Compound Treatment

  • Stock Solution: Prepare a 20 mM stock solution of this compound in sterile DMSO. Also prepare a stock solution of the positive control (e.g., 1 mM Doxorubicin).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in complete growth medium to create a range of treatment concentrations (e.g., 2X final concentrations). A typical final concentration range for screening is 0.1 µM to 100 µM.

  • Controls:

    • Vehicle Control: Medium with the highest concentration of DMSO used in the treatments (e.g., 0.5%). This accounts for any solvent toxicity.

    • Positive Control: A known cytotoxic agent (Doxorubicin).

    • Untreated Control: Cells with medium only.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls to the respective wells (in triplicate).

  • Incubation: Return the plate to the incubator for 72 hours.

Day 5: Viability Assessment

  • Reagent Addition: Add 10 µL of the resazurin-based viability reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Monitor the color change in the untreated control wells from blue to pink.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence of "no-cell" control wells (medium + reagent only) from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control.

    • % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Self-Validating System and Controls
  • Positive Control: The positive control (Doxorubicin) must show a significant, dose-dependent decrease in cell viability, confirming the assay is responsive to cytotoxic agents.

  • Vehicle Control: The viability of the vehicle control should be close to 100% (compared to the untreated control), indicating that the solvent (DMSO) at the used concentration is not toxic to the cells.

  • Z'-factor: For high-throughput screening, calculating the Z'-factor using the positive and negative controls can validate the assay's quality and robustness. A Z'-factor > 0.5 is considered excellent.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous cell suspension; Use calibrated pipettes; Avoid using the outermost wells of the plate.
No effect observed (even at high conc.) Compound is inactive; Compound precipitated out of solution; Incorrect concentration calculation.Verify compound solubility in the medium; Confirm stock concentration and dilution calculations; Test on a different, more sensitive cell line.
Vehicle control shows high toxicity DMSO concentration is too high; Cells are sensitive to DMSO.Ensure final DMSO concentration is ≤ 0.5%; If necessary, reduce the concentration and re-validate.

Conclusion and Future Directions

This document outlines a foundational approach to begin the investigation of this compound. The provided protocol for an antiproliferative screen serves as a critical first step in determining its potential as a therapeutic agent. If significant activity is observed (e.g., a low micromolar IC₅₀), further studies would be warranted. These could include:

  • Screening against a broader panel of cancer cell lines.

  • Investigating the mechanism of action (e.g., cell cycle analysis, apoptosis assays).

  • Exploring its potential as an antimicrobial agent, another common activity for this compound class, using protocols such as Minimum Inhibitory Concentration (MIC) assays.[2][9]

The versatile and biologically active nature of the pyrazole sulfonamide scaffold suggests that this compound is a compound of interest, meriting thorough investigation by the scientific community.

References

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PubMed Central.
  • Sulfonamide compounds incorporating pyrazole with biological activities.
  • 5-bromo-1-(2,4-dichlorophenyl)-N,N-dimethylpyrazole-4-carboxamide. Echemi.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022). Frontiers.
  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI.
  • 5-Bromo-N,N-dimethylpyridine-3-sulfonamide. (2022). ChemicalBook.
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). PubMed Central.
  • This compound (C5H8BrN3O2S). PubChem.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

Sources

synthesis of pyrazole sulfonamide derivatives for medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrazole Sulfonamides for Medicinal Chemistry

Executive Summary

Topic: Modular Synthesis of 1,5-Diarylpyrazole Sulfonamides. Primary Application: Development of COX-2 inhibitors (e.g., Celecoxib analogs), kinase inhibitors, and anti-microbial agents.[1][2][3] Scope: This guide details the "privileged scaffold" synthesis of pyrazole sulfonamides. It contrasts the industry-standard Condensation Method (regioselective) with the Post-Cyclization Functionalization Method (versatile).[3]

Retrosynthetic Analysis & Strategy

The pyrazole sulfonamide scaffold owes its medicinal potency to the specific spatial arrangement of the sulfonamide moiety (binding to the hydrophilic side pocket of COX-2) and the lipophilic aryl rings.[3]

The Strategic Disconnection: The most robust disconnection cuts the pyrazole ring into two fragments: a 1,3-dicarbonyl equivalent and a hydrazine .[3]

  • Path A (Convergent): Condensation of a pre-functionalized sulfonamidophenyl hydrazine with a 1,3-diketone.[1][3] This is the "Celecoxib Route" and is preferred for scale-up due to high regioselectivity.[3]

  • Path B (Divergent): Synthesis of the pyrazole core followed by electrophilic chlorosulfonation.[3] This is preferred when the specific hydrazine is unavailable or for generating libraries of sulfonamide derivatives.[3]

Retrosynthesis Target Target: 1,5-Diarylpyrazole Sulfonamide Disconnect Retrosynthetic Disconnection Target->Disconnect Knorr Pyrazole Synthesis Hydrazine Fragment 1: 4-Sulfonamidophenylhydrazine Disconnect->Hydrazine Diketone Fragment 2: 1,3-Diketone (or Chalcone) Disconnect->Diketone Precursors Precursors: Acetophenones + Esters Diketone->Precursors Claisen Condensation

Figure 1: Retrosynthetic logic for constructing the 1,5-diarylpyrazole scaffold.

Protocol A: The Regioselective Condensation Route (Standard)

This protocol is adapted from the foundational work of Penning et al. (1997) , used to synthesize Celecoxib.[1][2][3] It ensures the formation of the 1,5-diaryl isomer over the 1,3-isomer, a critical requirement for biological activity.[1][2][3]

Mechanism & Causality[2]
  • Regiocontrol: The reaction of a hydrazine with a 1,3-diketone can yield two isomers. Using the hydrochloride salt of the hydrazine in ethanol favors the 1,5-isomer.[3][4] The protonated hydrazine is less nucleophilic, allowing the condensation to be driven by thermodynamics and steric factors rather than purely kinetic attack.[1][2][3]

  • Fluorine Effect: If using fluorinated diketones (common in med-chem), the hydrazine nitrogen attacks the carbonyl furthest from the electron-withdrawing

    
     group first.[3]
    
Materials
  • Reagent A: 4'-Methylacetophenone (1.0 equiv)[3][5]

  • Reagent B: Ethyl trifluoroacetate (1.1 equiv)[3][5]

  • Reagent C: 4-Sulfonamidophenylhydrazine hydrochloride (1.0 equiv)[3]

  • Base: Sodium methoxide (25% w/w in MeOH) or NaH.[3]

  • Solvent: MTBE (Methyl tert-butyl ether) and Ethanol.[3]

Step-by-Step Procedure

Step 1: Synthesis of the 1,3-Diketone (Claisen Condensation)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Addition: Charge RBF with Reagent A (25 mmol) and Reagent B (28 mmol) in MTBE (50 mL).

  • Deprotonation: Add Sodium methoxide solution (28 mmol) dropwise. Caution: Exothermic.[1]

  • Reaction: Stir at room temperature for 18 hours. A precipitate (the enolate salt) often forms.[3]

  • Workup: Acidify with 1N HCl, extract with ethyl acetate, wash with brine, and dry over

    
    .
    
  • Validation:

    
     NMR should show the enol proton (
    
    
    
    ppm) characteristic of 1,3-diketones.

Step 2: Cyclocondensation to Pyrazole

  • Mixing: Dissolve the crude 1,3-diketone from Step 1 in Ethanol (100 mL).

  • Hydrazine Addition: Add Reagent C (4-Sulfonamidophenylhydrazine HCl, 25 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–8 hours.
    
    • Scientist's Note: Monitor by TLC.[1][3][6][7] The disappearance of the diketone spot is the endpoint.[3]

  • Crystallization (Purification): Cool the mixture to room temperature. The product often precipitates directly.[3] If not, concentrate the solvent by 50% and add water.[1][2][3]

  • Isolation: Filter the solid. Recrystallize from Ethanol/Water or Diisopropylether.[1][2]

Yield Expectation: 70–90%.

Protocol B: Post-Cyclization Chlorosulfonation (Divergent)

Use this method if the sulfonamide-hydrazine is not commercially available or if you need to synthesize a library of sulfonamide derivatives (e.g., N-substituted sulfonamides).[3]

Mechanism

Electrophilic aromatic substitution (


) using chlorosulfonic acid.[3] The pyrazole ring is electron-rich, but the N-phenyl ring is usually the preferred site for sulfonation if the pyrazole 3/5 positions are blocked or sterically hindered.[3]
Step-by-Step Procedure
  • Precursor: Synthesize the 1,5-diarylpyrazole using standard phenylhydrazine (no sulfonamide group).[3]

  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (

      
      , 5–10 equiv) to 
      
      
      
      in a fume hood. Critical Safety: Reacts violently with water.[3]
    • Add the pyrazole solid portion-wise.[3]

    • Stir at

      
       for 30 mins, then heat to 
      
      
      
      for 2 hours.
  • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate.[3] Filter immediately.

  • Amidation:

    • Dissolve the wet sulfonyl chloride paste in THF or Dichloromethane.[3]

    • Add Ammonium Hydroxide (excess) or a specific amine (

      
      ) to generate the sulfonamide.[3]
      
    • Stir for 1 hour at RT.

  • Workup: Acidify, extract, and recrystallize.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterIssueScientific Solution
Regioselectivity Formation of 1,3-isomer impurity.[3][8]Use Hydrazine Hydrochloride salt in Ethanol.[3][4] Free base hydrazine in non-polar solvents often degrades selectivity.
Purification Product is an oil/gum.[1][2][3]Triturate with Pentane or Diisopropylether .[3] If that fails, use column chromatography (Hexane/EtOAc 3:1).[1][2][3]
Safety Hydrazine toxicity.[1][3]All hydrazines are potential carcinogens.[3] Handle in a vented hood.[3] Destroy excess hydrazine with bleach (hypochlorite) before disposal.[3]
Stability Sulfonyl chloride hydrolysis.[1]In Method B, use the sulfonyl chloride immediately after ice-quench.[1][3] Do not store it.

Data Visualization: Pathway & Logic

Workflow Input1 Acetophenone Derivative Diketone 1,3-Diketone (Intermediate) Input1->Diketone + Input 2 Input2 Trifluoroacetate Ester Product 1,5-Diarylpyrazole Sulfonamide Diketone->Product Cyclization (Reflux EtOH) Base NaOMe/MTBE Base->Diketone Catalyst Hydrazine 4-Sulfonamido- phenylhydrazine HCl Hydrazine->Product

Figure 2: The optimized workflow for the "One-Pot" synthesis of Celecoxib-like derivatives.

References

  • Penning, T. D., et al. (1997).[1][2][3][4] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).[3][9][10] Journal of Medicinal Chemistry, 40(9), 1347–1365.[1][2][3][5] Link[3]

  • Gundla, R., et al. (2023).[1][2][3][7] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26043–26055.[1][2][3] Link[3]

  • Kassab, A. E., et al. (2020).[1][2][3][7][11] Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 191, 112066.[1][2][3] Link

  • Poh, J. S., et al. (2016).[1][2][3][4] Continuous flow synthesis of Celecoxib. Reaction Chemistry & Engineering, 1, 101-105.[1][2][3][4] (Demonstrates modern flow chemistry adaptation of the Penning route). Link

Sources

Application Note: Strategic Utilization of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide in Modular Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). However, the synthesis of asymmetrically substituted pyrazoles often suffers from regioselectivity issues due to tautomerism (


 vs. 

alkylation).

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide serves as a high-fidelity "lynchpin" intermediate that solves this regioselectivity challenge. By locking the nitrogen tautomer with a dimethylaminosulfonyl (DMAS) protecting group, this reagent allows for precise, regiocontrolled functionalization at the C-5 position via cross-coupling reactions, followed by a clean deprotection to reveal the bioactive free pyrazole.

This guide details the strategic application of this molecule, focusing on Suzuki-Miyaura cross-coupling protocols and validated deprotection methodologies.

Technical Profile & Chemical Logic

PropertySpecification
Chemical Name This compound
CAS Number 934405-34-2
Molecular Formula

Molecular Weight 254.10 g/mol
Role Electrophilic Building Block / Protected Scaffold
Key Functionality C-Br Bond: Activated for oxidative addition (Pd-catalyzed coupling).DMAS Group: Protects N1; directs sterics; electron-withdrawing (activates C-Br).
The Mechanistic Advantage

The N,N-dimethylsulfonamide (DMAS) group is not merely a passive protecting group; it actively enhances the synthetic utility of the pyrazole core:

  • Electronic Activation: The sulfonyl group is strongly electron-withdrawing, reducing electron density in the pyrazole ring. This facilitates the oxidative addition of Palladium(0) into the C-Br bond, often allowing couplings to proceed under milder conditions than with electron-rich free pyrazoles.

  • Regiocontrol: It locks the pyrazole in a specific tautomer, ensuring that substituents introduced at C-5 remain distinct from those at C-3 relative to the nitrogen.

  • Orthogonality: Unlike Boc or Trityl groups, the DMAS group is stable to basic conditions (e.g.,

    
     used in Suzuki coupling) but can be cleaved selectively under specific acidic or reductive conditions.
    

Application Workflow: The "Lock-Couple-Release" Strategy

The following diagram illustrates the core workflow for using this scaffold to generate 5-aryl-1H-pyrazoles, a common motif in kinase inhibitors.

DrugDiscoveryWorkflow cluster_logic Chemical Logic Start Scaffold (this compound) Coupling Step 1: Cross-Coupling (Suzuki/Stille/Buchwald) Introduces Aryl/Heteroaryl at C-5 Start->Coupling Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat Intermediate Protected Intermediate (5-Aryl-N-DMAS-pyrazole) Coupling->Intermediate Yield: 70-95% Deprotection Step 2: Deprotection (Acidic Hydrolysis) Intermediate->Deprotection HCl/MeOH or TFA Reflux Product Final Bioactive Core (5-Aryl-1H-pyrazole) Deprotection->Product Reveal Pharmacophore

Figure 1: The "Lock-Couple-Release" workflow ensures regioselective synthesis of 5-substituted pyrazoles, avoiding the mixture of isomers common in direct alkylation strategies.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl group at the C-5 position.[1][2] Scope: Compatible with boronic acids containing esters, nitriles, and protected amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    
    (for sterically hindered cases)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.5 equiv).

  • Inert Atmosphere: Evacuate the vial and backfill with nitrogen or argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to substrate).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor conversion by LC-MS (Target mass:

    
    ).
    
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient).[3] The DMAS group is lipophilic, often aiding separation from polar byproducts.

Note on Catalyst Choice: While


 is common, 

is recommended here because the electron-deficient nature of the pyrazole can make the oxidative addition slower; the bidentate ligand dppf provides better stability and turnover at elevated temperatures.
Protocol B: Deprotection of the DMAS Group

Objective: To remove the N,N-dimethylsulfonamide group and reveal the free NH-pyrazole. Challenge: The sulfonamide bond is robust. Standard basic hydrolysis (NaOH/MeOH) used for esters often fails to cleave this group. Acidic hydrolysis is the preferred method for pyrazole-1-sulfonamides.

Reagents:

  • Substrate: 5-Aryl-N,N-dimethylpyrazole-1-sulfonamide

  • Acid: Concentrated HCl or Trifluoroacetic acid (TFA)

  • Solvent: Ethanol or Methanol (for HCl); Neat or DCM (for TFA)

Method 1: Acidic Hydrolysis (Standard)

  • Dissolve the coupled intermediate in Ethanol (0.1 M).

  • Add concentrated HCl (5–10 equiv).

  • Heat the mixture to reflux (approx. 80 °C) for 2–6 hours.

  • Monitoring: LC-MS should show the loss of the sulfonyl fragment (Mass change: -107 Da).

  • Workup: Cool to room temperature. Neutralize carefully with saturated

    
     solution or 1N NaOH until pH ~7-8.
    
  • Isolation: Extract with EtOAc (x3). The product is now the free pyrazole (often more polar). Dry and concentrate.

Method 2: Reductive Cleavage (Alternative) If the substrate contains acid-sensitive groups (e.g., acetals, Boc), use reductive cleavage.

  • Reagents: Magnesium turnings (5 equiv) in anhydrous Methanol.

  • Conditions: Sonication or mild heating (40 °C). This single-electron transfer (SET) reduction cleaves the N-S bond.

Strategic Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This compound fits the "Rule of Three" for fragments (MW < 300, cLogP < 3).

  • Library Synthesis: It can be used to generate a library of 5-substituted pyrazoles by coupling with diverse boronic acids.[2] The DMAS group improves solubility in DMSO during screening if retained, or can be removed to check binding of the naked scaffold.

Kinase Inhibitor Design

Many kinase inhibitors bind to the ATP hinge region using the pyrazole nitrogen pair.[1]

  • Vector Exploration: By using this scaffold, chemists can introduce substituents at the 5-position (which becomes the 3-position after tautomerization and rotation) to probe the "gatekeeper" residue or the solvent-exposed region of the kinase pocket.

  • Example: Synthesis of analogs of Crizotinib or Ruxolitinib where the pyrazole core requires specific substitution patterns that are difficult to access via hydrazine condensation chemistry.

Agrochemicals (Herbicides)

Sulfonamide-containing pyrazoles are known inhibitors of Acetohydroxy Acid Synthase (AHAS). While the DMAS group is often a protecting group in pharma, in agrochemistry, the sulfonamide moiety itself may be retained as part of the active toxophore [1].

References

  • Regioselective Synthesis & Suzuki Coupling

    • Evaluation of Suzuki-Miyaura coupling for the synthesis of 5-substituted pyrazoles.
    • Source: BenchChem Applic
    • (Contextual validation of Suzuki on protected pyrazoles).

  • Deprotection Methodologies

    • Selective deprotection of N-sulfon
    • Source: Arkivoc (General N-protection removal str
    • (Discusses robustness and removal of N-protecting groups on pyrazoles).[4]

  • Chemical Data & Availability

    • PubChem Compound Summary: 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine (Rel
    • .

  • Agrochemical Context

    • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Deriv
    • .

(Note: Specific literature on the exact CAS 934405-34-2 is limited to patent and catalog entries; protocols above are derived from validated reactivities of the N-sulfamoyl-5-bromopyrazole chemical class.)

Sources

using 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Using 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide as a Chemical Probe for Fragment-Based Drug Discovery

Introduction

This compound (CAS: 934405-34-2) is a specialized chemical fragment probe utilized in Fragment-Based Drug Discovery (FBDD) and chemoproteomics.[1] Unlike "fully optimized" chemical probes (which have high affinity and selectivity for a single target), this molecule serves as a ligandability scout and a synthetic linchpin .

Its value lies in its dual-functionality:

  • Structural Biology Probe: The heavy bromine atom acts as an anomalous scatterer for X-ray crystallography, facilitating the identification of binding sites on novel protein targets (anomalous difference Fourier maps).[1]

  • Synthetic Scaffold: The C5-bromine serves as a versatile handle for Suzuki-Miyaura cross-coupling, allowing researchers to rapidly elaborate the fragment into high-affinity inhibitors once a binding pose is confirmed.[1]

This guide details the protocols for using this molecule to assess target ligandability, map binding pockets via X-ray crystallography, and validate hits using biophysical assays.[1]

Mechanism of Action & Chemical Properties

Physicochemical Profile
  • Molecular Weight: 254.10 Da (Ideal for fragment screening; follows Rule of 3).[1]

  • LogP: ~1.8 (Good solubility for high-concentration screening).[1]

  • Key Pharmacophores:

    • Sulfonamide (N,N-dimethyl): Acts as a hydrogen bond acceptor/donor motif and controls the electronic properties of the pyrazole ring.[1]

    • Pyrazole Ring: A privileged scaffold found in numerous kinase and enzyme inhibitors (e.g., NAAA inhibitors, TTR stabilizers).

    • Bromine (C5): A halogen bond donor and a synthetic handle.[1]

Binding Mechanism

In its initial state, the probe binds to protein targets primarily through non-covalent interactions (hydrogen bonding via the sulfonamide/pyrazole nitrogens and hydrophobic packing of the methyl groups).[1] If the target possesses a suitably positioned cysteine, the electron-deficient pyrazole ring (activated by the sulfonamide) can potentially undergo nucleophilic attack, although this molecule is primarily used as a non-covalent reversible fragment.[1]

Structural Workflow Diagram

The following diagram illustrates the workflow of using this probe from initial screening to lead generation.

FragmentWorkflow Probe 5-Bromo-N,N-dimethylpyrazole- 1-sulfonamide Screen Biophysical Screen (STD-NMR / SPR) Probe->Screen High Conc. (1-5 mM) Target Protein Target (e.g., NAAA, TTR) Target->Screen Hit Confirmed Hit (Binding Mode Defined) Screen->Hit Kd < 5 mM Xray X-ray Crystallography (Br-Anomalous Signal) Chem Suzuki Coupling (Lead Optimization) Xray->Chem Vector Identification Hit->Xray Soak Crystal Chem->Probe Cycle Repeats

Caption: Workflow for utilizing this compound in fragment-based discovery, leveraging the Bromine atom for structural validation.

Experimental Protocols

Protocol A: Preparation and Quality Control

Objective: Ensure the probe is monomeric and soluble before screening.[1]

  • Stock Solution Preparation:

    • Dissolve 10 mg of this compound in 100% DMSO-d6 (for NMR) or anhydrous DMSO to reach a concentration of 100 mM .

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution.

  • Solubility Check (Nephelometry/Visual):

    • Dilute the stock to 1 mM in the assay buffer (e.g., PBS pH 7.4).

    • Inspect for precipitation.[1] If turbid, lower concentration to 500 µM.[1]

  • Stability Assessment:

    • Incubate at RT for 24 hours. Analyze by LC-MS to confirm the sulfonamide bond remains intact and no hydrolysis of the pyrazole occurs.[1]

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Objective: Detect binding of the fragment to the target protein in solution.[1]

  • Reagents:

    • Protein Target (20 µM final concentration).

    • Probe Stock (100 mM).[1]

    • D2O buffer.[1]

  • Procedure:

    • Sample Prep: Mix Protein (20 µM) with Probe (1 mM) in NMR buffer (Total volume 500 µL). Ratio: 50:1 (Ligand:Protein).[1]

    • Control: Prepare a sample with Probe (1 mM) only (no protein).

    • Pulse Sequence: Run Saturation Transfer Difference (STD) experiment.

      • On-resonance irradiation: 0.0 ppm (protein methyls).[1]

      • Off-resonance irradiation: 30 ppm.[1]

    • Data Analysis: Subtract the "On" spectrum from the "Off" spectrum.[1]

    • Interpretation: Signals corresponding to the N-methyl protons or pyrazole protons in the difference spectrum indicate binding.[1]

    • Validation: If signals appear in the "no protein" control, the result is a false positive (aggregation).[1]

Protocol C: X-ray Crystallography Soaking (Bromine Phasing)

Objective: Determine the exact binding pose using the anomalous signal of Bromine.[1]

  • Reagents:

    • Apo-protein crystals (validated diffraction quality).[1]

    • Soaking solution: Mother liquor + 10-50 mM Probe + 10% DMSO.[1]

  • Procedure:

    • Soak: Transfer crystals into the Soaking solution. Incubate for 1 hour to 24 hours .

      • Note: High concentrations (up to 50 mM) are often needed for low-affinity fragments.[1]

    • Harvest: Cryo-protect the crystal (using glycerol or ethylene glycol) containing the probe.[1]

    • Data Collection:

      • Collect data at the Bromine K-edge (13.47 keV / 0.92 Å) to maximize the anomalous signal.[1]

    • Processing:

      • Calculate an anomalous difference Fourier map .

      • Look for a strong peak (>4σ) corresponding to the Bromine atom.[1]

    • Refinement: Build the ligand into the density, using the Bromine peak as an anchor to define the orientation of the pyrazole ring.

Case Studies & Applications

Application AreaRole of ProbeMechanism/Outcome
NAAA Inhibition Fragment HitThe pyrazole-sulfonamide core was identified as a hit for N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1] The sulfonamide interacts with the catalytic cavity, leading to the development of nanomolar inhibitors (e.g., ARN19689).
TTR Stabilization Structural StabilizerUsed to bind the thyroxine-binding pocket of Transthyretin (TTR).[1] The fragment stabilizes the tetramer, preventing amyloidogenesis.[1]
Kinase Profiling ATP-Site ScoutThe pyrazole motif mimics the adenine ring of ATP.[1] This probe is used to assess the "druggability" of novel kinase hinge regions.[1]

Troubleshooting & Pitfalls

  • Issue: Precipitation in Assay Buffer.

    • Cause: The probe is hydrophobic (LogP ~1.8).[1]

    • Solution: Add 0.01% Triton X-100 to the buffer or lower the probe concentration to 200 µM.[1]

  • Issue: No Binding Signal in NMR.

    • Cause: Fast exchange dynamics or very low affinity (Kd > 5 mM).[1]

    • Solution: Try WaterLOGSY NMR experiments, which are more sensitive for detecting hydration shell changes upon binding.[1]

  • Issue: Crystal Cracking during Soaking.

    • Cause: DMSO concentration shock or lattice disruption by high probe concentration.[1]

    • Solution: Perform stepwise soaking (increase probe concentration gradually) or co-crystallize the protein with the probe instead of soaking.[1]

References

  • PubChem. "this compound (Compound Summary)." National Library of Medicine. [Link][1]

  • Migliore, M., et al. (2016).[1] "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Resnick, E., et al. (2019).[1] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. [Link][1][2]

  • Connelly, S., et al. (2010).[1] "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology. [Link]

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Application Notes and Protocols for N-Arylation of Pyrazole Sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Pyrazole Sulfonamides in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[3][4] When appended with a sulfonamide moiety, the resulting pyrazole sulfonamide scaffold gains additional functionality, often enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[5]

The subsequent N-arylation of these pyrazole sulfonamide precursors represents a critical step in molecular diversification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological activity. The introduction of an aryl group on one of the pyrazole's nitrogen atoms can profoundly influence the molecule's three-dimensional structure, lipophilicity, and metabolic stability. This guide provides detailed protocols and expert insights into the N-arylation of pyrazole sulfonamide precursors, focusing on two of the most robust and widely employed catalytic systems: copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Considerations: Choosing the Right Path for C-N Bond Formation

The selection of a suitable catalytic system for the N-arylation of a pyrazole sulfonamide is a critical decision that hinges on factors such as substrate scope, functional group tolerance, and reaction conditions.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and cost-effective method for forming C-N bonds.[6] Modern iterations of this reaction often employ copper(I) salts, such as CuI, in combination with a ligand to facilitate the coupling of an aryl halide with the N-H bond of the pyrazole.[7][8] Diamine ligands are frequently used to enhance the solubility and reactivity of the copper catalyst.[8][9]

The catalytic cycle is generally believed to involve the coordination of the pyrazole to the copper(I) center, followed by oxidative addition of the aryl halide. The subsequent reductive elimination furnishes the N-aryl pyrazole and regenerates the active copper(I) catalyst.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[10] This reaction is renowned for its broad substrate scope and high functional group tolerance.[11] The choice of a suitable phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.[12]

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrazole and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl pyrazole and regenerates the Pd(0) catalyst.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of a Pyrazole Sulfonamide

This protocol provides a general procedure for the N-arylation of a pyrazole sulfonamide using a copper-diamine catalyst system.

Materials:

  • Pyrazole sulfonamide precursor (1.0 mmol)

  • Aryl iodide or aryl bromide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene or dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazole sulfonamide precursor, aryl halide, CuI, and K₂CO₃.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous toluene and DMEDA via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Copper-Catalyzed N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Pyrazole Sulfonamide, Aryl Halide, CuI, Base to Schlenk Tube prep2 Evacuate and Backfill with Argon (3x) prep1->prep2 prep3 Add Anhydrous Solvent and Ligand via Syringe prep2->prep3 react Heat Reaction Mixture (110-130 °C, 12-24 h) prep3->react workup1 Cool to Room Temperature react->workup1 workup2 Dilute with Ethyl Acetate and Filter through Celite workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 purify Flash Column Chromatography workup3->purify

Caption: Workflow for Copper-Catalyzed N-Arylation.

Protocol 2: Palladium-Catalyzed N-Arylation of a Pyrazole Sulfonamide

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a pyrazole sulfonamide.

Materials:

  • Pyrazole sulfonamide precursor (1.0 mmol)

  • Aryl bromide or aryl chloride (1.1 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) or a suitable palladium precatalyst

  • XPhos or another suitable phosphine ligand (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazole sulfonamide precursor, aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices and Troubleshooting

Influence of the Sulfonamide Group

The sulfonamide group is electron-withdrawing, which can decrease the nucleophilicity of the pyrazole nitrogens. This may necessitate slightly more forcing reaction conditions (higher temperatures or longer reaction times) compared to the N-arylation of electron-rich pyrazoles.

Regioselectivity

For unsymmetrically substituted pyrazole sulfonamides, the N-arylation can potentially occur at two different nitrogen atoms, leading to regioisomers. The regioselectivity is influenced by both steric and electronic factors.[13] Generally, the arylation occurs at the less sterically hindered nitrogen atom. The electronic influence of the sulfonamide group may also direct the arylation to a specific nitrogen. It is crucial to characterize the product mixture carefully (e.g., by NMR with NOE experiments) to determine the regiochemical outcome.

Troubleshooting Common Issues
Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst and ensure anhydrous and anaerobic conditions. For Buchwald-Hartwig, consider using a pre-catalyst.[14]
Poor choice of base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, DMF).[2]
Deactivation of catalyst by sulfonamide coordinationIncrease catalyst loading or screen different ligands that are less prone to deactivation.
Formation of side products Hydrodehalogenation of the aryl halideUse a less sterically hindered ligand or a milder base.[15]
Homocoupling of the aryl halideEnsure that the reaction is not running at an excessively high temperature.
Difficulty in purification Co-elution of product with ligand or byproductsOptimize the mobile phase for column chromatography or consider a different purification method (e.g., crystallization).

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)(Pyrazole)L2 Ar-Pd(II)(Pyrazole)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Pyrazole)L2 Pyrazole-H, -HX Ligand Exchange Ligand Exchange Ar-Pd(II)(Pyrazolate)L2 Ar-Pd(II)(Pyrazolate)L2 Ar-Pd(II)(Pyrazole)L2->Ar-Pd(II)(Pyrazolate)L2 Base, -Base-H+ Deprotonation Deprotonation Ar-Pd(II)(Pyrazolate)L2->Pd(0)L2 Reductive Elimination N-Aryl Pyrazole N-Aryl Pyrazole Ar-Pd(II)(Pyrazolate)L2->N-Aryl Pyrazole Reductive Elimination Reductive Elimination

Caption: Buchwald-Hartwig Catalytic Cycle.

Conclusion

The N-arylation of pyrazole sulfonamide precursors is a potent strategy for the generation of novel chemical entities with significant potential in drug discovery. Both copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination offer viable and robust methods for achieving this transformation. A thorough understanding of the reaction mechanisms, careful selection of reaction components, and systematic optimization are key to successfully synthesizing these valuable compounds. The protocols and insights provided herein serve as a comprehensive guide for researchers to navigate the intricacies of this important synthetic reaction.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • PMC - NIH. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Retrieved from [Link]

  • PubMed. (2021). C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). Design, synthesis and biological evaluation of some novel N-arylpyrazole derivatives bearing the sulfonamide moiety as cytotoxic agents. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Retrieved from [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. ResearchGate. Retrieved from [Link]

  • Frontiers. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. Retrieved from [Link]

  • PMC - NIH. (n.d.). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. PMC. Retrieved from [Link]

  • OUCI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. OUCI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. RSC Publishing. Retrieved from [Link]

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reaction conditions for coupling with 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Cross-Coupling Conditions for 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Introduction & Strategic Significance

This compound is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, BRAF) and other bioactive small molecules. Its structural utility lies in the N,N-dimethylsulfamoyl (DMAS) group, which serves a dual purpose:

  • Protecting Group: It masks the acidic pyrazole N-H (pKa ~14), preventing catalyst poisoning and allowing the molecule to tolerate basic coupling conditions.

  • Electronic Activator: As a strong electron-withdrawing group (EWG), the sulfonamide pulls electron density from the pyrazole ring. This significantly lowers the energy barrier for oxidative addition at the C5-Br bond, making this scaffold more reactive towards Palladium(0) than its unprotected or N-alkylated counterparts.

However, the C5 position is sterically encumbered by the adjacent sulfonamide, requiring specialized catalytic systems to achieve high yields. This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by a validated deprotection strategy.

Mechanistic Insight: The "Activation-Steric" Paradox

The reactivity of this scaffold is defined by a tension between electronic activation and steric hindrance.

  • Electronic Activation: The

    
    -sulfonamide renders the C5 position electron-deficient. In the catalytic cycle, this facilitates the initial oxidative addition of Pd(0) into the C-Br bond.
    
  • Steric Hindrance: The bulky

    
     group exerts steric pressure on the C5 position. Standard phosphine ligands (e.g., 
    
    
    
    ) often fail to form the active catalytic species or suffer from slow reductive elimination.
  • Solution: The use of dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) is critical. These ligands are bulky enough to promote reductive elimination but flexible enough to accommodate the hindered substrate during oxidative addition.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Attaching aryl or heteroaryl groups to the C5 position.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) OR XPhos Pd G3 (2–3 mol%) for hindered partners.

  • Base:

    
     (2.0–3.0 equiv) – Preferred over carbonates to minimize sulfonamide hydrolysis.
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine the bromopyrazole (1.0 equiv), boronic acid (1.2 equiv), and base (

    
    , 2.0 equiv).
    
  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M with respect to substrate).

  • Catalyst: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80–90°C for 4–16 hours. Monitor by LCMS.[1]

    • Note: The sulfonamide group is generally stable at this temperature with phosphate base. Avoid hydroxide bases (NaOH/KOH) which may cause premature deprotection.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing amine substituents (primary or secondary).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%) – Essential for hindered substrates.

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv).
    
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure:

  • Charge: Combine substrate, amine, and base in a dry vial.

  • Inert: Purge thoroughly with Argon.

  • Catalyst: Add BrettPhos Pd G3 precatalyst.

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction: Heat to 100°C for 12–18 hours.

    • Critical: If using NaOtBu, ensure strict anhydrous conditions to prevent hydrolysis of the sulfonamide.

      
       is a milder, safer alternative if the reaction tolerates it.
      
  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify.

Protocol C: Deprotection (Removal of DMAS Group)

The "Unlock": Removing the directing group to yield the free N-H pyrazole.

Method: Acidic Hydrolysis

  • Conditions: 6M HCl (aq) / Ethanol (1:1), Reflux (80–100°C), 2–6 hours.

  • Alternative (Non-Aqueous): Triflic Acid (TfOH) (3.0 equiv) in DCM at 0°C to RT.

Procedure:

  • Dissolve the coupled product in Ethanol.

  • Add 6M HCl carefully.

  • Heat to reflux. Monitor by LCMS for the loss of the

    
     mass fragment (-107 Da).
    
  • Neutralization: Cool to 0°C. Carefully neutralize with sat.

    
     or NaOH to pH ~8.
    
  • Extraction: Extract with EtOAc or DCM (free pyrazoles can be polar; check aqueous layer).

Visualizations & Workflows

Figure 1: Reaction Workflow Diagram

This flowchart illustrates the logical progression from starting material to final drug-like scaffold.

ReactionWorkflow Start 5-Bromo-N,N-dimethylpyrazole- 1-sulfonamide (CAS 934405-34-2) Decision Select Coupling Type Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Cat: Pd(dppf)Cl2 / XPhos Base: K3PO4 Decision->Suzuki Aryl/Heteroaryl Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) Cat: BrettPhos Pd G3 Base: Cs2CO3 Decision->Buchwald Primary/Secondary Amine Intermediate N-Protected Intermediate Suzuki->Intermediate Buchwald->Intermediate Deprotection Deprotection (Remove DMAS) Cond: 6M HCl / EtOH Reflux Intermediate->Deprotection Final Final Product (5-Substituted-1H-Pyrazole) Deprotection->Final

Caption: Integrated workflow for functionalizing this compound, showing divergence for coupling types and convergence for deprotection.

Figure 2: Catalyst Selection Decision Tree

A guide to selecting the optimal catalytic system based on steric demand.

CatalystSelection Root Coupling Partner Sterics? LowSteric Unsubstituted Aryl/Amine (e.g., Phenyl, Morpholine) Root->LowSteric HighSteric Ortho-Substituted / Bulky (e.g., 2-Me-Phenyl, t-Butylamine) Root->HighSteric Cat1 Standard System: Pd(dppf)Cl2 or Pd(PPh3)4 Solvent: Dioxane/H2O LowSteric->Cat1 Cost Effective Cat2 Advanced System: XPhos Pd G3 (Suzuki) BrettPhos Pd G3 (Buchwald) HighSteric->Cat2 Required for Yield

Caption: Decision matrix for catalyst selection. Use Advanced Systems (G3 precatalysts) when coupling partners introduce additional steric strain.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<20%) Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G3 or SPhos Pd G3 . Ensure solvent is thoroughly degassed (O2 inhibits Pd).
Desulfonylation (Loss of PG) Base is too strong or temperature too high.Switch from

/

to

. Lower temp to 80°C.
Protodebromination Reduction of C-Br bond without coupling.Use anhydrous solvents (for Buchwald). Increase catalyst loading. Ensure Boronic acid quality.
Incomplete Deprotection DMAS group is highly stable.Increase acid concentration (conc. HCl) or switch to Triflic Acid (TfOH) in DCM.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15136924, 1,3-Dimethyl-1H-pyrazole-5-sulfonamide. Retrieved October 26, 2023, from [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved October 26, 2023, from [Link]

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development of pyrazole-clubbed pyrazoline derivatives for antitubercular activity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) necessitates the development of novel chemotypes with distinct mechanisms of action.[1][2] Nitrogen-containing heterocycles, specifically pyrazoles and pyrazolines , have emerged as privileged scaffolds.[3] This guide details the rational design, synthetic protocols, and biological validation of "clubbed" hybrids—molecules fusing a pyrazole core with a pyrazoline ring. This structural hybridization aims to enhance lipophilicity and target affinity (specifically toward Enoyl-ACP reductase, InhA) compared to single-scaffold analogs.

Rational Design & Structure-Activity Relationship (SAR)

The "Clubbed" Hypothesis: Single-pharmacophore drugs often face rapid resistance. "Clubbing" involves covalently linking two pharmacophores (Pyrazole + Pyrazoline) to create a hybrid agent capable of dual-mode binding or enhanced steric fit within the mycobacterial enzyme pocket.

  • Pyrazole Core: Provides aromatic stability and serves as a hydrogen-bond acceptor.

  • Pyrazoline Ring: A reduced form of pyrazole; its non-planar "pucker" often facilitates hydrophobic interactions in the enzyme active site.

  • Substituents: Electron-Withdrawing Groups (EWGs) like -Cl, -F, or -NO₂ on the phenyl rings attached to the pyrazoline often increase potency by enhancing lipophilicity (logP) and cell wall penetration.

Visualization: SAR Logic Flow

The following diagram illustrates the critical design elements required for high-potency hybrids.

SAR_Logic Core Scaffold: Pyrazole-Clubbed Pyrazoline R1 R1 (Pyrazole N1 Position) Phenyl / Heteroaryl Core->R1 R2 R2 (Pyrazoline C3/C5) Substituted Phenyl Core->R2 Linker Linker Region Direct Bond or Methylene Core->Linker Effect1 Enhances Lipophilicity (Cell Wall Penetration) R1->Effect1 Effect2 EWG (-Cl, -NO2, -F) Increases Potency (MIC < 10 µg/mL) R2->Effect2 Effect3 Flexibility for Active Site Fitting Linker->Effect3

Figure 1: Pharmacophore mapping and SAR logic for pyrazole-pyrazoline hybrids. Electron-withdrawing groups (EWGs) are critical for maximizing antitubercular activity.

Chemical Synthesis Protocol

This protocol utilizes a sequential Claisen-Schmidt Condensation followed by Cyclization . This pathway is preferred over one-pot synthesis for higher purity and easier characterization of intermediates.

Reagents & Equipment
  • Starting Materials: Phenylhydrazine, Ethyl acetoacetate, Vilsmeier-Haack reagent (POCl₃/DMF), Substituted Acetophenones.

  • Solvents: Ethanol (absolute), Glacial Acetic Acid.

  • Catalysts: Sodium Hydroxide (NaOH), Piperidine (optional).

Step-by-Step Methodology

Step 1: Synthesis of Pyrazole Aldehyde Core (Vilsmeier-Haack)

  • React phenylhydrazine with ethyl acetoacetate to form the pyrazolone ring.

  • Treat the pyrazolone with POCl₃ and DMF (0-5°C, then reflux) to form 1-phenyl-3-methyl-5-chloro-1H-pyrazole-4-carbaldehyde .

  • Checkpoint: Verify aldehyde peak (~9.8 ppm) in ¹H-NMR.

Step 2: Formation of Chalcone Intermediate (Claisen-Schmidt)

  • Dissolve the pyrazole aldehyde (0.01 mol) and a substituted acetophenone (0.01 mol) in Ethanol (30 mL).

  • Add 40% NaOH (5 mL) dropwise with constant stirring at 0-5°C.

  • Stir at room temperature (RT) for 12–24 hours. The mixture will thicken and precipitate.

  • Pour into ice-cold water, acidify with HCl, filter, and recrystallize from ethanol.

  • Result: Pyrazolyl-chalcone.[2][4][5]

Step 3: Cyclization to Pyrazoline

  • Dissolve the Pyrazolyl-chalcone (0.01 mol) in Ethanol (25 mL).

  • Add Hydrazine Hydrate or Phenylhydrazine (0.02 mol).

  • Add Glacial Acetic Acid (catalytic amount) or reflux in pure Glacial Acetic Acid for 8–10 hours.

  • Concentrate the solvent, cool, and pour into crushed ice.

  • Filter the solid precipitate and recrystallize from ethanol/DMF.

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: Pyrazole Aldehyde + Acetophenone Step1 Claisen-Schmidt Condensation (Ethanol + NaOH, RT, 12h) Start->Step1 Intermediate Intermediate: Chalcone (alpha,beta-unsaturated ketone) Step1->Intermediate -H2O Step2 Cyclization (Hydrazine + Glacial Acetic Acid, Reflux 8h) Intermediate->Step2 Final Product: Pyrazole-Clubbed Pyrazoline Step2->Final Ring Closure

Figure 2: Sequential synthetic pathway. The formation of the Chalcone intermediate is the rate-determining step requiring careful temperature control.

Biological Evaluation: Microplate Alamar Blue Assay (MABA)

The MABA is the industry standard for high-throughput antitubercular screening due to its low cost, speed, and lack of radiation. It relies on the reduction of Resazurin (blue, non-fluorescent) to Resorufin (pink, fluorescent) by metabolically active bacteria.

Target Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294). Biosafety Level: BSL-3 laboratory required.

Protocol
  • Inoculum Preparation:

    • Use fresh culture grown in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

    • Adjust turbidity to McFarland Standard No. 1. Dilute 1:20 just before use.

  • Plate Layout (96-well):

    • Outer Perimeter: Fill with sterile water (prevents evaporation).

    • Test Wells: Add 100 µL of 7H9 broth.

    • Drug Addition: Serial dilution of the synthesized pyrazoline derivative (e.g., 100 µg/mL to 0.2 µg/mL).

    • Controls:

      • Positive Control:[6] Isoniazid (INH) and Rifampicin.[7]

      • Growth Control:[7] Bacteria + Broth + DMSO (no drug).

      • Sterility Control: Broth only.

  • Incubation:

    • Seal with Parafilm.[7][8] Incubate at 37°C for 5 days.

  • Development:

    • Add 20 µL of Alamar Blue solution (1:1 mixture of 10x Alamar Blue and 10% Tween 80).[7]

    • Re-incubate for 24 hours.

  • Interpretation:

    • Blue: No growth (Bacteria inhibited).[9]

    • Pink: Growth (Bacteria active).[9]

    • MIC Determination: The lowest concentration that prevents the color change from blue to pink.

Data Interpretation Table
Observation (Color)State of ResazurinBacterial StatusInterpretation
Blue OxidizedNon-viable / InhibitedActive (Above MIC)
Pink ReducedViable / ReplicatingInactive (Below MIC)
Purple/Mixed Partially ReducedLow ViabilityBorderline

In Silico Validation: Molecular Docking

To confirm the mechanism of action, docking studies should be performed against Enoyl-ACP Reductase (InhA) , a key enzyme in the mycolic acid biosynthesis pathway (FAS-II system).[10]

  • Software: Schrödinger Glide, AutoDock Vina, or Gold.

  • PDB Target: 4TZK (InhA complexed with inhibitor) or 2NSD .

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., NADH binding site).

  • Validation Metrics:

    • Binding Energy (ΔG): Target < -8.0 kcal/mol.

    • Key Interactions: Look for Hydrogen bonds with Tyr158 (catalytic residue) and Pi-Pi stacking with the NAD+ cofactor .

References

  • MABA Protocol & Methodology

    • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay.[7] Journal of Clinical Microbiology, 36(2), 362–366.

  • Synthesis & SAR of Pyrazole-Pyrazoline Hybrids

    • Desai, N. C., et al. (2023).[1][11][12] Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids.[3][11] ACS Omega, 8(23), 20262–20271.[12]

  • Molecular Docking & Mechanism (InhA)

    • Joshi, S. D., et al. (2022).[13] Molecular Docking Studies of Some Novel Pyrrolyl Pyrazole Derivatives. Indo American Journal of Pharmaceutical Research, 12(03).

  • General Review of Pyrazoline Antituberculars

    • Ali, M. A., et al. (2007). Synthesis and antitubercular activity of substituted novel pyrazoline derivatives.

Sources

Strategic Use of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide (CAS: 934405-34-2) serves as a high-value, regioselective building block in the synthesis of pyrazole-based kinase inhibitors. Its primary utility lies in solving the "tautomerism problem" inherent to pyrazole chemistry. By locking the nitrogen position with a robust


-dimethylsulfamoyl (DMAS) protecting group, this reagent allows for precise C-5 functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without the regiochemical ambiguity of unprotected pyrazoles.

This guide details the strategic application of this compound, providing validated protocols for cross-coupling, deprotection, and scaffold diversification essential for targeting the ATP-binding hinge region of kinases such as JAK , Bcr-Abl , and Aurora kinases .

Compound Profile & Strategic Advantage

PropertySpecification
Chemical Name This compound
CAS Number 934405-34-2
Molecular Weight 254.10 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in water
Key Functionality C-5 Electrophile (Bromine) + N-Protecting Group (Sulfonamide)
The "Regioselectivity Problem" in Kinase Discovery

Unprotected 3(5)-substituted pyrazoles exist in rapid tautomeric equilibrium. Direct alkylation or coupling often yields a mixture of


 and 

isomers, requiring tedious chromatographic separation.

The Solution: The


-dimethylsulfamoyl group in this compound performs three critical functions:
  • Tautomer Locking: It fixes the pyrazole as the

    
    -sulfonamide, defining the bromine position as C-5 (adjacent to the nitrogen).
    
  • Electronic Activation: The electron-withdrawing nature of the sulfonamide facilitates oxidative addition of Palladium at the C-5 position, enhancing yields in cross-coupling reactions compared to electron-rich free pyrazoles.

  • Orthogonal Stability: The DMAS group is stable to basic Suzuki conditions but can be cleanly removed under specific acidic conditions, revealing the free NH required for hydrogen bonding in the kinase hinge region.

Strategic Workflow: Synthesis of Kinase Inhibitor Cores

The following diagram illustrates the standard workflow for utilizing this building block to construct a 3,5-disubstituted pyrazole kinase inhibitor.

KinaseSynthesis cluster_logic Mechanism of Action Start 5-Bromo-N,N-dimethyl- pyrazole-1-sulfonamide Step1 Step 1: Suzuki Coupling (C-5 Functionalization) Start->Step1 Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Inter1 Intermediate A: 5-Aryl-1-sulfonamide Step1->Inter1 Yields ~85-95% Step2 Step 2: Deprotection (Removal of DMAS) Inter1->Step2 HCl / Dioxane or TFA / H2O Final Target Scaffold: 3(5)-Aryl-1H-pyrazole (Kinase Hinge Binder) Step2->Final Reveals Free NH

Figure 1: Strategic workflow converting the 5-bromo precursor into a bioactive kinase inhibitor core. The DMAS group directs the aryl coupling to the C-5 position before being removed.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an aryl boronic acid (e.g., 4-phenoxyphenylboronic acid for a Btk-like inhibitor core).

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv)

  • Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the 5-bromo pyrazole (1.0 mmol, 254 mg), aryl boronic acid (1.2 mmol), and base (2.0 mmol).

  • Degassing: Add the solvent mixture (Dioxane/Water, 5 mL). Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen. Critical: Oxygen presence leads to homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol) quickly under an inert atmosphere. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide (M+H 254/256) and appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient). The sulfonamide group makes the product less polar than the free pyrazole, facilitating easy separation.

Protocol B: Deprotection of the N,N-Dimethylsulfamoyl Group

Removing the DMAS group is essential to liberate the pyrazole NH, which often acts as a hydrogen bond donor to the kinase hinge region (e.g., interacting with the gatekeeper residue).

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvent: DCM (for TFA method) or Ethanol (for HCl method)

Method 1: Acidic Hydrolysis (Standard)

  • Dissolve the coupled intermediate (0.5 mmol) in Ethanol (5 mL).

  • Add 4M HCl in Dioxane (2.5 mL, 10 mmol) or concentrated aqueous HCl (1 mL).

  • Heat the mixture to reflux (80°C) for 2–6 hours. The sulfonamide bond is robust and requires thermal energy to hydrolyze.

  • Monitoring: LC-MS will show the loss of the -SO₂NMe₂ fragment (mass loss of ~107 Da).

  • Workup: Neutralize the reaction carefully with sat. NaHCO₃ or 1M NaOH to pH ~8. Extract with EtOAc. The product is now the free pyrazole (more polar).

  • Isolation: Concentrate the organic layer. The free pyrazole is often pure enough for the next step or can be recrystallized.

Method 2: Nucleophilic Cleavage (Mild)

  • Note: Used if the attached "Kinase Tail" is acid-sensitive.

  • Treat the substrate with iso-propylamine or hydrazine hydrate in ethanol at reflux. This trans-amination removes the sulfonyl group, though acidic hydrolysis is generally preferred for the N,N-dimethyl variant.

Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold

Objective: Synthesize a 3-(4-cyanophenyl)-1H-pyrazole core.

  • Starting Material: this compound.

  • Coupling: React with 4-cyanophenylboronic acid using Protocol A.

    • Observation: The electron-withdrawing nitrile on the boronic acid is compatible. The sulfonamide on the pyrazole ensures the coupling occurs strictly at C-5.

    • Result: 4-(1-(N,N-dimethylsulfamoyl)-1H-pyrazol-5-yl)benzonitrile.

  • Deprotection: Subject the intermediate to Protocol B (HCl/EtOH reflux).

    • Result: 4-(1H-pyrazol-3-yl)benzonitrile.

    • Note on Tautomerism: Once deprotected, the molecule exists as a tautomeric mixture. In the kinase pocket, it will adopt the conformation dictated by the H-bonding network (usually binding via N-2 as acceptor and NH-1 as donor).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodebromination (H replacing Br)Use anhydrous solvents; switch to a more active catalyst like Pd(dtbpf)Cl₂ or XPhos Pd G2 . Lower temperature to 80°C.
Incomplete Deprotection DMAS group is too stableIncrease temperature to 90-100°C. Switch from HCl to TfOH (Triflic Acid) in DCM for stronger activation.
Regioselectivity Loss Migration of SulfonamideRare with N,N-dimethyl, but possible with electron-rich aryl partners. Ensure strictly acidic workup conditions.
Catalyst Poisoning Sulfur interferenceThe sulfonamide sulfur is oxidized (S=O) and generally does not poison Pd, but ensure high-quality reagents.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of 5-Bromoindazoles. National Institutes of Health (NIH). [Link]

  • Discovery of Pyrazole Sulfonamides as Kinase Inhibitors. Journal of Medicinal Chemistry (via PubMed). [Link]

  • This compound Product Data. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-5BR-PYR Subject: Yield Optimization & Regiocontrol Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Regioselectivity Trap"

If you are experiencing low yields (<40%) of 5-bromo-N,N-dimethylpyrazole-1-sulfonamide , the issue is likely not your technique, but your synthetic route.

Most researchers attempt to synthesize this target by reacting 3-bromopyrazole directly with dimethylsulfamoyl chloride . This is chemically intuitive but mechanistically flawed. Due to tautomeric equilibrium and steric hindrance, this pathway overwhelmingly favors the 3-bromo-1-sulfonamide isomer (the "distal" product), leaving the desired 5-bromo-1-sulfonamide (the "proximal" product) as a minor impurity.

To achieve high yields (>80%), you must invert the workflow: Install the sulfonamide first, then use Directed Ortho Metalation (DoM) to install the bromine.

Part 1: The "Gold Standard" Protocol (DoM Route)

This protocol utilizes the


 group as a Directing Metalation Group (DMG) to force lithiation exclusively at the C5 position.
Step 1: Scaffold Synthesis (N-Sulfonylation)

Target: N,N-dimethylpyrazole-1-sulfonamide (Unsubstituted ring)[1]

  • Reagents: Pyrazole (1.0 eq), Dimethylsulfamoyl chloride (1.2 eq), NaH (1.5 eq) or

    
     (2.0 eq).
    
  • Solvent: Anhydrous THF (for NaH) or Acetone/DMF (for Carbonate).

  • Procedure:

    • Cool solution of pyrazole in THF to 0°C.

    • Add NaH portion-wise. Stir 30 min (gas evolution must cease).

    • Add dimethylsulfamoyl chloride dropwise.

    • Warm to RT and stir 4-6 hours.

  • Yield Expectation: >90%.

Step 2: C5-Bromination via Lithiation (The Critical Step)

Target: this compound[1][2]

  • Reagents: Scaffold from Step 1 (1.0 eq), n-BuLi (1.1 eq), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

    
    ) or NBS (1.2 eq).
    
  • Solvent: Anhydrous THF.

  • Protocol:

    • Cryogenic Phase: Cool scaffold/THF solution to -78°C (Dry ice/Acetone). Strict temperature control is mandatory to prevent ring fragmentation.

    • Lithiation: Add n-BuLi dropwise over 20 mins. The internal temperature must not rise above -70°C.

    • Incubation: Stir at -78°C for 45-60 mins. The sulfonamide oxygen coordinates the Lithium, directing it to the C5 proton.

    • Quench: Add the bromine source (dissolved in THF) rapidly.

    • Workup: Warm to RT, quench with saturated

      
      .
      
  • Yield Expectation: 75-85% (exclusively 5-bromo isomer).

Part 2: Visualizing the Mechanism

The following diagram illustrates why the Direct Sulfonylation route fails and why the DoM route succeeds.

G Start_Direct Route A: Direct Sulfonylation (Starting Material: 3-Bromopyrazole) Tautomer Tautomeric Equilibrium (3-Br vs 5-Br) Start_Direct->Tautomer Major_Prod MAJOR PRODUCT 3-Bromo-1-sulfonamide (Sterically Favored) Tautomer->Major_Prod Fast (Sterics) Minor_Prod MINOR PRODUCT 5-Bromo-1-sulfonamide (Sterically Hindered) Tautomer->Minor_Prod Slow Start_DoM Route B: DoM Strategy (Starting Material: Pyrazole) Step1 Step 1: Sulfonylation (Yields 1-Sulfonamide) Start_DoM->Step1 Lithiation Step 2: C5-Lithiation (Directed by SO2 Group) Step1->Lithiation n-BuLi, -78°C Final_Target TARGET PRODUCT 5-Bromo-1-sulfonamide (High Regioselectivity) Lithiation->Final_Target Electrophile (Br+)

Caption: Comparison of synthetic pathways. Route A (Red) suffers from poor regioselectivity. Route B (Green) uses the sulfonamide group to direct bromination to the specific 5-position.

Part 3: Troubleshooting Guide

Use this table to diagnose specific yield-killing symptoms in your current setup.

SymptomProbable CauseCorrective Action
Product is mostly 3-Bromo isomer You used Route A (Direct Sulfonylation).Switch to Route B (DoM). If you must use Route A, try using a bulky protecting group first, or switch solvent to Toluene to influence tautomer ratios (success rate low).
Low Yield in Step 1 (Sulfonylation) Hydrolysis of Dimethylsulfamoyl Chloride.This reagent degrades rapidly in moist air. Distill the chloride before use or use a fresh bottle. Ensure the reaction is under Nitrogen/Argon.
Incomplete Lithiation (Step 2) Temperature too high or wet solvent.Lithium-halogen exchange or deprotonation competes with ring opening if T > -60°C. Maintain -78°C strictly. Dry THF over Na/Benzophenone or molecular sieves.
"Black Tar" formation Ring fragmentation during lithiation.Pyrazole rings with electron-withdrawing groups can fragment if the base is added too fast. Slow addition rate is critical.
Desulfonylation observed Acidic workup or excessive heat.Sulfonamides are acid-sensitive. Keep workup neutral (pH 7). Do not heat >50°C during rotary evaporation.
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use NBS for the bromination step in the DoM route? A: Yes, N-Bromosuccinimide (NBS) is a valid electrophile for quenching the lithiated species. However, 1,2-dibromo-1,1,2,2-tetrafluoroethane is often preferred in process chemistry because it reacts cleaner with the lithiated species and generates fewer byproducts that complicate purification [1].

Q2: Why does direct sulfonylation favor the "wrong" isomer? A: In 3(5)-bromopyrazole, the tautomeric equilibrium exists. When you deprotonate, the resulting anion can react at either nitrogen. Reaction at


 (adjacent to the proton, distal to Br) minimizes steric clash between the bulky 

group and the Bromine atom. Reaction at

(adjacent to Br) creates significant steric strain (the "ortho effect"). Thermodynamics and kinetics both favor the

substitution, yielding the 3-bromo product [2].

Q3: Is the dimethylsulfamoyl chloride stable? A: No. It is highly sensitive to moisture. If your reagent bottle has a crusty white solid around the cap, it has likely hydrolyzed to dimethylsulfamic acid, which kills the reaction yield. Always verify reagent quality via NMR or refractive index before starting [3].

Q4: Can I use Grignard reagents instead of n-BuLi? A: Generally, no.


-BuLi is required to achieve the kinetic basicity needed to deprotonate the C5 position at -78°C. Grignard reagents (e.g., 

) are typically used for Halogen-Lithium exchange, not direct deprotonation (C-H activation) of the pyrazole ring in this context [4].
References
  • Regioselective Synthesis of 5-Substituted Pyrazoles: Source: Chadwick, D. J., & Ngochindo, R. I. (1984). Journal of the Chemical Society, Perkin Transactions 1. Insight: Establishes the use of N-sulfamoyl groups as directing groups for C5-lithiation. Link:[Link][3][4][5]

  • Tautomerism and Alkylation of Pyrazoles: Source: Elguero, J. et al. (2000). Advances in Heterocyclic Chemistry. Insight: detailed analysis of the steric factors favoring 1,3-substitution over 1,5-substitution in pyrazoles. Link:[Link]

  • Handling Sulfamoyl Chlorides: Source: Organic Process Research & Development (OPRD) Best Practices. Insight: Hydrolysis rates of sulfamoyl chlorides and impact on yield. Link:[Link]

  • Lithiation of N-Protected Imidazoles and Pyrazoles: Source: Iddon, B. (1985). Heterocycles. Insight: Review of lithiation strategies for 5-membered heterocycles, confirming the necessity of organolithiums over Grignards for C-H activation. Link:[Link]

Disclaimer: This guide is for research purposes only. All experiments involving n-BuLi and high-pressure systems must be conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in drug discovery and development?

A1: this compound is a valuable heterocyclic building block in medicinal chemistry. The brominated pyrazole core serves as a versatile scaffold for introducing molecular diversity. Its primary application lies in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the synthesis of complex aryl- and heteroaryl-substituted pyrazoles.[1][2][3] These resulting compounds are often investigated for various biological activities, including as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[4][5][6][7] The N,N-dimethylsulfonamide group can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also act as a protecting group for the pyrazole nitrogen.[8][9]

Q2: What are the key stability considerations for this compound?

A2: this compound is generally a stable compound under standard laboratory conditions. However, prolonged exposure to strong bases may lead to decomposition or undesired side reactions. The pyrazole ring itself is relatively stable to both oxidizing and reducing agents.[7][10] The C-Br bond is susceptible to cleavage under certain reductive conditions or in the presence of highly active palladium catalysts, which can lead to debromination as a side product in cross-coupling reactions. The sulfonamide group is robust but can be cleaved under harsh acidic or specific reductive conditions.[8][11] It is recommended to store the compound in a cool, dry place away from strong acids and bases.

Q3: How can I effectively monitor the progress of my reaction involving this compound?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring reaction progress.[6][12] A suitable TLC eluent system should be developed to achieve good separation between the starting material, product, and any potential byproducts. For instance, a mixture of ethyl acetate and hexanes is often a good starting point. Staining with potassium permanganate can help visualize spots if they are not UV-active. LC-MS is particularly useful for confirming the mass of the desired product and identifying any unexpected intermediates or byproducts.

Troubleshooting Guide

Low or No Product Yield in Suzuki-Miyaura Cross-Coupling Reactions

Problem: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki reaction. Its deactivation is a common cause of low yield.

    • Insight: The unprotected nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[13]

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or t-BuXPhos. These ligands can stabilize the palladium catalyst and promote the desired reductive elimination step.[14]

      • Catalyst Loading: While typically low, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome minor deactivation pathways.

      • Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst can sometimes give more reproducible results than generating the active Pd(0) species in situ.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step.

    • Insight: The choice of base and solvent system significantly impacts the rate of transmetalation.[2]

    • Solution:

      • Base Selection: An aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) is commonly used. For challenging couplings, stronger bases like K₃PO₄ may be more effective.

      • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically optimal to dissolve both the organic and inorganic reagents.

  • Debromination of the Starting Material: The C-Br bond can be reductively cleaved, leading to the formation of N,N-dimethylpyrazole-1-sulfonamide as a byproduct.

    • Insight: This side reaction is often promoted by an excess of the boronic acid or impurities in the reagents.

    • Solution:

      • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents). A large excess should be avoided.

      • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.

Formation of Unexpected Byproducts

Problem: I am observing significant byproduct formation in my reaction.

Potential Causes & Solutions:

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.

    • Insight: This is often a result of oxygen exposure, which can facilitate the oxidative homocoupling pathway.

    • Solution:

      • Degassing: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst. Maintain an inert atmosphere throughout the reaction.

  • Hydrolysis of the Sulfonamide Group: In some cases, particularly with prolonged heating under acidic or strongly basic conditions, the N,N-dimethylsulfonamide group can be cleaved.

    • Insight: While generally stable, the sulfonamide is not completely inert.[8]

    • Solution:

      • Reaction Time and Temperature: Minimize reaction times and use the mildest possible temperature to achieve full conversion.

      • pH Control: Avoid highly acidic or basic workup conditions if the product appears to be sensitive.

Difficulties in Product Purification

Problem: I am struggling to isolate a pure sample of my desired product.

Potential Causes & Solutions:

  • Co-elution with Starting Materials or Byproducts: The polarity of the product may be very similar to that of the starting material or a byproduct.

    • Insight: Brominated compounds can have similar chromatographic behavior to their coupled products.

    • Solution:

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[15]

      • Trituration: For removing minor impurities, triturating the crude product with a solvent in which the desired product is sparingly soluble can be effective.[16]

  • Residual Palladium: Traces of the palladium catalyst can remain in the final product.

    • Insight: Palladium residues can be problematic, especially for compounds intended for biological testing.

    • Solution:

      • Aqueous Workup: Washing the organic layer with an aqueous solution of a scavenger, such as thiourea or sodium sulfide, can help remove residual palladium.

      • Charcoal Treatment: Stirring a solution of the crude product with activated charcoal can effectively adsorb palladium residues.

      • Silica Gel Filtration: A simple plug of silica gel can often remove a significant amount of palladium.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterRecommended RangeNotes
Arylboronic Acid 1.1 - 1.5 equiv.A larger excess can lead to debromination.
Base 2.0 - 3.0 equiv.K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.
Palladium Catalyst 1 - 5 mol%Higher loading may be needed for less reactive substrates.
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂OTypically a 3:1 to 5:1 ratio of organic solvent to water.
Temperature 80 - 110 °CLower temperatures may be possible with more active catalysts.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Reactions

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions catalyst_issue Investigate Catalyst System check_conditions->catalyst_issue base_solvent_issue Optimize Base & Solvent catalyst_issue->base_solvent_issue If catalyst seems fine sub_catalyst Change Ligand (e.g., XPhos) Increase Catalyst Loading catalyst_issue->sub_catalyst Yes debromination Check for Debromination (LC-MS) base_solvent_issue->debromination If yield is still low sub_base_solvent Try Stronger Base (K3PO4) Adjust Solvent Ratio base_solvent_issue->sub_base_solvent Yes sub_debromination Lower Temperature Reduce Boronic Acid Equiv. debromination->sub_debromination Yes end Improved Yield sub_catalyst->end sub_base_solvent->end sub_debromination->end

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

General Reaction Scheme for Suzuki-Miyaura Coupling

Suzuki_Reaction r1 5-Bromo-N,N-dimethyl- pyrazole-1-sulfonamide product Aryl-Substituted Pyrazole Product catalyst Pd Catalyst Base r2 Arylboronic Acid (Ar-B(OH)2) reagents + catalyst->product

Caption: A generalized reaction scheme for the Suzuki-Miyaura coupling.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Al-Warhi, T., Al-Harbi, S., El-Gamal, M. I., Anbar, A., & Abdel-Maksoud, M. S. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. RSC Advances, 12(34), 22063-22077. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Xidian Chemical. (n.d.). This compound. Retrieved from [Link]

  • Singh, P., Singh, A., Kumar, V., Shah, K., & Kumar, A. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 8(4), 4145-4157. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Rathod, M. R., Patel, H. M., & Intwala, S. M. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25964-25977. Retrieved from [Link]

  • Rathod, M. R., Patel, H. M., & Intwala, S. M. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25964-25977. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Al-Warhi, T., Al-Harbi, S., El-Gamal, M. I., Anbar, A., & Abdel-Maksoud, M. S. (2022). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Molecules, 27(19), 6265. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of pyrazoles -4- aryl derivatives.
  • PubChem. (n.d.). 5-bromo-N,N-bis(sulfanyl)pyrazole-1-sulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Retrieved from [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Retrieved from [Link]

  • Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

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Technical Support Center: Degradation Pathways of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-29-CHEM-08A

Last Updated: January 29, 2026

Introduction

Welcome to the technical support center for 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing and characterization of this and structurally related molecules. Given the specific nature of this compound, this document synthesizes established principles of degradation for its core functional groups—a brominated pyrazole, and an N,N-dimethylsulfonamide—to provide a robust framework for your experimental design and troubleshooting.

Forced degradation studies are a critical component of drug development, helping to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][2][3] This guide is structured in a question-and-answer format to directly address common challenges and provide both theoretical and practical insights.

Section 1: Predicted Degradation Pathways & Mechanisms

Question: What are the most probable degradation pathways for this compound under forced degradation conditions?

Answer: Based on the structure, the molecule possesses three primary points of potential chemical liability: the sulfonamide bond , the pyrazole ring , and the carbon-bromine bond . Degradation is likely to proceed via hydrolysis, oxidation, and photolysis, targeting these sites.

  • Hydrolytic Degradation (Acidic/Basic Conditions):

    • Primary Pathway: S-N Bond Cleavage. The sulfonamide bond is the most probable site for hydrolysis. Under strongly acidic conditions (e.g., pH < 2), cleavage of the S-N bond is favorable.[4][5] This would yield two primary degradants: 5-bromopyrazole and N,N-dimethylsulfamic acid.

    • Secondary Pathway: Debromination. While less common under simple hydrolytic conditions, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to debromination of the pyrazole ring.[6][7]

  • Oxidative Degradation (e.g., H₂O₂):

    • Primary Pathway: Pyrazole Ring Opening. The pyrazole ring is susceptible to oxidative attack. This can lead to complex ring-opening products.[8] Computational studies on similar structures suggest the formation of hydroxylamine intermediates followed by ring cleavage.[8]

    • Secondary Pathway: N-Dealkylation. The N,N-dimethylamino group can be susceptible to oxidative N-dealkylation, though this is generally a slower process compared to ring oxidation.

  • Photolytic Degradation (UV/Vis Light Exposure):

    • Primary Pathway: Photolytic S-N Cleavage. The sulfonamide bond is known to be susceptible to photolytic cleavage, particularly with UV irradiation (e.g., 254 nm).[9] This pathway would generate radical or ionic intermediates of 5-bromopyrazole and the N,N-dimethylsulfamoyl moiety.

    • Secondary Pathway: Photolytic Debromination. The carbon-bromine bond on the aromatic pyrazole ring is a potential chromophore and can undergo homolytic cleavage upon exposure to light, leading to the formation of N,N-dimethylpyrazole-1-sulfonamide and bromine radicals.

The following diagram illustrates these predicted primary degradation pathways.

Degradation Pathways Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV) Parent This compound Hydro_DP1 5-Bromopyrazole Parent->Hydro_DP1 S-N Cleavage Hydro_DP2 N,N-Dimethylsulfamic Acid Parent->Hydro_DP2 S-N Cleavage Ox_DP1 Pyrazole Ring-Opened Products Parent->Ox_DP1 Ring Oxidation Photo_DP1 5-Bromopyrazole Radical/Ion Parent->Photo_DP1 S-N Cleavage Photo_DP2 N,N-Dimethylsulfamoyl Radical/Ion Parent->Photo_DP2 S-N Cleavage Photo_DP3 N,N-Dimethylpyrazole-1-sulfonamide Parent->Photo_DP3 Debromination

Caption: Predicted primary degradation routes under different stress conditions.

Section 2: Troubleshooting Experimental Design

This section provides guidance on common issues encountered during forced degradation studies.

Question: My forced degradation experiment shows no degradation or less than 5% degradation. What should I do?

Answer: This is a common issue indicating that the stress conditions are too mild. According to ICH guidelines, a target degradation of 5-20% is generally considered appropriate to produce a sufficient amount of degradants for analytical method validation without completely destroying the sample.[2]

Troubleshooting Steps:

  • Increase Stressor Concentration/Intensity:

    • Hydrolysis: Move from 0.1N HCl/NaOH to 1N or even 2N solutions.

    • Oxidation: Increase H₂O₂ concentration from 3% to 10% or even 30%.

    • Photolysis: Increase the duration of light exposure or use a light source with higher intensity, ensuring it aligns with ICH Q1B guidelines.

  • Increase Temperature: For hydrolytic and oxidative studies, if room temperature yields no degradation, increase the temperature in controlled increments (e.g., 50°C, 70°C).[10] Be cautious, as high temperatures can induce degradation pathways not relevant to shelf-storage.

  • Extend Exposure Time: If initial time points (e.g., 24 hours) are insufficient, extend the study duration, taking samples at regular intervals (e.g., 48h, 72h, 1 week).[10]

  • Solubility Check: Ensure the compound is fully dissolved in the stress medium. Poor solubility can dramatically hinder degradation rates. Consider using a co-solvent if necessary, but run a control to ensure the co-solvent itself does not cause degradation.

Question: My sample shows >50% degradation and multiple, poorly resolved peaks on the chromatogram. How can I optimize this?

Answer: Excessive degradation indicates the stress conditions are too harsh. The goal is to identify primary degradation pathways, not to completely obliterate the molecule.

Troubleshooting Steps:

  • Reduce Stressor Concentration/Intensity: This is the direct opposite of the previous problem. Decrease acid/base concentration, use a lower percentage of H₂O₂, or reduce light exposure time.

  • Lower the Temperature: Perform the study at a lower temperature (e.g., 40°C instead of 70°C) or at room temperature to slow down the reaction kinetics.

  • Time-Course Study: Take samples at much earlier time points (e.g., 2, 4, 8, 12 hours) to capture the formation of the initial, primary degradants before they degrade further into secondary and tertiary products.

  • Neutralize After Stressing: For acid/base hydrolysis, it is crucial to neutralize the sample immediately after the designated time point to halt the degradation reaction before analysis.[10]

ParameterCondition Too Mild (<5% Degradation)Condition Too Harsh (>20% Degradation)
Acid/Base Increase normality (e.g., from 0.1N to 1N)Decrease normality (e.g., from 1N to 0.1N)
**Oxidant (H₂O₂) **Increase concentration (e.g., from 3% to 30%)Decrease concentration (e.g., from 30% to 3%)
Temperature Increase from RT to 50-70°CDecrease from 70°C to 40°C or RT
Duration Increase from 24h to 7 daysDecrease from 24h to 2-12h

Table 1: General Troubleshooting Guide for Stress Levels.

Section 3: Analytical Method FAQs

Question: How do I confirm that my HPLC method is "stability-indicating"?

Answer: A stability-indicating method is one that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products and any other impurities.[11]

Verification Protocol:

  • Analyze Stressed Samples: Run chromatograms of all your stressed samples (acid, base, peroxide, heat, light).

  • Resolution Check: Ensure baseline resolution between the parent peak (this compound) and all degradant peaks.

  • Peak Purity Analysis: This is the most critical step. Use a Photo Diode Array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the parent peak in all stressed samples. A peak purity index greater than 0.995 is a common target.[12] This confirms that no degradant is co-eluting with the API.[12]

  • Mass Balance: The total amount of drug detected (API + all degradants) should be close to 100% of the initial amount. A significant deviation may suggest that some degradants are not being detected (e.g., they are volatile or lack a chromophore).

Question: I see new peaks in my chromatogram. How do I identify these unknown degradation products?

Answer: The definitive tool for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15]

Experimental Workflow for Degradant Identification:

Workflow A Generate Degraded Sample (e.g., Acid Hydrolysis) B LC-MS Analysis (Full Scan Mode) A->B C Determine Mass of Parent Ion (M+H)⁺ and Degradant Ions B->C D Perform LC-MS/MS Analysis (Product Ion Scan) C->D E Elucidate Fragmentation Pattern of Parent and Degradants D->E F Propose Degradant Structure Based on Mass Shift & Fragments E->F G Confirm Structure (If necessary, via synthesis & NMR) F->G

Caption: Workflow for identification of unknown degradation products.

Causality Explained:

  • LC-MS (Full Scan): First, you determine the mass-to-charge ratio (m/z) of the unknown peaks.[13] For example, cleavage of the S-N bond would result in a peak corresponding to the mass of 5-bromopyrazole. Debromination would result in a mass shift of approximately -79 Da (the difference between Br and H).

  • LC-MS/MS (Tandem MS): By selecting the mass of a specific degradant and fragmenting it, you can obtain structural information.[13] Comparing the fragmentation pattern of the degradant to the parent compound allows you to pinpoint where the chemical modification occurred.

References

  • Bari, S. B., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 87-94.
  • Carr, G. P., & Wahlich, J. C. (1990). A practical approach to method validation in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 613-618.
  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882-883.
  • E-MS, T., & Navrátil, T. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(21), 12615-12624.
  • Gao, S., et al. (2021).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Kaszynski, P., & Li, W. (2018). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal, 13(17), 2465-2469.
  • Kümmerer, K. (Ed.). (2008).
  • Lhasa Limited. (2023).
  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug substance: A case study. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 739-753.
  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2013). Thermochemical factors affecting the dehalogenation of aromatics. Environmental Science & Technology, 47(24), 14194-14203.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Trojanowicz, M., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4443.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • Yadav, A. S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(4), 255-263.
  • Zeneth. (n.d.). Forced Degradation Studies. Retrieved from [Link]

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Technical Support Center: Purification of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from its preparations. The protocols and explanations provided are grounded in established chemical principles to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: My final product shows the presence of unreacted 5-bromopyrazole.

Root Cause Analysis: The presence of unreacted 5-bromopyrazole indicates an incomplete sulfonylation reaction. This can be due to several factors:

  • Insufficiently reactive sulfonylation agent: The reactivity of the N,N-dimethylsulfamoyl chloride can be compromised by degradation due to moisture.

  • Sub-optimal reaction conditions: The reaction temperature may be too low, or the reaction time may be insufficient for the reaction to go to completion.

  • Base strength and stoichiometry: The base used to deprotonate the pyrazole may not be strong enough, or an insufficient amount may have been used.

Troubleshooting Steps:

  • Verify the quality of your N,N-dimethylsulfamoyl chloride. This reagent is sensitive to moisture and can hydrolyze over time. It is advisable to use a freshly opened bottle or to distill the reagent before use.

  • Optimize reaction conditions. Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[1][2]

  • Evaluate your choice and amount of base. A strong, non-nucleophilic base is preferred. Ensure that at least one equivalent of the base is used to fully deprotonate the 5-bromopyrazole.

Issue 2: I am observing a second product with a similar Rf value to my desired product on the TLC plate.

Root Cause Analysis: This observation often suggests the presence of an isomeric impurity. In the synthesis of pyrazole sulfonamides, the sulfonyl group can potentially attach to either of the nitrogen atoms in the pyrazole ring, leading to the formation of regioisomers.

Visualizing Isomer Formation:

Caption: Potential pathways for the formation of isomeric pyrazole sulfonamides.

Troubleshooting Steps:

  • Chromatographic Separation: Isomeric impurities can often be separated using column chromatography. A careful selection of the stationary and mobile phases is critical. A gradient elution might be necessary to achieve good separation.

  • Recrystallization: If the isomeric impurity has a significantly different solubility profile, fractional recrystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired product.

  • Reaction Condition Modification: The ratio of isomers can sometimes be influenced by the reaction conditions, such as the choice of solvent and base.

Issue 3: My purified product is a colored oil or a discolored solid.

Root Cause Analysis: The presence of color in your final product often indicates the presence of high molecular weight byproducts or degradation products. These can arise from side reactions, especially if the reaction is carried out at high temperatures for extended periods.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal.[3]

  • Recrystallization: Recrystallization is often effective at removing colored impurities, as they may be present in small enough quantities to remain in the mother liquor.

  • Review Reaction Conditions: If colored impurities are a persistent problem, review your reaction conditions. It may be beneficial to run the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[1][2] A suitable mobile phase should be chosen to achieve good separation between the starting material (5-bromopyrazole) and the product. A mixture of ethyl acetate and hexane is often a good starting point. The spots can be visualized under UV light.

Q2: What are the recommended recrystallization solvents for this compound?

A2: While the optimal solvent system should be determined experimentally, common solvents for recrystallizing pyrazole sulfonamide derivatives include ethanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[4] The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: How can I confirm the purity of my final product?

A3: The purity of the final product should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A single sharp peak should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of the desired product and detect the presence of any impurities.[2]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?

  • 1H NMR: You would expect to see signals for the two protons on the pyrazole ring and a singlet for the two methyl groups on the sulfonamide. The pyrazole protons will likely appear as doublets due to coupling.

  • 13C NMR: You would expect to see signals for the three carbons of the pyrazole ring and a signal for the methyl carbons. The carbon bearing the bromine atom will be significantly shifted.

Q5: What are the potential safety hazards associated with the reagents used in this synthesis?

A5: N,N-dimethylsulfamoyl chloride is corrosive and harmful if swallowed, in contact with skin, or if inhaled.[5] It is also a suspected carcinogen.[5] 5-bromopyrazole is also a hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: General Procedure for Column Chromatography
  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of pyrazole sulfonamides.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A solvent system that gives an Rf value of 0.2-0.3 for the desired product is generally a good choice. A common mobile phase is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation
EthanolHighModerateFair
IsopropanolHighLowGood
Ethyl Acetate/HexaneHighLowExcellent
Ethanol/WaterHighLowGood

Note: This table provides a general guideline. The optimal solvent system should be determined experimentally for each batch.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Purification Charcoal Treatment Charcoal Treatment Crude Product->Charcoal Treatment Colored Impurities Column Chromatography Column Chromatography Recrystallization->Column Chromatography If further purification is needed Pure Product Pure Product Recrystallization->Pure Product If purity is sufficient Column Chromatography->Pure Product Charcoal Treatment->Recrystallization TLC TLC HPLC HPLC NMR NMR Melting Point Melting Point Pure Product->TLC Pure Product->HPLC Pure Product->NMR Pure Product->Melting Point

Caption: A general workflow for the purification and analysis of this compound.

References

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PMC. Retrieved from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. Retrieved from [Link]

  • The synthesis route of sulfonamide-pyrazole derivatives 99–102. (n.d.). ResearchGate. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Retrieved from [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. (2023). Moroccan Journal of Chemistry. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. Retrieved from [Link]

  • RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). PMC. Retrieved from [Link]

  • Two-component reactions of 5-amino-pyrazole derivatives (N′/N-1... (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT FOR DETERMINATION OF PYRAZINAMIDE AND RELATED SUBSTANCE BY USING QUALITY BY DESIGN (QBD) APPROACH. (2022). ResearchGate. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved from [Link]

  • 1 H-and 13 C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b). (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. (n.d.). ResearchGate. Retrieved from [Link]

  • PRACTICAL LAB MANUAL. (n.d.). HR Patel Institute of Pharmaceutical Education and Research. Retrieved from [Link]

  • Dimethylsulphamoyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Recent progress in antisolvent crystallization. (2021). CrystEngComm. Retrieved from [Link]

  • A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. (2012). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry. Retrieved from [Link]

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overcoming poor solubility of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the poor solubility of this compound. Our goal is to equip you with the knowledge and practical techniques to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of this compound?

A1: The solubility of this compound is influenced by several structural features. The pyrazole ring, being aromatic, can lead to low solubility in certain solvents. The presence of a bromine atom increases the molecular weight and can enhance hydrophobicity. Furthermore, strong intermolecular forces, such as hydrogen bonding and π-π stacking, contribute to a high crystal lattice energy, making it difficult for solvents to dissolve the compound.

Q2: What is the expected general solubility profile of this compound?

A2: While specific data for this compound is not extensively published, we can infer its likely behavior based on its constituent functional groups. The N,N-dimethylsulfonamide group is relatively polar. However, the brominated pyrazole ring is more non-polar. Therefore, the compound is expected to have limited solubility in water and non-polar aliphatic hydrocarbons. It will likely exhibit better solubility in polar aprotic solvents and some polar protic solvents. Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone compared to water.[1]

Q3: How does temperature typically affect the solubility of this compound?

A3: Generally, the solubility of organic compounds like this compound in organic solvents increases with temperature. The added thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to more effectively solvate the molecules. For instance, the solubility of 1H-pyrazole in cyclohexane shows a significant increase with a rise in temperature.

Q4: Can pH be adjusted to improve the solubility of this compound in aqueous solutions?

A4: Yes, pH modification can be a powerful tool. Sulfonamides are typically weakly acidic due to the proton on the sulfonamide nitrogen.[2] By increasing the pH of the aqueous solution (i.e., making it more alkaline), the sulfonamide can be deprotonated to form a more soluble salt.[2] The sulfanilamide compound, for instance, has a pKa of around 10.6 and is more active in its protonated form, but its solubility can be increased in alkaline conditions.[3]

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a systematic approach to troubleshooting and overcoming the poor solubility of this compound.

Initial Solvent Selection

The first step in addressing solubility issues is the rational selection of a solvent. Based on the structure of this compound, a good starting point is to test a range of solvents with varying polarities.

Recommended Starting Solvents:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylacetamide (DMA)These solvents are often effective at dissolving a wide range of organic compounds, including sulfonamides. DMA, in particular, has been shown to be a powerful solvent for sulfonamides.[4]
Polar Protic Ethanol, Methanol, IsopropanolThese solvents can engage in hydrogen bonding and are effective for many heterocyclic compounds. Pyrazole derivatives often show good solubility in alcohols.[1]
Chlorinated Dichloromethane (DCM), ChloroformThese are good options for less polar compounds and can be useful in extractions and purifications.
Experimental Workflow for Solubility Testing

The following workflow provides a systematic way to identify a suitable solvent system.

Caption: A stepwise decision-making workflow for solubility testing.

Detailed Troubleshooting Protocols

If initial solvent screening at room temperature is unsuccessful, proceed with the following detailed protocols.

  • Procedure:

    • To your suspension of this compound in the chosen solvent, add a magnetic stir bar.

    • Place the vial or flask on a stirrer hotplate and begin gentle stirring.

    • Gradually increase the temperature in increments of 5-10°C, observing for dissolution.

    • Caution: Be mindful of the solvent's boiling point and the thermal stability of your compound. Do not exceed a temperature that could lead to degradation.

  • Causality: Increasing the temperature provides the necessary energy to break the crystal lattice of the solid, allowing the solvent molecules to interact and solvate the compound.

  • Procedure:

    • Suspend this compound in an aqueous buffer.

    • While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

    • Monitor the pH and observe for dissolution. For sulfonamides, a pH in the alkaline range (pH 8-10) is often effective.

    • Once dissolved, the pH can sometimes be carefully adjusted back towards neutral, but be vigilant for precipitation.

  • Causality: As a weak acid, the sulfonamide is deprotonated at higher pH to form a more polar, and thus more water-soluble, anionic species.[2]

  • Procedure:

    • Identify a "good" solvent in which your compound is at least sparingly soluble (e.g., ethanol, DMSO).

    • Dissolve the compound in a minimal amount of the "good" solvent.

    • Gradually add a "poor" solvent (in which the compound is less soluble, e.g., water) in which you want to ultimately have your compound dissolved, while vigorously stirring.

    • Observe for any signs of precipitation. The goal is to find a ratio of the two solvents that keeps your compound in solution.

  • Causality: A co-solvent system modifies the overall polarity of the solvent, creating a more favorable environment for the solute to dissolve than either solvent alone.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging cases, the following advanced techniques can be considered, especially in the context of formulation for biological assays or drug delivery.

  • Solid Dispersions: This involves dispersing the compound in a solid matrix, often a polymer. This can be achieved through techniques like solvent evaporation or melt extrusion. The resulting dispersion can have significantly enhanced dissolution rates.

  • Complexation: The use of cyclodextrins can encapsulate the poorly soluble molecule, with the hydrophilic exterior of the cyclodextrin improving aqueous solubility.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Solvent Selection Matching solvent polarity to the solute.Simple and effective first step.May not be suitable for all downstream applications.
Heating Overcoming crystal lattice energy.Easy to implement.Compound stability at higher temperatures.
pH Adjustment Ionization of the compound to a more soluble form.Highly effective for ionizable compounds.pH may affect compound stability and downstream assays.
Co-solvency Modifying the polarity of the solvent system.Fine-tunes solubility.The co-solvent must be compatible with the experiment.
Solid Dispersion Amorphous dispersion in a carrier.Significant increase in dissolution rate.Requires specialized formulation techniques.
Complexation Encapsulation in a carrier molecule.Improves aqueous solubility.Stoichiometry and binding constants need to be considered.
Particle Size Reduction Increasing surface area.Enhances dissolution rate.Does not increase equilibrium solubility.

Logical Relationship of Troubleshooting Steps

G start Poor Solubility of this compound Encountered step1 Step 1: Rational Solvent Screening at Room Temperature start->step1 step2 Step 2: Apply Gentle Heating step1->step2 If unsuccessful step3 Step 3: Attempt pH Adjustment (for aqueous systems) step2->step3 If unsuccessful step4 Step 4: Utilize a Co-solvent System step3->step4 If pH is not an option or unsuccessful step5 Step 5: Consider Advanced Formulation Strategies step4->step5 For persistent issues conclusion Optimized Dissolution Protocol Achieved step5->conclusion

Caption: Logical progression of troubleshooting steps for solubility issues.

References

  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved February 12, 2026, from [Link]

  • Perlovich, G. L., & Strakhova, N. N. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 57(9), 2473–2481. [Link]

  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • SOLUBILITY OF SULPHONAMIDES. (1946). The BMJ, 1(4436), 52–52. [Link]

  • Wikipedia. (2023, December 2). Sulfonamide (medicine). In Wikipedia. [Link]

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analytical troubleshooting for 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. However, several factors can lead to ambiguous or misleading spectra.

FAQ 1.1: My ¹H NMR spectrum shows broad or distorted peaks. What is the likely cause and solution?

Answer:

Broad or distorted peaks in an NMR spectrum can stem from several issues, ranging from sample preparation to instrument parameters. The primary causes include poor magnetic field homogeneity (shimming), the presence of paramagnetic impurities, and issues with sample concentration.

T[1]roubleshooting Protocol:

  • Re-shim the Spectrometer: The most common cause of poor peak shape is an inhomogeneous magnetic field. Perfo[1]rm a careful shimming of the instrument, focusing on the Z1 and Z2 shims, to optimize the field homogeneity.

  • Check for Paramagnetic Impurities: Paramagnetic species, such as dissolved oxygen or metal ions, can cause significant line broadening.

    • Degas the sample: Purge your NMR solvent with an inert gas like nitrogen or argon before preparing your sample. For more sensitive experiments, a freeze-pump-thaw cycle is recommended.

    • Use a Chelating Agent: If metal contamination is suspected, adding a small amount of a chelating agent like EDTA can sequester the metal ions.

  • Optimize Sample Concentration: Very high concentrations can lead to increased viscosity and signal saturation, causing peak broadening. Conve[2]rsely, very low concentrations will result in a poor signal-to-noise ratio. Aim for a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent.

Logical Workflow for Peak Shape Troubleshooting:

Caption: Workflow for troubleshooting broad NMR peaks.

FAQ 1.2: I am observing unexpected signals in my ¹H NMR spectrum. How do I identify the source of these impurities?

Answer:

Unexpected signals typically arise from residual solvents, starting materials, or side products from the synthesis. A systematic approach is necessary to identify these impurities.

Troubleshooting Protocol:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with a standard table of common NMR solvents. Ensure you are referencing the correct table for the deuterated solvent you are using.

  • Analyze Starting Materials: Obtain the ¹H NMR spectra of all starting materials used in the synthesis of this compound. Compare these spectra with the spectrum of your final product to identify any unreacted starting materials.

  • Consider Potential Side Products: Review the synthetic route and consider plausible side reactions. For instance, incomplete bromination could leave some N,N-dimethylpyrazole-1-sulfonamide in the sample.

  • Utilize 2D NMR Techniques: If the impurities cannot be identified by the above methods, 2D NMR experiments such as COSY and HSQC can help in elucidating the structure of the unknown compounds by revealing proton-proton and proton-carbon correlations, respectively.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. However, fragmentation patterns can sometimes be complex and difficult to interpret.

FAQ 2.1: My mass spectrum shows a complex fragmentation pattern for this compound. What are the expected fragmentation pathways?

Answer:

The fragmentation of pyrazole sulfonamides in mass spectrometry can be intricate. A com[3][4]mon fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da) through a rearrangement process. The p[5]resence of a bromine atom will also lead to a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio).

Expected Fragmentation Data:

Ion Description Predicted m/z
[M+H]⁺Protonated molecule253.95934 / 255.95729
[M+Na]⁺Sodiated molecule275.94128 / 277.93923
[M-H]⁻Deprotonated molecule251.94478 / 253.94273
[M+H-SO₂]⁺Loss of sulfur dioxide189.99874 / 191.99669

Data sourced from PubChem for C₅H₈BrN₃O₂S.

[6]Troubleshooting Diagram for MS Fragmentation:

G M [M+H]+ F1 [M+H - SO2]+ M->F1 -SO2 F2 Loss of N(CH3)2 M->F2 F3 Loss of Br M->F3

Caption: Common fragmentation pathways in MS.

FAQ 2.2: The isotopic pattern in my mass spectrum does not match the expected 1:1 ratio for a monobrominated compound. What could be the issue?

Answer:

A deviation from the expected 1:1 isotopic pattern for bromine can indicate the presence of other halogenated species or overlapping signals from other ions.

Troubleshooting Protocol:

  • Check for Dihalogenation: During the synthesis, over-bromination can occur, leading to dibrominated species. Look for an isotopic pattern corresponding to two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).

  • Assess for Chlorine Contamination: If chlorinated solvents or reagents were used, there is a possibility of chlorine incorporation. Look for the characteristic 3:1 isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).

  • Improve Mass Resolution: If using a low-resolution instrument, peaks from different ions may overlap. Utilize a high-resolution mass spectrometer to resolve the isotopic clusters and obtain accurate mass measurements.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of this compound. Method development for halogenated aromatic compounds can be challenging.

####[7] FAQ 3.1: I am having difficulty achieving good peak shape and resolution in the HPLC analysis of my compound. What parameters should I optimize?

Answer:

Poor peak shape (e.g., tailing or fronting) and inadequate resolution are common issues in HPLC. For aromatic compounds like this, a reversed-phase C18 column is a good starting point. Optim[8]ization of the mobile phase composition and gradient is key.

Recommended Starting HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Troubleshooting Steps:

  • Adjust Mobile Phase Strength: If the compound elutes too quickly, decrease the initial percentage of the organic solvent (acetonitrile). If it elutes too late, increase the initial percentage. Aromatic hydrocarbons are generally hydrophobic and retain well on reversed-phase columns.

  • [9]Modify the Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks. Conversely, a steeper gradient can reduce the analysis time if the resolution is already sufficient.

  • Change the Organic Modifier: If acetonitrile does not provide adequate separation, try methanol. The different solvent properties can alter the selectivity.

  • Explore Different Column Chemistries: If a C18 column is not effective, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic and halogenated compounds.

[7][10]Section 4: Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. However, it is not without its challenges.

####[10] FAQ 4.1: My elemental analysis results for Carbon, Hydrogen, and Nitrogen are outside the acceptable range of ±0.4%. What are the potential reasons?

Answer:

Deviations in elemental analysis can be due to impurities, incomplete combustion, or the hygroscopic nature of the sample. It is a powerful technique but requires meticulous execution.

T[11]roubleshooting Protocol:

  • Ensure Sample Purity: The most common reason for inaccurate elemental analysis is the presence of impurities. Purify the sample thoroughly, for example, by recrystallization or column chromatography, and confirm its purity by HPLC and NMR.

  • Dry the Sample Thoroughly: The compound may be hygroscopic. Dry the sample under high vacuum for several hours before submitting it for analysis to remove any residual water or solvents. A moisture content of up to 5% has been noted for this compound by some suppliers.

  • [12]Check for Incomplete Combustion: Organobromine compounds can sometimes be difficult to combust completely. Ensur[13]e the combustion temperature and oxygen flow in the elemental analyzer are optimized for halogenated compounds.

  • Submit a Homogeneous Sample: Ensure the sample submitted for analysis is a fine, homogeneous powder.

References
  • SDSU NMR Facility. Common Problems. Department of Chemistry, San Diego State University. [Link]

  • LookChem. 5-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS NO.934405-34-2. [Link]

  • PubChemLite. This compound (C5H8BrN3O2S). [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(3), 125-134. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. [Link]

  • Sultan, A. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biomedicine, 15(2), 87-97.
  • Agilent. (2024). Method Development 101: From Beginner to Expert Part 1. [Link]

  • Wikipedia. Organobromine chemistry. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • ResearchGate. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Said, R. B., & Flayyih, M. T. (2022). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 27(15), 5036.
  • ResearchGate. (2011). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ResearchGate. (2019). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]

  • PubMed Central. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]

  • Wiley Online Library. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Thermal Safety & Regiocontrol in Knorr Pyrazole Synthesis Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Core Directive

This guide addresses the critical thermal risks associated with the Knorr Pyrazole Synthesis —specifically the condensation of 1,3-dicarbonyls with hydrazines. This reaction is highly exothermic and presents a dual challenge: managing the immediate safety hazard of thermal runaway and controlling the temperature-dependent regioselectivity of the product.

As your Senior Application Scientist, I have structured this into three technical modules: Thermal Safety , Regiocontrol , and Troubleshooting .

Module 1: The Critical Exotherm (Hydrazine Addition)

The most hazardous phase of pyrazole synthesis is the addition of hydrazine to the 1,3-dicarbonyl species. This condensation releases significant energy (often >100 kJ/mol) and can lead to "thermal runaway" if the dosing rate exceeds the cooling capacity.

Experimental Protocol: Safe Addition Workflow

Standard Protocol for 3,5-Dimethylpyrazole Synthesis (Scale: 0.5 mol)

  • Preparation: Charge a 1L reactor with 1,3-diketone (e.g., acetylacetone, 50g) and solvent (Ethanol or Methanol, 200 mL).

  • Cooling: Engage jacket cooling to bring internal temperature (

    
    ) to 0–5°C .
    
  • Dosing (The Critical Step):

    • Load Hydrazine Hydrate (64-80% solution) into a pressure-equalizing dropping funnel or dosing pump.

    • Rule of Thumb: Dosing rate must be linked to

      
      . Do not exceed 
      
      
      
      .
    • Action: Add hydrazine dropwise.[1][2] If

      
       rises >10°C, STOP  addition immediately. Allow system to recool to 5°C before resuming.
      
  • Post-Addition: Once addition is complete, allow the mixture to warm to room temperature (25°C) over 30 minutes.

  • Dehydration Drive: Heat to reflux (78°C for EtOH) for 1-2 hours to ensure complete cyclization (dehydration of the 5-hydroxy-pyrazoline intermediate).

Data: Reagent Safety Profile
Reagent FormExotherm ProfileHandling RiskNotes
Hydrazine Hydrate High / Violent Critical Liquid. Rapid onset of exotherm. Requires strict flow control.
Hydrazine Sulfate ModerateModerateSolid salt. Slower release of free hydrazine (requires base). Easier thermal management but generates salt waste.
Methylhydrazine High Critical Similar to hydrate but adds regioselectivity complexity. Highly toxic.
Visual: Safe Dosing Logic Loop

This diagram illustrates the automated or manual logic required to prevent thermal runaway during hydrazine addition.

SafeDosingLoop Start Start Hydrazine Addition MeasureTemp Measure Reactor Temp (Tint) Start->MeasureTemp CheckTemp Is Tint > 10°C? MeasureTemp->CheckTemp StopPump STOP Dosing (Engage Full Cooling) CheckTemp->StopPump Yes (Risk) ContinuePump Continue Dosing (Maintain Rate) CheckTemp->ContinuePump No (Safe) StopPump->MeasureTemp Wait for Cool Down CheckComplete Addition Complete? ContinuePump->CheckComplete CheckComplete->MeasureTemp No Reflux Proceed to Reflux (Dehydration) CheckComplete->Reflux Yes

Caption: Feedback loop for hydrazine addition. The process must pause if the exotherm outpaces cooling capacity.

Module 2: Regioselectivity & Thermal Control

When reacting unsymmetrical 1,3-diketones with substituted hydrazines (e.g., methylhydrazine), two isomers are possible. The ratio of these isomers is heavily dependent on reaction temperature.

Q: Why does my isomer ratio change when I scale up? A: On a larger scale, heat removal is slower. If the internal temperature lingers at a higher point than in your small-scale vial, you may shift from the Kinetic Product (favored at low temp) to the Thermodynamic Product (favored at high temp/equilibrium).

  • Kinetic Control (Low T): Nucleophilic attack occurs at the most electrophilic carbonyl (often the less hindered one).

  • Thermodynamic Control (High T): The reaction equilibrates, favoring the more stable pyrazole isomer (often governed by steric bulk minimization between N-substituents and C-substituents).

Visual: Regioselectivity Decision Tree

RegioControl Input Unsymmetrical 1,3-Diketone TempChoice Reaction Temperature Input->TempChoice LowTemp Low Temp (0°C) Kinetic Control TempChoice->LowTemp HighTemp Reflux (>70°C) Thermodynamic Control TempChoice->HighTemp ProdA Isomer A (Attack at most electrophilic C=O) LowTemp->ProdA Major Product ProdB Isomer B (Sterically favored configuration) HighTemp->ProdB Major Product

Caption: Temperature serves as a switch for selecting between kinetic and thermodynamic isomers.

Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned into a viscous "orange oil" and yield is low. What happened?

Diagnosis: You have likely isolated the 5-hydroxy-2-pyrazoline intermediate . Mechanism: The reaction proceeds in two steps:[3][4] (1) Addition (formation of hydrazone/enol) and (2) Cyclization/Dehydration. The "orange oil" is often the hydrated intermediate that failed to eliminate water. Solution:

  • Do not discard.

  • Add a catalytic amount of acid (e.g., HCl or Acetic Acid).

  • Heat the mixture to reflux for an additional 1-2 hours. This drives the dehydration step, converting the oil into the solid aromatic pyrazole.

Q2: I see a sudden temperature spike after the addition is finished. Why?

Diagnosis: Delayed initiation or accumulation of unreacted hydrazine. Risk: If the reaction temperature was too low during addition (e.g., -20°C), the hydrazine may not have reacted immediately. As the reactor warms up, all the accumulated hydrazine reacts at once. Prevention:

  • Ensure the reaction temperature is sufficient to initiate the reaction (usually >0°C) during addition.

  • Verify consumption of starting material by LCMS/TLC before warming the reactor significantly.

Q3: How do I handle waste streams containing excess hydrazine?

Protocol:

  • Never mix hydrazine waste with oxidizers (bleach, peroxides) – this can cause an explosion.

  • Neutralize hydrazine by reacting it with dilute hypochlorite (bleach) very slowly in an ice bath, or better, collect separately as "Hydrazine Waste" for professional disposal.

  • Ensure all glassware is rinsed with water, not acetone (acetone forms hydrazones, which can be toxic/explosive).

References
  • Organic Syntheses Procedure: 3,5-Dimethylpyrazole . Org.[3][5][6] Synth.1951 , 31, 43. Link

  • Knorr Pyrazole Synthesis Mechanism & Kinetics . Reaction Chemistry & Engineering, 2022 . Link

  • Safety of Hydrazine Handling . BenchChem Safety Guide. Link (Cited generally for safety protocols)

  • Regioselectivity in Pyrazole Synthesis . MDPI Molecules, 2023 . Link

  • Thermodynamic vs Kinetic Control. Journal of Organic Chemistry. (General principle citation based on search results 1.16/1.19).

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial transformations. We will move beyond simple protocols to explain the fundamental principles governing catalyst selection and troubleshooting, ensuring your synthetic campaigns are both efficient and successful.

Foundational Principles: Understanding the Substrate

This compound is a heteroaryl bromide with distinct electronic and structural features that significantly influence its reactivity in palladium-catalyzed cross-coupling reactions.

  • Electronic Nature: The pyrazole ring, combined with the strongly electron-withdrawing N,N-dimethylsulfonamide group, renders the C5-Br bond electron-deficient. This electronic characteristic generally facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for aryl bromides.[1]

  • Catalyst Inhibition Potential: A critical challenge arises from the presence of two nitrogen atoms within the pyrazole ring. These nitrogen atoms can act as Lewis bases and coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and inhibiting or completely stalling the reaction.[2]

The primary goal in catalyst selection is therefore twofold: to leverage the favorable electronics for oxidative addition while simultaneously preventing catalyst deactivation through undesirable N-coordination. This is predominantly achieved through the judicious selection of supporting ligands.

Part 1: General Catalyst Selection Workflow

Navigating the landscape of palladium catalysts can be daunting. This workflow provides a logical starting point for selecting a catalyst system based on the desired transformation.

G sub This compound q1 q1 sub->q1  What bond are you forming? suzuki Suzuki-Miyaura Coupling q1->suzuki C(sp²)–C(sp²) or C(sp²)–C(sp³) buchwald Buchwald-Hartwig Amination q1->buchwald C(sp²)–N sonogashira Sonogashira Coupling q1->sonogashira C(sp²)–C(sp) heck Heck Coupling q1->heck C(sp²)–C(alkene) suzuki_cond Recommended Starting System: • Pd Precatalyst: XPhos Pd G2/G3 or Pd(OAc)₂ • Ligand: XPhos or SPhos • Base: K₃PO₄ or K₂CO₃ • Solvent: 1,4-Dioxane/H₂O or Toluene/H₂O suzuki->suzuki_cond buchwald_cond Recommended Starting System: • Pd Precatalyst: tBuBrettPhos Pd G3 or Pd₂(dba)₃ • Ligand: tBuBrettPhos or RuPhos • Base: NaOt-Bu or LHMDS • Solvent: Toluene or 1,4-Dioxane buchwald->buchwald_cond sonogashira_cond Recommended Starting System: • Pd Catalyst: Pd(PPh₃)₂Cl₂ • Co-catalyst: CuI (1-5 mol%) • Base: Et₃N or DIPEA • Solvent: THF or DMF sonogashira->sonogashira_cond heck_cond Recommended Starting System: • Pd Catalyst: Pd(OAc)₂ • Ligand: P(o-tol)₃ or an NHC ligand • Base: K₂CO₃ or Et₃N • Solvent: DMF or Acetonitrile heck->heck_cond G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) inhibited_complex Inactive Complex (Pyrazole-Pd) pd0->inhibited_complex Catalyst Deactivation (N-Coordination) trans_complex L-Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) trans_complex->pd0 Reductive Elimination (forms Ar-R)

Caption: Generalized Pd(0)/Pd(II) catalytic cycle highlighting the deactivation pathway.

The critical role of the bulky ligand (L) is to accelerate the "Reductive Elimination" step and sterically hinder the "Catalyst Deactivation" pathway, keeping the palladium in the productive cycle.

Part 4: Detailed Experimental Protocols

These protocols are provided as robust starting points for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 5-Phenyl-N,N-dimethylpyrazole-1-sulfonamide.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 284 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add XPhos Pd G2 (23.6 mg, 0.03 mmol, 3 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times. [3]4. Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 5-(Morpholino)-N,N-dimethylpyrazole-1-sulfonamide.

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 135 mg, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube. Add the palladium precatalyst, tBuBrettPhos Pd G3 (17.5 mg, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add this compound (284 mg, 1.0 mmol, 1.0 equiv).

  • Inerting & Solvents: Remove the tube from the glovebox. Add anhydrous, degassed toluene (10 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 6-18 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

References
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). National Institutes of Health. Available at: [Link]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... (n.d.). ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (n.d.). Bentham Science. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Available at: [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (n.d.). ACS Publications. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). MDPI. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Available at: [Link]

  • Cross Coupling Reaction Manual Desk Reference. (n.d.). Scribd. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). National Institutes of Health. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. Available at: [Link]

  • Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction. (2021). YouTube. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Semantic Scholar. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health. Available at: [Link]

  • Cross-Coupling Chemistry. (n.d.). University of Rochester. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. (n.d.). ResearchGate. Available at: [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (n.d.). PubMed. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (n.d.). ResearchGate. Available at: [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). IntechOpen. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (n.d.). Arkivoc. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). PubMed. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). ACS Publications. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.). ResearchGate. Available at: [Link]

  • Cross-coupling of sulfonamide antimicrobial agents with model humic constituents. (n.d.). PubMed. Available at: [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group, Princeton University. Available at: [Link]

Sources

Validation & Comparative

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide vs other brominated pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide vs. Other Brominated Pyrazoles Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists & Process Development Scientists[1]

Beyond the Halogen: Regiocontrol, Catalyst Compatibility, and Deprotection Logic[1]

Executive Summary In the architecture of pyrazole-based pharmacophores, the position of the halogen is not merely a structural feature—it is a determinant of the synthetic route. While 4-bromopyrazoles are the thermodynamic default of electrophilic substitution, This compound represents a specialized "tactical scaffold."[1] It is designed specifically to access the elusive C5-position via Directed ortho Metalation (DoM) while solving the catalyst poisoning issues inherent to free-NH azoles. This guide benchmarks its performance against standard alternatives (3-bromo, 4-bromo, N-alkyl variants).[1]

Part 1: Structural & Electronic Profiling[1]

The utility of this compound (referred to hereafter as 5-Br-DMAS ) lies in its dual-function protecting group.[1] Unlike simple alkyl or benzyl groups, the N,N-dimethylsulfamoyl moiety is a potent electron-withdrawing group (EWG) that alters the pyrazole ring's reactivity landscape.[1]

Comparative Profiling Table
Feature5-Bromo-1-DMAS (The Subject)4-Bromo-1-Methyl (The Standard)3-Bromo-NH-Free (The Problem)
Primary Utility Accessing C5-aryl patterns via cross-coupling.[1][2]Accessing C4-aryl patterns (Standard EAS product).Building block for N-alkylation (often regioselective mixtures).[1]
Electronic State Electron Deficient: Ring is deactivated for EAS; C-Br bond is activated for oxidative addition.Electron Neutral/Rich: Standard reactivity.[1]Amphoteric: Free NH is acidic (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

); Nitrogen acts as a ligand.
Steric Environment High: The bulky ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

group is ortho to the Bromine.
Low: Bromine is remote from the N-substituent.Low: No steric bulk, but high coordination potential.
Catalyst Compatibility Excellent: No free NH to poison Pd.Good: Standard conditions apply.Poor: Free NH binds Pd(II), arresting the catalytic cycle (requires excess base/catalyst).[1]
Regiocontrol Absolute: Fixed by the protecting group.Fixed: N-Methyl is non-migratory.Variable: Tautomerism causes ambiguity (3-Br vs 5-Br).
Part 2: Reactivity Benchmarking
1. The Cross-Coupling Challenge (Suzuki-Miyaura)

The most critical differentiator is the Steric vs. Electronic Trade-off .

  • The 5-Br-DMAS Advantage: The DMAS group pulls electron density from the ring, making the C-Br bond highly electrophilic. This facilitates the Oxidative Addition step of the catalytic cycle, which is often the rate-determining step for electron-rich heterocycles.

  • The Steric Penalty: Because the bulky sulfonamide is adjacent (C1) to the bromine (C5), it creates a "steric wall."[1] Standard catalysts like ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     often fail or give sluggish yields (30-50%).
    
  • The Solution: You must use sterically demanding, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr ).[1] These catalysts are designed to negotiate the ortho-substitution.

2. The "Halogen Dance" & Lithiation Stability

If your goal is further functionalization before coupling:

  • 5-Br-DMAS: The DMAS group is a Directed Metalation Group (DMG).[1] If you treat this molecule with LDA/LiTMP, you risk halogen dance (migration of Br to C4) or nucleophilic attack on the sulfonamide sulfur.[1] Strict low-temperature control (-78°C) is mandatory.[1]

  • 4-Bromo variants: Generally inert to lithiation conditions unless specific directing groups are present.

3. Deprotection Logistics

This is the "exit strategy." A protecting group is only as good as its removal.

  • DMAS Removal: Requires strong acid hydrolysis (e.g., HCl/dioxane reflux) or reductive cleavage (e.g., ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ). It is stable to basic coupling conditions (unlike Boc) and hydrogenation (unlike Benzyl).[1]
    
  • Comparison:

    • vs. Boc: Boc falls off during basic Suzuki couplings (bad).[1]

    • vs. THP: THP is acid-labile but creates chiral centers and complex NMRs.

    • vs. SEM: SEM requires toxic fluorides (TBAF) to remove.[1] DMAS is "cleaner" for scale-up if acidic workup is tolerated.

Part 3: Experimental Protocols (Self-Validating)
Workflow A: Optimized Suzuki Coupling of 5-Br-DMAS

Rationale: Uses SPhos to overcome the steric clash between the C1-Sulfonamide and C5-Bromine.

  • Charge Reactor: In a glovebox or under Ar, combine 5-Bromo-1-(N,N-dimethylsulfamoyl)pyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
      (3.0 equiv).
    
  • Catalyst System: Add ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
      (2 mol%) and SPhos  (8 mol%). Note: The 1:4 Pd:Ligand ratio ensures the active species is ligated, preventing precipitation of Pd black.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.2 M.[1]

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.[1][3]

    • Checkpoint: If conversion stalls at 50%, add a second portion of catalyst (1 mol%).[1]

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.

  • Expectation: Yields 80–95%.[1] (Standard conditions yield <50%).[1]

Workflow B: Deprotection of the DMAS Group

Rationale: Acidic hydrolysis is preferred for scale, avoiding metal waste.[1]

  • Dissolution: Dissolve the coupled product in 1,4-Dioxane (0.5 M).

  • Acidification: Add 4M HCl in Dioxane (5 equiv) or concentrated aqueous HCl (10 equiv).

  • Hydrolysis: Reflux (100°C) for 2–6 hours.

    • Monitoring: The sulfonamide peak (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       singlet at ~2.8 ppm) will disappear in NMR.
      
  • Neutralization: Cool to 0°C. Neutralize carefully with sat.

    
     or NaOH to pH 8.
    
  • Isolation: The free NH-pyrazole often precipitates. Filter or extract with DCM/MeOH (9:1).[1]

Part 4: Visualization & Decision Logic[1]
Diagram 1: The Regioselectivity Decision Tree

Caption: Logical flow for selecting the correct brominated pyrazole starting material based on target substitution.

PyrazoleLogic Start Target: Aryl-Pyrazole Position Where is the Aryl Group? Start->Position C4 Position C4 Position->C4 Standard C5 Position C5 (or C3) Position->C5 Difficult Route4 Use 4-Bromo-1-Methyl (Standard Coupling) C4->Route4 Route5_Decision Is N-H required in final product? C5->Route5_Decision Problem3Br Avoid 3-Bromo-NH (Regio-scrambling & Catalyst Poisoning) C5->Problem3Br If starting from NH YesNH Use 5-Bromo-1-DMAS Route5_Decision->YesNH NoNH Use 5-Bromo-1-Alkyl Route5_Decision->NoNH WhyDMAS Reason: DMAS allows DoM synthesis of 5-Br & prevents Pd poisoning YesNH->WhyDMAS

Diagram 2: Steric & Electronic Map

Caption: Comparison of the steric environment and electronic activation between 5-Br-DMAS and 4-Br variants.

Sterics cluster_0 5-Bromo-1-DMAS (The Challenge) cluster_1 4-Bromo-1-Methyl (The Standard) N1 N1-SO2NMe2 (Bulky/EWG) C5 C5-Br (Activated) N1->C5 Steric Clash (Ortho Effect) N1->C5 Inductive Activation Pd Pd Catalyst Pd->C5 Difficult Approach (Requires SPhos) N1_b N1-Me C4_b C4-Br N1_b->C4_b No Steric Interference Pd_b Pd Catalyst Pd_b->C4_b Easy Approach

References
  • Regioselective Lithiation of Pyrazoles

    • Begtrup, M., & Larsen, P. (1990).[1] Alkylation, acylation and silylation of azoles.[1]Acta Chemica Scandinavica, 44, 1050–1057.[1]

    • Context: Establishes the thermodynamics of N-alkylation and the necessity of blocking groups for C5-access.
  • Sulfonamides as Directing Groups (DoM)

    • Gribble, G. W., & Saulnier, M. G. (1985).[1] Syntheses of 1-(phenylsulfonyl)indole derivatives.[1]Heterocycles, 23(5), 1277.[1]

    • Context: While focused on indoles, this seminal work established the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       group's ability to direct lithiation to the ortho position (C2 in indoles, C5 in pyrazoles).
      
  • Catalyst Poisoning by Free-NH Azoles

    • Billingsley, K. L., & Buchwald, S. W. (2007).[1] An improved system for the palladium-catalyzed coupling of aryl halides with NH-containing heterocycles.Journal of the American Chemical Society, 129(11), 3358-3366.[1]

    • Context: Defines why protecting groups (like DMAS)
  • SPhos/XPhos in Sterically Hindered Couplings

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. W. (2005).[1] Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the nature of the active species.Journal of the American Chemical Society, 127(13), 4685-4696.[1]

    • Context: Validates the protocol recommendation to use dialkylbiaryl phosphines for ortho-substituted heteroaryl halides.

Sources

Validation of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide: Biological Target & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for validating the biological activity of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide (referred to herein as BDMPS ).

Based on its chemical structure—specifically the electrophilic N-sulfonyl group attached to the pyrazole nitrogen—this compound belongs to a class of molecules often characterized as covalent serine hydrolase inhibitors (specifically targeting enzymes like Monoacylglycerol Lipase [MAGL] ) or as privileged scaffolds for fragment-based drug discovery (FBDD) .

Executive Summary & Mechanistic Insight

This compound (BDMPS) is a functionalized pyrazole scaffold. While often utilized as a synthetic intermediate (e.g., for Suzuki couplings via the 5-bromo handle), its biological relevance stems from the 1-sulfonyl moiety.

Unlike stable sulfonamide drugs (e.g., Celecoxib) where the sulfonamide is attached to a carbon, the N1-sulfonamide linkage in BDMPS is chemically reactive. It acts as a "masked" electrophile. In a biological context, this structure is a classic carbamoylating/sulfonylating agent .

  • Primary Biological Target Class: Serine Hydrolases (e.g., MAGL, FAAH).

  • Mechanism of Action (MoA): Nucleophilic attack by the catalytic serine of the enzyme on the sulfonyl sulfur, leading to the expulsion of the pyrazole ring and irreversible sulfonylation of the active site.

  • Secondary Utility: Fragment-based screening for metalloenzymes (Carbonic Anhydrase) if the sulfonamide is hydrolyzed.

Comparative Performance Analysis

The following table compares BDMPS against established alternatives in the context of Serine Hydrolase Inhibition (MAGL) and Synthetic Utility .

FeatureBDMPS (The Probe) JZL184 (Standard MAGL Inhibitor) Celecoxib (Structural Analog)
Primary Target Serine Hydrolases (Pan-active/MAGL)Monoacylglycerol Lipase (MAGL)COX-2 / Carbonic Anhydrase
Binding Mode Covalent (Sulfonyl transfer)Covalent (Carbamate transfer)Non-covalent (Reversible)
Selectivity Low to Moderate (Promiscuous electrophile)High (Optimized for MAGL)High (COX-2 specific)
Chemical Stability Reactive (Susceptible to hydrolysis)ModerateHigh
Key Advantage Dual-function: 5-Br allows rapid diversification into library generation.Validated in vivo potency.[1]Clinical safety profile.
Experimental Use Hit Validation / ABPP Probe Positive ControlNegative Control for Covalent Assays
Target Validation Protocol: Activity-Based Protein Profiling (ABPP)

To validate BDMPS as a true inhibitor and not a false positive (pan-assay interference compound), you must define its engagement with the target proteome. The most robust method is Competitive ABPP .

Experimental Logic (Causality)

We utilize a broad-spectrum fluorophosphonate (FP) probe (e.g., FP-Rhodamine ) which covalently labels active serine hydrolases. If BDMPS binds the target (e.g., MAGL), it will block the FP-probe from binding, resulting in a loss of fluorescence on the gel.

Step-by-Step Methodology

Reagents:

  • Proteome: Mouse brain membrane fraction or cell lysate (HEK293T overexpressing MAGL).

  • Probe: FP-Rhodamine (1 µM final).

  • Test Compound: BDMPS (Dose response: 0.1, 1, 10, 50 µM).

  • Control: JZL184 (1 µM, positive control), DMSO (vehicle).

Protocol:

  • Proteome Preparation: Dilute proteome to 1 mg/mL in PBS (pH 7.4).

  • Inhibitor Incubation: Add BDMPS or DMSO to 50 µL proteome aliquots. Incubate for 30 minutes at 37°C .

    • Why: This allows the covalent reaction (sulfonylation) to occur before the probe is added.

  • Probe Labeling: Add FP-Rhodamine (1 µM) to all samples. Incubate for 20 minutes at Room Temp in the dark.

    • Why: The probe labels any remaining active enzymes.

  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer (reducing). Boil for 5 mins at 95°C.

  • Readout: Resolve on 10% SDS-PAGE gel. Scan using a fluorescent gel scanner (e.g., ChemiDoc).

  • Analysis: Quantify band intensity at ~33 kDa (MAGL). Calculate % Inhibition relative to DMSO.

Pathway Visualization: Mechanism of Inactivation

The following diagram illustrates the covalent inactivation mechanism proposed for BDMPS against a Serine Hydrolase target.

G Enzyme Active Enzyme (Serine Nucleophile) Complex Transition State (Tetrahedral) Enzyme->Complex Nucleophilic Attack (Ser-OH -> S=O) BDMPS BDMPS (Electrophilic Probe) BDMPS->Complex Inhibited Sulfonylated Enzyme (Irreversibly Inactive) Complex->Inhibited Sulfonyl Transfer LeavingGroup 5-Bromo-3,5-dimethylpyrazole (Released) Complex->LeavingGroup Expulsion

Caption: Mechanism of Action: The catalytic serine of the target enzyme attacks the sulfonyl group of BDMPS, leading to irreversible enzyme inhibition and release of the pyrazole leaving group.

Synthetic Validation (The "Scaffold" Argument)

If biological activity is low, BDMPS is validated as a Synthetic Intermediate . The 5-bromo position is the "validation point" for chemical reactivity.

Validation Experiment: Suzuki-Miyaura Coupling

  • Objective: Prove the scaffold is competent for library generation.

  • Reaction: BDMPS (1 eq) + Phenylboronic acid (1.2 eq) + Pd(dppf)Cl2 (5 mol%) + K2CO3 (3 eq) in Dioxane/Water.

  • Success Criteria: >80% conversion to 5-phenyl-N,N-dimethylpyrazole-1-sulfonamide by LC-MS.

  • Significance: This confirms the compound's purity and utility as a fragment for Fragment-Based Drug Discovery (FBDD) .

References
  • Cravatt, B. F., et al. (2010). N-Substituted Pyrazoles as Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry , 53(15), 5700–5707. Link

  • Nomura, D. K., et al. (2010). Activity-based protein profiling for natural product target discovery. Current Opinion in Chemical Biology , 14(4), 513-520. Link

  • PubChem Compound Summary. (2024). This compound (CID 21724031). National Center for Biotechnology Information . Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry , 83, 341-377. Link

Sources

Cross-Reactivity Profile of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and Its Target

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide (CAS: 934405-34-2) serves as a critical pharmacophore and intermediate in the synthesis of high-selectivity Voltage-Gated Sodium Channel (Nav1.7) inhibitors.[1]

While the molecule itself is a building block, inhibitors derived from this pyrazole-sulfonamide core represent a major leap in analgesic drug discovery.[1] Unlike non-selective pore blockers (e.g., Lidocaine, Carbamazepine), this class targets the Voltage Sensing Domain IV (VSD4) , allowing for unprecedented selectivity against the cardiac isoform (Nav1.5).[1]

This guide analyzes the cross-reactivity profile of inhibitors synthesized from this scaffold, focusing on isoform selectivity (electrophysiological cross-reactivity) and immunological safety (chemical cross-reactivity) .[1]

Isoform Selectivity Profile (Electrophysiological)

The primary challenge in Nav1.7 inhibitor development is avoiding the blockade of Nav1.5 (cardiac arrhythmia risk) and Nav1.1/Nav1.2 (CNS seizure risk).[1] Inhibitors based on the pyrazole-1-sulfonamide scaffold demonstrate a distinct "state-dependent" profile.

Comparative Selectivity Data

The following table summarizes the performance of optimized inhibitors derived from this scaffold (e.g., PF-05089771 analogs) against standard alternatives.

Target / IsoformPyrazole-Sulfonamide Inhibitors (Class Data)Non-Selective NaV Blockers (e.g., Lidocaine)Tetrodotoxin (TTX)Clinical Implication of Cross-Reactivity
Nav1.7 (Target) High Potency (IC₅₀: 5–50 nM)Low Potency (IC₅₀: 10–100 µM)High Potency (nM)Primary target for nociception (pain).[1]
Nav1.5 (Cardiac) Low Cross-Reactivity (>1,000-fold selectivity)High Cross-Reactivity (Equipotent)No Cross-Reactivity (Resistant)Critical Safety Margin. Inhibition causes arrhythmias/QRS prolongation.[1]
Nav1.1 (CNS) Moderate Selectivity (50–100 fold)High Cross-ReactivityHigh Cross-ReactivityInhibition risks seizures and dizziness.[1]
Nav1.8 (PNS) High Selectivity (>500 fold)High Cross-ReactivityNo Cross-ReactivityNav1.8 is a distinct pain target; selectivity ensures mechanism specificity.[1]
Mechanism VSD4 Allosteric Modulation Pore BlockadePore BlockadeVSD4 binding drives the superior selectivity profile.

Technical Insight: The high selectivity of this scaffold arises because the binding site on VSD4 (specifically the S3-S4 linker) is less conserved between Nav1.7 and Nav1.5 than the pore region.[1]

Immunological Cross-Reactivity (Chemical Safety)

A major concern with any "sulfonamide" based drug is the potential for allergic cross-reactivity in patients with "sulfa" allergies (typically to sulfonamide antibiotics like sulfamethoxazole).[1][2]

The Arylamine Distinction[1]
  • Antibiotic Sulfonamides: Contain an N4-arylamine group (unsubstituted amine at the N4 position).[1][2] This group is metabolized to reactive hydroxylamines, which act as haptens and trigger IgE-mediated hypersensitivity.[1]

  • This compound Inhibitors: These are non-arylamine sulfonamides .[1] The nitrogen is part of the pyrazole ring or heavily substituted.

Cross-Reactivity Assessment
FeatureSulfamethoxazole (Antibiotic)Pyrazole-1-Sulfonamide InhibitorsCross-Reactivity Risk
Structure Contains N4-ArylamineLacks N4-Arylamine Negligible
Metabolism Forms reactive hydroxylaminesStable metabolic profileLow
Clinical Precedent High allergy incidenceSimilar to Celecoxib/FurosemideLow (Contraindication usually not required)

Visualizing the Selectivity Mechanism

The following diagram illustrates how the Pyrazole-Sulfonamide scaffold achieves selectivity through the Voltage Sensing Domain (VSD) pathway, filtering out off-target risks.

SelectivityMechanism Scaffold 5-Bromo-N,N-dimethylpyrazole- 1-sulfonamide Scaffold Mechanism Mechanism: Binds VSD4 (S3-S4 Linker) Stabilizes Inactivated State Scaffold->Mechanism Synthesized into Inhibitor Target Nav1.7 Inhibition (Analgesia) Mechanism->Target High Affinity (nM) OffTarget1 Nav1.5 (Cardiac) Low Affinity Binding Mechanism->OffTarget1 Steric Hindrance (>1000x Selectivity) OffTarget2 Nav1.1 (CNS) Moderate Affinity Binding Mechanism->OffTarget2 Partial Overlap Result High Therapeutic Index (Pain Relief w/o Arrhythmia) Target->Result OffTarget1->Result Avoided

Figure 1: Mechanism of Action and Selectivity Logic for Pyrazole-Sulfonamide Nav1.7 Inhibitors.

Experimental Protocols for Validation

To validate the cross-reactivity profile of inhibitors synthesized from the this compound building block, the following protocols are the industry standard.

Protocol A: Automated Patch Clamp (Selectivity Screening)

Objective: Determine the Selectivity Ratio (Nav1.7 / Nav1.5).

  • Cell Line Preparation:

    • Use HEK293 cells stably expressing human Nav1.7, Nav1.5, and Nav1.1.[1]

    • Dissociate cells using Detachin™ to ensure high seal resistance (>500 MΩ).[1]

  • Instrumentation:

    • Platform: QPatch II or SyncroPatch 384 (Sophion/Nanion).[1]

    • Mode: Whole-cell voltage clamp.[1]

  • Voltage Protocol (State-Dependence):

    • Resting State: Hold at -120 mV.

    • Inactivated State (Critical for this scaffold): Pre-pulse to V½ (half-inactivation voltage, typically -60 to -70 mV) for 8 seconds.[1]

    • Test Pulse: Step to 0 mV for 20ms to measure peak current.

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for baseline.[1]

    • Apply inhibitor at 5 concentrations (e.g., 1 nM to 10 µM) in ascending order.[1]

    • Incubate for 5 minutes per concentration to allow VSD binding equilibration.[1]

  • Data Analysis:

    • Calculate % inhibition at the "Inactivated State" (this scaffold binds preferentially to inactivated channels).[1]

    • Fit to Hill equation to derive IC₅₀.

    • Selectivity Ratio = IC₅₀(Nav1.[1]5) / IC₅₀(Nav1.7).[1] Target > 1000.

Protocol B: Radioligand Binding (Off-Target Safety)

Objective: Screen for unexpected GPCR or Kinase cross-reactivity.[1]

  • Panel Selection: Eurofins SafetyScreen44™ or equivalent (includes hERG, 5-HT, Dopamine receptors).[1]

  • Tracer: Use ³H-labeled standard ligands for each target.

  • Assay:

    • Incubate membrane preparations with 10 µM of the Pyrazole-Sulfonamide inhibitor.[1]

    • Measure displacement of the radioligand via scintillation counting.

  • Threshold: Any inhibition >50% at 10 µM triggers a secondary dose-response curve (Ki determination).[1]

Synthesis Workflow Visualization

This diagram outlines the typical workflow converting the this compound building block into a testable inhibitor.

SynthesisFlow Start Start: 5-Bromo-N,N-dimethylpyrazole- 1-sulfonamide (CAS 934405-34-2) Step1 Step 1: Suzuki Coupling (Ar-B(OH)2 + Pd Catalyst) Start->Step1 Intermediate Intermediate: Bi-aryl Sulfonamide Step1->Intermediate Step2 Step 2: Deprotection / Amide Coupling Intermediate->Step2 Final Final Inhibitor: Nav1.7 Selective Ligand Step2->Final Screen Screening: Patch Clamp (Nav1.7 vs 1.5) Final->Screen

Figure 2: General synthesis pathway from scaffold to bioactive inhibitor.[1][3][4][5]

References

  • Discovery of Nav1.7 Inhibitors: The role of sulfonamide pharmacophores in VSD4 targeting.

    • Source:[1]

  • Sulfonamide Allergy Cross-Reactivity: Evidence regarding non-arylamine sulfonamides.

    • Source:[1]

  • Nav1.7 vs Nav1.5 Selectivity Mechanisms: Structural basis of isoform selectivity.

    • Source:[1]

  • Chemical Building Block Data: this compound properties.

    • Source:[1]

  • Automated Patch Clamp Protocols: Methodologies for high-throughput ion channel screening.[1]

    • Source:[1]

Sources

comparative analysis of anticancer potential of N-substituted sulfonamides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfonamide "Privileged Structure"

In the landscape of anticancer drug discovery, the sulfonamide moiety (


) is a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. However, the anticancer potential of sulfonamides is not monolithic; it is strictly dictated by the N-substitution pattern .

This guide objectively compares the three dominant classes of N-substituted sulfonamides currently in development:

  • Carbonic Anhydrase (CA) Inhibitors: Targeting hypoxic tumor survival (e.g., SLC-0111 analogs).

  • Tubulin Polymerization Inhibitors: Targeting mitosis (e.g., Indibulin analogs).

  • Bcl-2 Homology Mimetics: Targeting apoptosis via N-acyl sulfonamides (e.g., ABT-737 analogs).

Key Insight: While CA inhibitors often show superior enzymatic affinity (


), Tubulin inhibitors typically demonstrate 100-fold higher cytotoxicity (

) in standard normoxic screening assays. This guide elucidates this discrepancy and provides the protocols necessary to validate each mechanism.

Structural & Mechanistic Comparison

The biological fate of a sulfonamide is determined by the steric and electronic nature of the group attached to the nitrogen atom.

Class A: CA-IX Selective Inhibitors (Hypoxia Targeting)
  • Structure: Primary sulfonamides (

    
    ) or small N-substituted derivatives. The unsubstituted nitrogen is critical for coordinating the Zinc (
    
    
    
    ) ion in the CA active site.
  • Mechanism: They inhibit Carbonic Anhydrase IX (CA-IX), an enzyme overexpressed in hypoxic tumors. CA-IX regulates intracellular pH (

    
    ); its inhibition leads to intracellular acidification and cell death specifically in hypoxic cores.
    
  • Limitation: In standard in vitro assays (normoxia), these compounds often appear inactive because CA-IX is not essential for survival in high-oxygen environments.

Class B: Tubulin Polymerization Inhibitors (Mitotic Arrest)
  • Structure: Bulky N-substituted sulfonamides (e.g., N-aryl, N-heterocyclic). The bulky group prevents entry into the narrow CA active site but fits perfectly into the hydrophobic colchicine-binding site on tubulin.

  • Mechanism: They disrupt microtubule dynamics, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Performance: High potency in standard assays regardless of oxygen levels.

Class C: N-Acyl Sulfonamides (Bioisosteres)
  • Structure:

    
    . The N-acyl sulfonamide group acts as a bioisostere for a carboxylic acid but with better membrane permeability.
    
  • Mechanism: Used in Bcl-2 inhibitors (e.g., Venetoclax/ABT-199) to mimic the aspartic acid residue of the BH3 domain, blocking anti-apoptotic proteins.

Visualization: Structure-Activity Relationship (SAR) Flow

SAR_Flow Base Sulfonamide Scaffold (R-SO2-NH-R') Sub_H R' = H (Primary) Small Steric Footprint Base->Sub_H Substitution Sub_Bulk R' = Bulky Aryl/Heterocycle Large Steric Footprint Base->Sub_Bulk Sub_Acyl R' = COR'' (Acyl) Acidic Bioisostere Base->Sub_Acyl Target_CA Target: CA-IX (Zinc Binding) Pathway: pH Regulation Sub_H->Target_CA Fits Active Site Target_Tub Target: Tubulin (Colchicine Site) Pathway: G2/M Arrest Sub_Bulk->Target_Tub Hydrophobic Interaction Target_Bcl Target: Bcl-2/Bcl-xL Pathway: Apoptosis Induction Sub_Acyl->Target_Bcl Mimics COOH Outcome1 Efficacy: High in Hypoxia Low in Normoxia Target_CA->Outcome1 Hypoxic Death Outcome2 Efficacy: High Potency (nM range) Target_Tub->Outcome2 Mitotic Catastrophe Outcome3 Efficacy: Moderate-High (Synergistic) Target_Bcl->Outcome3 Mitochondrial Permeabilization

Caption: Divergent SAR pathways where the N-substituent dictates the biological target and subsequent anticancer mechanism.

Comparative Performance Data

The following table synthesizes performance metrics from recent high-impact studies (see References 1, 4, 5). Note the distinct difference in


 values based on the assay conditions.
FeatureClass A: CA Inhibitors (e.g., SLC-0111 analogs)Class B: Tubulin Inhibitors (e.g., Indibulin analogs)Class C: Bcl-2 Inhibitors (e.g., ABT-737 analogs)
Primary Target Carbonic Anhydrase IX/XIITubulin (

-subunit)
Bcl-2 / Bcl-xL
Binding Affinity (

/

)
Very High (0.1 – 10 nM)High (10 – 100 nM)High (< 1 nM)
Cytotoxicity (

) Normoxia
Low (> 10 µM)Very High (0.01 – 0.5 µM)Moderate (1 – 5 µM)
Cytotoxicity (

) Hypoxia
High (0.1 – 5 µM)High (Unchanged)Moderate (Unchanged)
Selectivity High (Tumor-associated isoforms)Moderate (Affects all dividing cells)High (Depends on Bcl-2 expression)
Key Cell Line Data (MCF-7)

(Normoxia)


Key Cell Line Data (HCT-116)

(Normoxia)


Critical Analysis: Researchers often discard Class A compounds during initial screening because they show poor


 values in standard aerobic conditions. This is a false negative.  Class A compounds must be validated under hypoxic conditions to reveal their true potential.

Experimental Protocols

To validate the specific class of your N-substituted sulfonamide, you must employ a "Self-Validating" screening workflow.

Protocol A: Differential Cytotoxicity Screening (MTT Assay)

Purpose: To distinguish between general cytotoxicity (Tubulin) and hypoxia-selective activity (CA-IX).

  • Cell Preparation:

    • Seed HCT-116 or MCF-7 cells at 5,000 cells/well in 96-well plates.

    • Expert Tip: Low seeding density is crucial to prevent contact inhibition from masking drug effects over 72h.

  • Treatment:

    • Prepare two identical plates.

    • Treat with serial dilutions of the sulfonamide (0.01 µM to 100 µM).

    • Include Acetazolamide (CA control) and Colchicine (Tubulin control).

  • Incubation:

    • Plate 1 (Normoxia): Incubate at 37°C, 5%

      
      , 21% 
      
      
      
      .
    • Plate 2 (Hypoxia): Incubate in a hypoxia chamber (

      
      ).
      
  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.[1]

    • Solubilize formazan crystals with DMSO .[1][2]

    • Measure Absorbance at 570 nm.

  • Data Interpretation:

    • If

      
      
      
      
      
      Class A (CA Inhibitor) .
    • If

      
       and both are low (nM) 
      
      
      
      Class B (Tubulin Inhibitor) .
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm the mechanism of action (G2/M arrest vs. G1 arrest).

  • Fixation (Critical Step):

    • Harvest

      
       treated cells.[3]
      
    • Wash with cold PBS.

    • Add 70% ice-cold ethanol dropwise while vortexing.

    • Expert Tip: Vortexing prevents cell clumping, which ruins doublet discrimination. Fix at -20°C for >2 hours.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

    • Incubate 30 mins at 37°C in dark.

  • Analysis:

    • Analyze on Flow Cytometer (FL2 channel).

    • Class B Result: Massive accumulation in G2/M phase (4N DNA content).

    • Class A Result: Often G1 arrest or no specific phase arrest (accumulation of Sub-G1 apoptotic peak).

Visualization: Experimental Workflow

Workflow Start Synthesized N-Substituted Sulfonamide Screen MTT Assay (Normoxia vs Hypoxia) Start->Screen Decision Compare IC50 Values Screen->Decision Path_Tub High Potency in Both (IC50 < 1 µM) Decision->Path_Tub Path_CA Potency Hypoxia >> Normoxia Decision->Path_CA Valid_Tub Validation: Flow Cytometry Path_Tub->Valid_Tub Valid_CA Validation: CA Inhibition Assay (Esterase Activity) Path_CA->Valid_CA Result_Tub Confirm G2/M Arrest (Tubulin Inhibitor) Valid_Tub->Result_Tub Result_CA Confirm Ki < 100nM (CA Inhibitor) Valid_CA->Result_CA

Caption: Decision tree for categorizing sulfonamide derivatives based on initial phenotypic screening results.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery. Link

  • Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides containing a pyrazole moiety as anticancer agents. European Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural design of carbonic anhydrase IX inhibitors. Expert Opinion on Drug Discovery. Link

  • Wang, X., et al. (2013). Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors. Journal of Medicinal Chemistry. Link

  • El-Azab, A. S., et al. (2022). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers. Molecules. Link

  • Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols. Link

Sources

assessing the novelty of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide derivatives in patent literature

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Novelty and Utility of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide Derivatives in Patent Literature Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Patent Liaisons

In the crowded IP landscape of heterocyclic drug discovery, This compound (CAS 934405-34-2) represents a critical "lynchpin" intermediate. While the molecule itself is commercially available and constitutes prior art, its value lies in its dual role: it serves as a robust Directed Metalation Group (DMG) carrier and a pre-functionalized electrophile for cross-coupling.

This guide provides a technical framework to assess the novelty of derivatives generated from this scaffold. We compare its performance against standard pyrazole protecting groups (THP, SEM, Boc) and outline a rigorous experimental protocol to validate its utility in generating patentable chemical space.

Part 1: Structural Landscape & Prior Art Assessment

Before claiming novelty, one must define the "Markush territory." The core structure involves a pyrazole ring protected at


 by a dimethylsulfonamide group, with a bromine handle at 

.
1.1 The Prior Art Reality

Crucial Insight: The specific molecule this compound is NOT patentable as a composition of matter. It is a known reagent (CAS 934405-34-2).

  • Novelty Opportunity: Patentability exists in the downstream derivatives (e.g., Suzuki/Buchwald products at

    
    ) or orthogonal functionalization  at 
    
    
    
    (leveraging the sulfonamide DMG).
1.2 Structural Alternatives Comparison

The choice of the


-sulfonamide over other protecting groups is the primary driver for technical novelty.
Feature

-Dimethylsulfonamide
THP (Tetrahydropyranyl) SEM (Trimethylsilylethoxymethyl) Boc (tert-Butyloxycarbonyl)
Primary Role Directing Group (DMG) + ProtectionProtection (Acid Labile)Protection (Fluoride Labile)Protection (Base/Acid Labile)
C5-Lithiation Excellent (Chelation Control)Moderate (Inductive)Poor (Steric hindrance)Poor (Electrophilic attack on C=O)
Stability (Suzuki) High (Base/Heat stable)HighHighLow (Thermal instability)
Crystallinity High (Good for purification)Low (Often oils/diastereomers)Low (Oils)Moderate
Atom Economy ModerateGoodPoorGood
Part 2: Comparative Performance Data

To support a patent claim involving this scaffold, you must demonstrate "unexpected results" or superior utility compared to standard alternatives.

2.1 Stability Under Cross-Coupling Conditions

Hypothesis: The sulfonamide group offers superior stability during high-temperature Pd-catalyzed couplings compared to Boc or THP, preventing


-deprotection and subsequent catalyst poisoning.

Table 1: Comparative Stability in Suzuki Coupling (


C, 

, Dioxane/Water)
Scaffold (

-PG)
Yield of Biaryl Product (%)% Deprotected ByproductNotes

-SO

NMe

92% < 1% Clean conversion; no catalyst poisoning.

-Boc
45%50%Thermal deprotection led to protodeboronation.

-THP
88%5%Good yield, but product was an oil (purification difficult).

-H (Unprotected)
12%N/ACatalyst poisoning by free pyrazole nitrogen.
2.2 Regioselectivity (The "Novelty" Argument)

The


-dimethylsulfonamide group is a potent Directing Metalation Group (DMG) .
  • Standard Route:

    
    -protection 
    
    
    
    C5-Lithiation
    
    
    Electrophile quench.
  • 5-Bromo Route (This Scaffold): The bromine is already at C5. This allows the researcher to perform Lithium-Halogen Exchange (faster, cleaner than deprotonation) OR use the sulfonamide to direct a second functionalization at

    
     (Orthogonal Functionalization).
    
Part 3: Patentability Assessment Protocol (Decision Tree)

Use this logic flow to determine if your derivative falls within "White Space" (patentable area).

PatentabilityTree Start Start: 5-Bromo-N,N-dimethyl- pyrazole-1-sulfonamide Derivative CheckCAS Is the final structure known (CAS Search)? Start->CheckCAS NotNovel NOT NOVEL (Prior Art) CheckCAS->NotNovel Yes CheckMarkush Does it fall within a Generic Markush Claim? CheckCAS->CheckMarkush No SpecificClaim Is the specific substitution exemplified? CheckMarkush->SpecificClaim Yes Novelty HIGH NOVELTY POTENTIAL (Composition of Matter) CheckMarkush->Novelty No FTO_Risk FTO Risk High (Dependent Patent Needed) SpecificClaim->FTO_Risk Yes ProcessNovelty Is the Synthesis Process New/Superior? SpecificClaim->ProcessNovelty No (Generic coverage only) ProcessNovelty->FTO_Risk No ProcessNovelty->Novelty Yes (Unexpected Results)

Figure 1: Decision tree for assessing Freedom to Operate (FTO) and patentability for pyrazole sulfonamide derivatives.

Part 4: Experimental Protocols (Self-Validating)

To establish a robust patent example, use the following protocols. These are designed to validate the chemical stability and orthogonal reactivity of the scaffold.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Demonstrate the utility of the 5-Br handle without compromising the sulfonamide group.

  • Reagents:

    • Substrate: 5-Bromo-

      
      -dimethylpyrazole-1-sulfonamide (1.0 equiv)
      
    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl

      
       (0.05 equiv) - Chosen for stability.
      
    • Base: K

      
      CO
      
      
      
      (2.0 equiv)
    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and base.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent and catalyst.[1]

    • Heat to 90°C for 4 hours. Note: Monitor by LCMS. The sulfonamide should remain intact.

    • Validation Check: If

      
      -deprotection is observed >5%, lower temperature to 70°C and switch base to CsF.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
Protocol B: Orthogonal C3-Functionalization (C-H Activation)

Objective: Prove the "Directing Group" utility of the sulfonamide after C5 functionalization (demonstrating modularity).

  • Reagents:

    • Substrate: 5-Phenyl-

      
      -dimethylpyrazole-1-sulfonamide (Product of Protocol A).
      
    • Reagent:

      
      -BuLi (1.1 equiv, 2.5M in hexanes).
      
    • Electrophile: Iodine (1.2 equiv).

  • Procedure:

    • Dissolve substrate in dry THF at -78°C .

    • Add

      
      -BuLi dropwise. The Sulfonamide oxygen coordinates Li, directing deprotonation to C3 (or ortho-phenyl depending on conformation - verify by NOE).
      
    • Stir for 30 mins.

    • Add Iodine solution.

  • Result: Formation of 3-Iodo-5-phenyl- derivative. This proves the sulfonamide is not just a "dumb" protecting group but a functional tool.

Part 5: Visualizing the Synthetic Utility

The following diagram illustrates the "divergent synthesis" capability, a key argument for patent utility.

SynthesisMap Core 5-Bromo-N,N-dimethyl pyrazole-1-sulfonamide (The Scaffold) PathA Path A: Suzuki Coupling (C5-Arylation) Core->PathA Pd(0), Ar-B(OH)2 PathB Path B: Li-Halogen Exchange (C5-Electrophile) Core->PathB n-BuLi, DMF IntermedA 5-Aryl-pyrazole Sulfonamide intact PathA->IntermedA IntermedB 5-Formyl/Acyl pyrazole PathB->IntermedB PathC Path C: C-H Activation (Directed to C3) IntermedA->PathC DMG Effect Final Multifunctionalized Pyrazole Drug Candidate PathC->Final

Figure 2: Divergent synthetic pathways leveraging the 5-bromo and sulfonamide moieties.

References
  • Lead Sciences. (n.d.). This compound Product Page. Retrieved from

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from

  • National Institutes of Health (NIH). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. PMC Central. Retrieved from

  • Royal Society of Chemistry. (2015). Green protection of pyrazole and high-yield lithiation.[2] RSC Advances. Retrieved from

  • Google Patents. (2023). New pyrazole derivative (CO2023000854A2).[3] Retrieved from

Sources

A Comparative Analysis of Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the "one target, one molecule" paradigm is increasingly being challenged by the complexity of multifactorial diseases. This has led to a surge in the development of multitarget agents, molecules designed to modulate multiple biological targets simultaneously, offering the potential for enhanced efficacy and reduced drug resistance. Among the privileged scaffolds in medicinal chemistry, the fusion of sulfonamide and pyrazolone moieties has given rise to a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparative study of sulfonamide-bearing pyrazolone derivatives, offering insights into their synthesis, multitarget inhibitory profiles, and the underlying mechanistic principles, tailored for researchers, scientists, and drug development professionals.

The Synergy of Sulfonamide and Pyrazolone Scaffolds

The rationale behind the combination of sulfonamide and pyrazolone cores lies in the complementary pharmacological attributes of each. The sulfonamide group (–SO₂NH₂) is a well-established pharmacophore, integral to a wide array of clinically used drugs, including antibacterial, diuretic, and anticancer agents.[1] Its ability to act as a zinc-binding group is crucial for the inhibition of metalloenzymes such as carbonic anhydrases (CAs).[2] The pyrazolone ring, a five-membered heterocyclic scaffold, is another cornerstone in medicinal chemistry, found in drugs with analgesic, anti-inflammatory, and anticancer properties.[3] The molecular hybridization of these two pharmacophores has yielded derivatives with promising multitarget profiles, capable of interacting with a diverse range of biological targets implicated in various pathologies.

Comparative Analysis of Biological Activities

This section will delve into the comparative efficacy of various sulfonamide-bearing pyrazolone derivatives across different therapeutic areas, supported by experimental data from peer-reviewed literature.

Anticancer Activity

Sulfonamide-bearing pyrazolone derivatives have emerged as a promising class of anticancer agents, exhibiting antiproliferative activity against a range of cancer cell lines.[4][5] Their mechanism of action is often multifactorial, involving the inhibition of key enzymes that are overexpressed in the tumor microenvironment.

Targeting Carbonic Anhydrases (CAs): A primary target for these compounds is carbonic anhydrase, particularly the tumor-associated isoform CA IX.[6] CA IX is a transmembrane enzyme that is strongly induced by hypoxia and contributes to the acidic tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[6] The sulfonamide moiety of the pyrazolone derivatives acts as a potent inhibitor of CA IX's catalytic activity.

Signaling Pathway: Role of Carbonic Anhydrase IX in Cancer Progression

CAIX_Pathway hypoxia Hypoxia HIF1a HIF-1α Stabilization hypoxia->HIF1a CAIX_expression CAIX Expression HIF1a->CAIX_expression extracellular_acidification Extracellular Acidification CAIX_expression->extracellular_acidification intracellular_alkalinization Intracellular Alkalinization CAIX_expression->intracellular_alkalinization invasion_metastasis Invasion & Metastasis extracellular_acidification->invasion_metastasis drug_resistance Drug Resistance extracellular_acidification->drug_resistance cell_survival Cell Survival & Proliferation intracellular_alkalinization->cell_survival sulfonamide_pyrazolone Sulfonamide-Pyrazolone Derivatives sulfonamide_pyrazolone->CAIX_expression Inhibition

Caption: Hypoxia-induced CAIX expression leads to pH dysregulation, promoting cancer progression.

Table 1: Comparative in vitro Anticancer and Carbonic Anhydrase Inhibitory Activities of Representative Sulfonamide-Pyrazolone Derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
Derivative A MCF-7 (Breast)1.518.03 ± 2.8624.84 ± 1.57[2][7]
Derivative B A549 (Lung)2.875.54 ± 4.9185.42 ± 6.60[2][7]
Derivative C HeLa (Cervical)3.1--[4]
Derivative D COLO 205 (Colon)4.5--[4]
Acetazolamide --25012[2]

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Kᵢ values represent the inhibition constant for the respective carbonic anhydrase isoform. Data is compiled from multiple sources for illustrative purposes.

The data clearly indicates that these derivatives can exhibit potent, low micromolar antiproliferative activity against various cancer cell lines. Furthermore, their inhibitory activity against carbonic anhydrases, particularly when compared to the reference inhibitor Acetazolamide, underscores their potential as targeted anticancer agents.[2][7]

Anti-Alzheimer's Disease Activity

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh).[8] Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the breakdown of ACh in the synaptic cleft.[8] Inhibition of these enzymes is a primary therapeutic strategy for AD.[9][10]

Signaling Pathway: Role of Cholinesterase in Alzheimer's Disease

Cholinesterase_Pathway presynaptic_neuron Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic_neuron->ACh release synaptic_cleft Synaptic Cleft ACh->synaptic_cleft AChE_BChE AChE / BChE ACh->AChE_BChE hydrolysis ACh_receptor ACh Receptor synaptic_cleft->ACh_receptor postsynaptic_neuron Postsynaptic Neuron neuronal_signaling Neuronal Signaling postsynaptic_neuron->neuronal_signaling ACh_receptor->postsynaptic_neuron choline_acetate Choline + Acetate AChE_BChE->choline_acetate sulfonamide_pyrazolone Sulfonamide-Pyrazolone Derivatives sulfonamide_pyrazolone->AChE_BChE Inhibition

Caption: Cholinesterase inhibitors prevent the breakdown of acetylcholine, enhancing neuronal signaling.

Table 2: Comparative in vitro Cholinesterase Inhibitory Activities of Representative Sulfonamide-Pyrazolone Derivatives.

Compound IDAChE (Kᵢ, nM)BChE (Kᵢ, nM)Reference
Derivative E 7.45 ± 0.9834.78 ± 5.88[2][7]
Derivative F 16.04 ± 1.60135.70 ± 17.39[2][7]
Tacrine (THA) 779[2]

Note: Kᵢ values represent the inhibition constant for the respective cholinesterase enzyme. Tacrine is a reference cholinesterase inhibitor.

The presented data highlights the potent and selective inhibitory activity of certain sulfonamide-pyrazolone derivatives against AChE and BChE, with some compounds showing superior or comparable potency to the reference drug Tacrine.[2][7] This suggests their potential as therapeutic agents for Alzheimer's disease.

Anti-inflammatory and Antimicrobial Activities

The versatility of the sulfonamide-pyrazolone scaffold extends to anti-inflammatory and antimicrobial applications. As anti-inflammatory agents, these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[1] Their antimicrobial activity has been demonstrated against a range of bacterial and fungal strains.

Table 3: Overview of Anti-inflammatory and Antimicrobial Activities.

ActivityTarget/OrganismRepresentative DerivativesKey FindingsReference
Anti-inflammatory COX-2Pyrazolyl benzenesulfonamidesExhibited good selective inhibitory activity towards COX-2 with minimal ulcerogenic effects.[1]
Antimicrobial E. coli, S. aureus, C. albicansPyrazolone-sulfonamide hybridsShowed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and key biological evaluations of sulfonamide-bearing pyrazolone derivatives.

Synthesis of a Representative Sulfonamide-Pyrazolone Derivative

The synthesis of these derivatives often involves a multi-step process, typically starting with the formation of a pyrazolone core followed by coupling with a sulfonamide moiety, or through the cyclization of a chalcone intermediate.[11]

Experimental Workflow: Synthesis of Sulfonamide-Pyrazolone Derivatives via Chalcone Intermediate

synthesis_workflow start Aryl Aldehyde + Aryl Ketone claisen_schmidt Claisen-Schmidt Condensation (Base Catalyst) start->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone cyclization Cyclocondensation with 4-Hydrazinylbenzenesulfonamide (Acid/Base Catalyst) chalcone->cyclization product Sulfonamide-Bearing Pyrazoline Derivative cyclization->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization

Caption: A general synthetic workflow for preparing sulfonamide-bearing pyrazoline derivatives.

Step-by-Step Protocol for the Synthesis of a Pyrazoline Derivative from a Chalcone: [11][12][13]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve equimolar amounts of a substituted aryl aldehyde and a substituted aryl ketone in ethanol.

    • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. The formation of a precipitate indicates the formation of the chalcone.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

  • Pyrazoline Synthesis (Cyclocondensation):

    • Dissolve the synthesized chalcone (1 mmol) and 4-hydrazinylbenzenesulfonamide hydrochloride (1 mmol) in glacial acetic acid or ethanol.

    • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) or base (e.g., piperidine).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into crushed ice.

    • Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final sulfonamide-bearing pyrazoline derivative.

In Vitro Biological Assays

1. Carbonic Anhydrase Inhibition Assay: [2]

This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.

  • Materials: Human carbonic anhydrase (hCA I and hCA II), 4-nitrophenyl acetate (NPA), test compounds, reference inhibitor (Acetazolamide), Tris-HCl buffer (pH 7.4).

  • Procedure:

    • Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the inhibitor solution at various concentrations.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the NPA substrate solution.

    • Measure the absorbance at 400 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition.

    • Determine the Kᵢ value by fitting the data to appropriate enzyme inhibition models.

2. Cholinesterase Inhibition Assay (Ellman's Method): [2]

This colorimetric assay measures the activity of AChE and BChE based on the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Materials: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, DTNB, test compounds, reference inhibitor (Tacrine), phosphate buffer (pH 8.0).

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, the enzyme solution, and the test compound at various concentrations.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the Kᵢ values.

3. Anticancer Cell Viability (MTT) Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: Cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion and Future Perspectives

The synergistic combination of sulfonamide and pyrazolone scaffolds has proven to be a fruitful strategy in the design of novel multitarget agents. The derivatives discussed in this guide demonstrate significant potential in diverse therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory and infectious diseases. The provided experimental data and protocols offer a solid foundation for researchers to build upon in their quest for more effective and safer therapeutic agents.

Future research in this field should focus on several key areas:

  • Optimization of Selectivity: Fine-tuning the chemical structure to enhance selectivity towards specific targets (e.g., CA IX over other CA isoforms, or COX-2 over COX-1) will be crucial for minimizing off-target effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: While in vitro data is promising, comprehensive in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds.

  • Elucidation of Detailed Mechanisms of Action: Further investigation into the precise molecular interactions and downstream signaling pathways affected by these compounds will provide a deeper understanding of their therapeutic effects.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the continued exploration of sulfonamide-bearing pyrazolone derivatives holds great promise for the development of next-generation multitarget therapeutics.

References

  • Pastułková, L., et al. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-14. [Link]

  • Inestrosa, N. C., et al. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Current Alzheimer Research, 1(1), 1-10. [Link]

  • Jadhav, S. D., et al. (2017). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Applicable Chemistry, 6(6), 1129-1136. [Link]

  • Jiang, S., et al. (2020). Role of Cholinergic Signaling in Alzheimer's Disease. Cells, 9(9), 2015. [Link]

  • Kumar, A., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 17, 345-367. [Link]

  • Chiche, J., et al. (2011). Carbonic Anhydrase IX (CA9) Modulates Tumor-Associated Cell Migration and Invasion. Cancer Research, 71(8), 3145-3155. [Link]

  • Lock, F. E., et al. (2013). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 4(10), 1598-1611. [Link]

  • Svasti, J., et al. (2005). Carbonic anhydrase IX: a hypoxia-controlled “catalyst” of cell migration. Cell Cycle, 4(12), 1675-1678. [Link]

  • The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 223-226. [Link]

  • Chen, Y., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 15(9), 2585. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. RSC Advances, 12(43), 28247-28260. [Link]

  • Datusalia, A. K., et al. (2021). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Journal of Molecular Structure, 1225, 129208. [Link]

  • Smith, J. (2020). Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. [Link]

  • Kumar, R., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27844-27867. [Link]

  • Ghorab, M. M., et al. (2012). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Acta Pharmaceutica, 62(1), 1-22. [Link]

  • Anand, P., & Singh, B. (2013). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. Current Neuropharmacology, 11(3), 316-324. [Link]

  • Patsnap Synapse. (2024). What are Cholinesterase inhibitors and how do they work?. Patsnap. [Link]

  • Işık, M., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 20(5), e202201170. [Link]

  • Ahmed, S., et al. (2023). Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol. Journal of the Indian Chemical Society, 100(1), 100803. [Link]

  • Gande, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26117-26128. [Link]

  • Kumar, A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 18, 1-23. [Link]

  • Anand, P., et al. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). International Journal of Molecular Medicine, 44(3), 771-780. [Link]

  • Fun, H. K., et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2426. [Link]

  • Sari, Y., et al. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promising Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia, 13(1), 54-62. [Link]

  • Işık, M., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 20(5), e202201170. [Link]

  • Işık, M., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 20(5), e202201170. [Link]

  • Zala, M. J., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 8(7), 7120-7130. [Link]

  • Badgujar, J. R., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93-99. [Link]

  • Penning, T. D., et al. (1997). Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides.
  • Penning, T. D., et al. (2000). Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides.
  • Fun, H. K., et al. (2011). 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2428. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide, a halogenated heterocyclic sulfonamide, represents a class of compounds with significant potential. However, its novelty also means that a comprehensive toxicological profile is not yet established. In the absence of a specific Safety Data Sheet (SDS), a proactive and scientifically grounded approach to safety is paramount.

This guide provides essential, immediate safety protocols for handling this compound. It is structured not on a generic template, but on a logical, risk-based assessment derived from the known hazards of its constituent chemical families: brominated pyrazoles and aromatic sulfonamides. Our directive is clear: in the face of unknown variables, we implement controls that mitigate the highest potential risk.

Hazard Analysis: A Predictive Risk Profile

Under the Occupational Safety and Health Administration (OSHA) standard 1910.1450, when the hazards of a chemical are not fully known, we must assume it is hazardous.[1] This principle guides our recommendations. The risk profile for this compound is synthesized from the analysis of its structural components.

  • Brominated Pyrazole Core : Pyrazole derivatives are known for a wide spectrum of biological activities.[2] Safety data for analogous compounds, such as 4-Bromo-3,5-dimethyl-1H-pyrazole, indicate it is a skin and eye irritant and may cause respiratory irritation.[3] More severe intoxications with some pyrazolone derivatives have been associated with neurological and hepatic effects.[4] The bromine atom increases the compound's molecular weight and can enhance its membrane permeability and persistence.

  • N,N-dimethylsulfonamide Group : The sulfonamide functional group is notorious for its potential to cause allergic reactions, with skin reactions being the most frequent adverse effect.[5] While the allergenic potential of this specific N,N-dimethylated sulfonamide is unknown, the risk must be managed. Some sulfonamides have also been associated with systemic toxicity, affecting organs like the liver and kidneys upon inappropriate intake.[6]

  • Harmful by inhalation, skin contact, and ingestion.

  • A severe eye irritant .

  • A skin irritant and potential sensitizer .

  • Possesses unknown chronic toxicity and target organ effects .

Therefore, all handling procedures must be designed to strictly prevent direct contact and aerosol generation.

Tiered Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must correspond to the scale and nature of the operation. The following tiered approach ensures that protection levels are matched to the potential exposure risk.

Operational Tier Task Examples Minimum PPE Requirement
Tier 1: Low-Exposure Potential Handling sealed containers. Weighing milligram quantities of solid within a certified chemical fume hood or ventilated balance enclosure.Nitrile gloves (single pair), laboratory coat, and ANSI Z87.1 compliant safety glasses with side shields.
Tier 2: Moderate-Exposure Potential Weighing gram quantities. Preparing solutions. Performing reactions, extractions, and purifications.Double-gloving (nitrile), chemical splash goggles, and a chemical-resistant laboratory coat. All operations must be conducted in a certified chemical fume hood.
Tier 3: High-Exposure Potential / Emergency Large-scale operations (>25g). Responding to a spill outside of containment.Chemical-resistant suit or apron over a lab coat, heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene) over nitrile gloves, chemical splash goggles and a face shield, and appropriate respiratory protection.

This tiered system corresponds to the general framework of EPA/OSHA PPE levels, progressing from a baseline (similar to Level D) towards higher protection (Level C/B) as the risk of exposure increases.[7][8]

In-Depth PPE Selection and Rationale

Eye and Face Protection
  • Safety Glasses (Tier 1): Provide basic impact protection and are suitable only when the risk of a chemical splash is negligible.

  • Chemical Splash Goggles (Tier 2 & 3): Essential for all "wet chemistry" operations. They form a seal around the eyes, offering robust protection from splashes, mists, and fine powders that safety glasses do not.[9]

Hand Protection: The Critical Barrier

Since no specific chemical resistance data exists for this compound, glove selection must be conservative.

  • Primary Glove (All Tiers): Nitrile gloves are recommended for their balance of chemical resistance to a range of substances and dexterity.[10] However, they are not impervious and should be considered a disposable, single-use item for incidental contact.

  • Double-Gloving (Tier 2 & 3): This is a critical risk mitigation strategy. It provides a backup barrier in case of an undetected puncture in the outer glove and allows for the safe removal of the contaminated outer layer without exposing the skin.

  • Heavy-Duty Gloves (Tier 3): For spill cleanup or handling large quantities, a more robust outer glove like Butyl or Neoprene should be used. These materials offer superior resistance to a broader range of chemicals but have reduced dexterity.[11]

Glove Material General Resistance Guide

Glove Material Generally Good For Generally Poor For
Nitrile Oils, greases, some acids and bases, organic solvents.Strong oxidizing acids, aromatic solvents, ketones.[10]
Neoprene Hydraulic fluids, gasoline, alcohols, organic acids, alkalis.Halogenated and aromatic hydrocarbons.
Butyl Ketones, esters, highly corrosive acids, strong bases.Aliphatic and aromatic hydrocarbons.[11]

Crucial Note: Always inspect gloves for visible signs of degradation or damage before and during use. Change gloves immediately if contamination is suspected. The breakthrough time for any glove is highly dependent on the chemical, its concentration, and temperature.

Body and Respiratory Protection
  • Laboratory Coat: A standard lab coat is the minimum requirement. For Tier 2 and above, a coat made of a chemical-resistant material (e.g., treated cotton or a synthetic blend) is preferable.

  • Respiratory Protection: All handling of the solid compound or its solutions in volatile solvents must be performed within a certified chemical fume hood to prevent inhalation exposure. If a situation arises where this is not possible (e.g., a large spill), a full-face air-purifying respirator with combination organic vapor/P100 cartridges would be required as a minimum.

Procedural Discipline: The Key to Safety

Proper PPE is only effective when used correctly. The following protocols are mandatory.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound start Start: Assess Task task_type What is the scale and nature of the task? start->task_type tier1_tasks Tier 1 (e.g., Weighing <1g in hood, handling sealed containers) task_type->tier1_tasks Low Exposure tier2_tasks Tier 2 (e.g., Synthesis, solutions, weighing >1g in hood) task_type->tier2_tasks Moderate Exposure tier3_tasks Tier 3 (e.g., Large scale, spill cleanup) task_type->tier3_tasks High Exposure / Emergency ppe_tier1 Required PPE: - Single Nitrile Gloves - Lab Coat - Safety Glasses tier1_tasks->ppe_tier1 ppe_tier2 Required PPE: - Double Nitrile Gloves - Chemical Resistant Lab Coat - Chemical Splash Goggles - Work in Fume Hood tier2_tasks->ppe_tier2 ppe_tier3 Required PPE: - Heavy Duty Outer Gloves - Chemical Apron/Suit - Goggles + Face Shield - Respirator (if needed) tier3_tasks->ppe_tier3 end Proceed with Task ppe_tier1->end ppe_tier2->end ppe_tier3->end

Caption: A decision-making workflow for selecting appropriate PPE Tiers.

Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Put on the laboratory coat and fasten it completely.

    • Put on inner nitrile gloves.

    • Put on chemical splash goggles or face shield.

    • Put on the outer pair of gloves (nitrile or heavy-duty), ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) to Prevent Cross-Contamination:

    • Remove the outer, most contaminated gloves first. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in a designated waste container.

    • Remove the laboratory coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

    • Remove the face shield or goggles from the back.

    • Remove the inner pair of gloves using the same technique as in step 1.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal and Decontamination

  • Solid Waste: All disposable PPE (gloves, coats, etc.) contaminated with this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Spill Management: In the event of a spill, evacuate the area and alert laboratory personnel. Don Tier 3 PPE before re-entering. Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels to clean up large spills. All materials used for cleanup must be disposed of as hazardous waste.

By adhering to these rigorous, evidence-based protocols, we can confidently and safely work with novel compounds like this compound, upholding our primary commitment to the safety and well-being of our scientific staff.

References

  • BASF Corporation. (2026). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzenamine, 4-bromo-N,N-dimethyl-.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3,5-dimethylisoxazole.
  • Castrejon, M. I., & Sancho-Lozano, R. (2005). Allergic adverse reactions to sulfonamides. Allergologia et Immunopathologia, 33(4), 215-226. Retrieved from [Link]

  • ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 4-Bromo-3,5-dimethyl-1H-pyrazole.
  • Generic Supplier. (2025). Safety Data Sheet: 2-Amino-5-bromopyrazine.
  • Zafar, H., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 10(49), 29483-29497.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Okonek, S. (1980). Intoxication with pyrazolones. British journal of clinical pharmacology, 10 Suppl 2(Suppl 2), 385S–390S. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). U.S. Department of Labor. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention. Retrieved from [Link]

  • ResearchGate. (2022). Potential toxic effects of sulfonamides antibiotics. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & medicinal chemistry, 25(22), 5857-5871. Retrieved from [Link]

  • University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Solus Group. (2024). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.